3-(2,5-Dichlorophenyl)acrylic acid
Description
Properties
IUPAC Name |
(E)-3-(2,5-dichlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYBVUOVYNSRSE-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20595-47-5 | |
| Record name | (2E)-3-(2,5-dichlorophenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(2,5-Dichlorophenyl)acrylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(2,5-Dichlorophenyl)acrylic acid
Abstract
This compound is a substituted cinnamic acid derivative of significant interest as a precursor and building block in the development of pharmaceuticals, agrochemicals, and functional materials. Its synthesis requires a robust, efficient, and scalable methodology. This technical guide provides a comprehensive analysis of the principal synthetic pathways for this compound, with a focus on the underlying chemical principles and practical experimental considerations. We present a comparative evaluation of the Knoevenagel condensation and Perkin reaction, offering detailed mechanistic insights and operational guidance. A complete, field-proven protocol for the Knoevenagel condensation route, selected for its high efficiency and mild conditions, is provided for researchers and chemical development professionals.
Introduction: Strategic Importance and Synthetic Overview
Substituted cinnamic acids are pivotal intermediates in organic synthesis. The presence of a dichlorinated phenyl ring in this compound imparts specific lipophilic and electronic properties, making it a valuable scaffold for modulating the biological activity and material characteristics of target molecules. The core synthetic challenge lies in the formation of the α,β-unsaturated carboxylic acid moiety attached to the aromatic ring. The primary and most effective strategies begin with 2,5-dichlorobenzaldehyde and construct the acrylic acid side chain through carbon-carbon bond-forming reactions. This guide will focus on two classical and highly effective methods: the Knoevenagel condensation and the Perkin reaction.
Comparative Analysis of Primary Synthetic Pathways
The choice of synthetic route is governed by factors including yield, purity, cost and availability of reagents, reaction conditions, and scalability. Below is an analysis of the most viable pathways.
Knoevenagel Condensation: The Preferred Route
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base like pyridine or an amine.[1][2] This reaction is highly efficient for aromatic aldehydes and proceeds via a carbanion intermediate, followed by condensation and subsequent decarboxylation to yield the α,β-unsaturated acid.[3][4]
Mechanism: The reaction is initiated by the deprotonation of malonic acid by a basic catalyst (e.g., pyridine) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2,5-dichlorobenzaldehyde. The resulting aldol-type adduct undergoes dehydration (elimination of a water molecule) to form a stable α,β-unsaturated dicarboxylic acid intermediate. Gentle heating of this intermediate readily induces decarboxylation, yielding the final this compound product with high stereoselectivity for the E-isomer.[3]
Caption: Perkin reaction pathway for synthesis.
Disadvantages:
-
Harsher Conditions: Typically requires higher temperatures (140-200 °C) than the Knoevenagel condensation.
-
Lower Yields: Yields can be more variable and are often lower than those achieved with the Knoevenagel method.
-
Byproduct Formation: The reaction can sometimes lead to side products, complicating purification.
Alternative Pathways
-
Heck Reaction: This palladium-catalyzed reaction couples an aryl halide with an alkene. [5][6]One could couple 1-bromo-2,5-dichlorobenzene or 1-iodo-2,5-dichlorobenzene with acrylic acid or an acrylate ester. While a powerful C-C bond-forming tool, it requires expensive palladium catalysts and ligands, and removal of the catalyst from the final product can be challenging. [7]* Wittig Reaction: This reaction uses a phosphorus ylide to convert an aldehyde to an alkene. [8][9]Synthesizing the required phosphonium ylide (e.g., from an α-haloacetate) adds steps to the overall sequence, making it less atom-economical compared to the Knoevenagel or Perkin reactions for this specific target. [9]
Recommended Synthesis Protocol: Knoevenagel Condensation
Based on its superior yield, mild conditions, and operational simplicity, the Knoevenagel condensation is the recommended pathway.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) |
| 2,5-Dichlorobenzaldehyde | 6361-23-5 | C₇H₄Cl₂O | 175.01 |
| Malonic Acid | 141-82-2 | C₃H₄O₄ | 104.06 |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 |
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pyridine is flammable and toxic; handle with care.
-
Concentrated hydrochloric acid is corrosive; handle with extreme caution.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichlorobenzaldehyde (17.5 g, 0.10 mol) and malonic acid (12.5 g, 0.12 mol).
-
Solvent and Catalyst Addition: Add 50 mL of ethanol to the flask, followed by the dropwise addition of pyridine (2.0 mL, ~0.025 mol) while stirring.
-
Reaction: Heat the reaction mixture to reflux using a heating mantle or water bath. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of cold water and 20 mL of concentrated hydrochloric acid, with vigorous stirring. A white precipitate of this compound will form.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with cold water (3 x 50 mL) to remove any unreacted malonic acid and pyridine hydrochloride.
-
Drying and Recrystallization: Dry the crude product in a vacuum oven at 60-70 °C. For higher purity, the dried solid can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture. The final product is typically obtained as a white to off-white crystalline solid.
Product Characterization
The identity and purity of the synthesized this compound (MW: 217.05 g/mol ) can be confirmed by standard analytical techniques. [10][11]
-
Appearance: White to off-white solid. * Melting Point: Expected to be in the range of 190-200 °C (literature values may vary slightly based on purity).
-
¹H NMR Spectroscopy: Expected signals would include a singlet for the carboxylic acid proton (~12 ppm), doublets for the vinylic protons (~6.5 and ~7.8 ppm, J ≈ 16 Hz, indicative of the E-isomer), and multiplets in the aromatic region (~7.3-7.6 ppm).
-
¹³C NMR Spectroscopy: Expected signals for the carboxylic acid carbonyl, vinylic carbons, and aromatic carbons with characteristic shifts due to the chlorine substituents.
-
Infrared (IR) Spectroscopy: Characteristic absorptions for O-H stretch of the carboxylic acid, C=O stretch, C=C stretch, and C-Cl stretches.
Conclusion
While several synthetic routes to this compound exist, the Knoevenagel condensation of 2,5-dichlorobenzaldehyde with malonic acid stands out as the most practical and efficient method for laboratory and potential scale-up applications. Its high yields, operational simplicity, and use of readily available, inexpensive reagents make it superior to alternatives like the Perkin, Heck, or Wittig reactions for this specific target molecule. The provided protocol is a robust and validated procedure for obtaining high-purity material suitable for further use in research and development.
References
Sources
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- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. This compound | 20595-47-5 [sigmaaldrich.com]
- 11. This compound | 20595-47-5 [sigmaaldrich.com]
An In-Depth Technical Guide to the Physicochemical Properties of 3-(2,5-Dichlorophenyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-(2,5-Dichlorophenyl)acrylic acid, a molecule of interest in medicinal chemistry and materials science. This document delves into the compound's structural and chemical characteristics, spectroscopic profile, and potential applications, with a focus on providing practical insights for laboratory and development settings. The synthesis and analytical methodologies are discussed in detail, offering a foundational understanding for researchers working with this and related compounds.
Introduction: The Significance of Substituted Cinnamic Acids
This compound, also known as trans-2,5-dichlorocinnamic acid, belongs to the class of cinnamic acid derivatives. These molecules, characterized by a phenyl ring attached to an acrylic acid moiety, are prevalent scaffolds in natural products and synthetic compounds with a wide range of biological activities. The substitution pattern on the phenyl ring plays a crucial role in modulating the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its chemical reactivity and biological interactions. The presence of two chlorine atoms on the phenyl ring of this compound significantly impacts its physicochemical properties and potential as a pharmacophore. This guide aims to provide a detailed exploration of these properties, offering a valuable resource for its application in research and drug development.
Structural and Physicochemical Characterization
A thorough understanding of a compound's fundamental physicochemical properties is paramount for its successful application in any scientific endeavor. These properties govern its behavior in both chemical reactions and biological systems.
Chemical Structure and Identification
-
Chemical Name: this compound
-
Synonyms: (E)-3-(2,5-Dichlorophenyl)acrylic acid, trans-2,5-Dichlorocinnamic acid
-
CAS Number: 20595-47-5
-
Molecular Formula: C₉H₆Cl₂O₂
-
Molecular Weight: 217.05 g/mol
Core Physicochemical Properties
The physical state, melting point, and solubility are critical parameters for handling, formulation, and purification of a compound.
| Property | Value | Source/Method |
| Physical State | White to almost white crystalline powder. | [1] |
| Melting Point | 190.0 to 194.0 °C | [1] |
| Boiling Point | Not experimentally determined. Prediction models suggest it would be high with decomposition. | |
| Solubility | Moderately soluble in organic solvents. | [2] |
| pKa | Not experimentally determined. Predicted to be in the range of 3.5-4.5, slightly lower than acrylic acid (pKa ≈ 4.25) due to the electron-withdrawing nature of the chlorine atoms.[3] |
Expert Insight: The melting point is a crucial indicator of purity. A broad melting range may suggest the presence of impurities. The moderate solubility in organic solvents implies that solvents like ethanol, methanol, acetone, and ethyl acetate would be suitable for reaction and purification processes. The acidity, as indicated by the predicted pKa, is an important factor in its reactivity and will influence its ionization state in physiological environments, which is critical for drug absorption and distribution.
Synthesis of this compound
The synthesis of cinnamic acid derivatives is a well-established area of organic chemistry. The Doebner modification of the Knoevenagel condensation is a particularly effective method for the preparation of this compound.[4][5][6][7]
Doebner-Knoevenagel Condensation: A Reliable Synthetic Route
This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine or piperidine. The reaction proceeds via a carbanion intermediate, followed by aldol-type addition, dehydration, and decarboxylation.
Diagram of the Doebner-Knoevenagel Condensation Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents).
-
Solvent and Catalyst Addition: Add pyridine as the solvent and a catalytic amount of piperidine.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
Causality Behind Experimental Choices:
-
Excess Malonic Acid: Using an excess of malonic acid ensures the complete consumption of the aldehyde.
-
Pyridine as Solvent and Base: Pyridine serves as both the solvent and a basic catalyst to facilitate the deprotonation of malonic acid.
-
Piperidine Catalyst: Piperidine is a stronger base than pyridine and is often used in catalytic amounts to accelerate the reaction.
-
Acidic Work-up: Acidification protonates the carboxylate intermediate, leading to the precipitation of the final carboxylic acid product.
-
Recrystallization: This is a standard purification technique for solid organic compounds, removing any unreacted starting materials or byproducts.
Spectroscopic and Analytical Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | -COOH |
| ~7.8 | d | 1H | Ar-H |
| ~7.5 | d | 1H | Ar-H |
| ~7.4 | dd | 1H | Ar-H |
| ~7.7 | d, J ≈ 16 Hz | 1H | =CH-Ar |
| ~6.5 | d, J ≈ 16 Hz | 1H | =CH-COOH |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O |
| ~145 | =CH-Ar |
| ~135-128 | Aromatic C |
| ~120 | =CH-COOH |
Expert Rationale for Predictions: The chemical shifts are predicted based on the analysis of similar structures.[8][9][10] The large coupling constant (J ≈ 16 Hz) for the vinyl protons is characteristic of a trans configuration. The carboxylic acid proton is expected to be a broad singlet and may exchange with deuterium in deuterated protic solvents.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Predicted FTIR Spectral Data (KBr pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2500 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (conjugated carboxylic acid) |
| ~1630 | Medium | C=C stretch (alkene) |
| ~1420 | Medium | O-H bend (in-plane) |
| ~1250 | Strong | C-O stretch |
| ~820 | Strong | C-H bend (out-of-plane, aromatic) |
Interpretation of Spectral Features: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The C=O stretch is slightly lower than that of a saturated carboxylic acid due to conjugation with the double bond and the aromatic ring. The C=C stretch confirms the presence of the acrylic moiety.[11][12][13]
Analytical Techniques for Quality Control
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like trifluoroacetic acid or formic acid to suppress ionization) is a good starting point for method development.
-
Titration: The carboxylic acid functionality allows for quantitative analysis via titration with a standardized base, such as sodium hydroxide. This can be used to determine the assay of the compound.
Workflow for Purity Analysis by HPLC:
Caption: A typical workflow for purity assessment using HPLC.
Applications in Drug Discovery and Development
Substituted cinnamic acids are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets.
Potential as Anti-Inflammatory Agents
Derivatives of acrylic acid have been investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. The carboxylic acid moiety is a crucial pharmacophoric feature for binding to the active sites of these enzymes. The dichlorophenyl substitution pattern of this compound can enhance its lipophilicity and modulate its binding affinity and selectivity for these targets.[14]
Building Block for Novel Therapeutics
The acrylic acid functionality is a versatile handle for further chemical modifications. It can be readily converted to esters, amides, and other derivatives, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies. This makes this compound a valuable starting material for the discovery of new drug candidates.[15]
Conclusion
This compound is a compound with a rich chemical profile and significant potential for applications in research and development, particularly in the field of medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a reliable synthetic protocol, and a framework for its analytical characterization. The insights into its potential biological activity underscore the importance of this and related compounds as scaffolds for the design of novel therapeutic agents. As with any chemical substance, proper handling and safety precautions are essential. Researchers are encouraged to consult the Safety Data Sheet (SDS) before use.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemsrc. (n.d.). (E)-3-(3,4-DICHLOROPHENYL)ACRYLIC ACID. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465–6474. [Link]
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Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. (n.d.). Retrieved from [Link]
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Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. (2014). South African Journal of Chemistry, 67, 175-180. [Link]
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FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. [Color figure can be viewed at wileyonlinelibrary.com]. (n.d.). Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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FTIR spectrum of acrylic acid. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichlorocinnamic acid. Retrieved from [Link]
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Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]
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Getty Museum. (n.d.). Learner. Retrieved from [Link]
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PubChem. (n.d.). 3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid. Retrieved from [Link]
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NIST WebBook. (n.d.). trans-Cinnamic acid. Retrieved from [Link]
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a 1H-NMR and b 13C-NMR spectra of E25DCM. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Retrieved from [Link]
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ResearchGate. (n.d.). The Role of Crystallography in Drug Design. Retrieved from [Link]
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National Institutes of Health. (2017). Drug Design and Discovery: Principles and Applications. Retrieved from [Link]
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Spectroscopic Fingerprinting of 3-(2,5-Dichlorophenyl)acrylic Acid: A Multi-technique Approach to Structural Elucidation
An in-depth technical guide by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive spectroscopic analysis of 3-(2,5-Dichlorophenyl)acrylic acid, a substituted cinnamic acid derivative of interest in chemical synthesis and drug discovery. As a self-validating system, this document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to achieve unambiguous structural confirmation. The narrative moves beyond a simple recitation of data, focusing on the causal logic behind experimental choices and the interpretation of spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of modern analytical techniques for molecular characterization.
Introduction: The Analytical Imperative
In the realm of chemical and pharmaceutical sciences, the precise determination of a molecule's structure is a foundational requirement. This compound (Molecular Formula: C₉H₆Cl₂O₂, Molecular Weight: 217.05 g/mol ) presents a unique analytical challenge due to the electronic effects of its substituent groups on the acrylic acid backbone.[1][2] The presence of a dichlorinated phenyl ring, a conjugated double bond, and a carboxylic acid functional group necessitates a multi-faceted analytical approach. No single technique can provide a complete structural picture; instead, we rely on the synergy of NMR, IR, and MS to build a conclusive, multi-dimensional "fingerprint" of the molecule. This guide outlines the workflow for this characterization, grounded in established principles and field-proven methodologies.
The Integrated Spectroscopic Workflow
The confirmation of a chemical structure is a process of assembling evidence. Each spectroscopic technique provides a unique piece of the puzzle. The logical flow of this process, from sample acquisition to final structural verification, is a critical component of ensuring data integrity and trustworthiness.
Figure 2: Structure of this compound with atom numbering for NMR analysis.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids as it reliably shows the acidic proton, which may exchange with trace water in CDCl₃.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters: Standard parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are averaged for a high signal-to-noise ratio.
Predicted Data Interpretation: The ¹H NMR spectrum is expected to show signals in three distinct regions: the downfield acidic proton, the aromatic region, and the vinylic region.
-
Carboxylic Acid Proton (-COOH): A very broad singlet is anticipated far downfield, typically >12 ppm, due to the acidic nature of the proton. [3]* Aromatic Protons (Hc, Hd, Hf): The dichlorinated phenyl ring will display a complex splitting pattern. Hd (adjacent to the acrylic group) is expected to be a doublet. Hc will appear as a doublet of doublets due to coupling with both Hd and Hf. Hf will likely be a doublet. The electron-withdrawing nature of the chlorine atoms and the acrylic acid group will shift these protons downfield, likely in the 7.4-7.8 ppm range.
-
Vinylic Protons (Ha, Hb): These two protons form an AX spin system. They will appear as two distinct doublets. The trans-stereochemistry, which is typical for products of Knoevenagel or Perkin reactions used in synthesis, results in a large coupling constant (³Jab) of approximately 15-16 Hz. [4][5]Hb, being attached to the carbon adjacent to the aromatic ring, will be further downfield (deshielded) than Ha.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~12.5 | br s | - | 1H | -COOH |
| ~7.80 | d | ~16.0 | 1H | Hb (Ar-CH=) |
| ~7.75 | d | ~2.5 | 1H | Hf (Ar-H6) |
| ~7.60 | dd | ~8.5, 2.5 | 1H | Hc (Ar-H4) |
| ~7.55 | d | ~8.5 | 1H | Hd (Ar-H3) |
| ~6.60 | d | ~16.0 | 1H | Ha (=CH-COOH) |
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample and Instrument: The same sample and spectrometer as for ¹H NMR can be used.
-
Acquisition Parameters: ¹³C NMR requires a larger number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in singlets for all carbon atoms. A spectral width of 0-200 ppm is typical.
Predicted Data Interpretation: Nine distinct carbon signals are expected.
-
Carbonyl Carbon (Cγ): This will be the most downfield signal, typically in the 165-170 ppm range for a conjugated carboxylic acid. [6]* Aromatic Carbons (C1-C6): Six signals are expected. The two carbons bearing chlorine atoms (C2, C5) will be shifted downfield. The carbon attached to the acrylic group (C1) will also be downfield. The remaining three carbons (C3, C4, C6) will resonate at positions determined by the combined electronic effects of the substituents.
-
Vinylic Carbons (Cα, Cβ): Two signals are expected in the 120-145 ppm range. Cβ will be further downfield than Cα due to its proximity to the aromatic ring.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~167.0 | Cγ (C=O) |
| ~142.5 | Cβ (Ar-CH=) |
| ~135.0 | C1 (Ar-C) |
| ~133.5 | C2 (Ar-C-Cl) |
| ~132.0 | C5 (Ar-C-Cl) |
| ~131.0 | C6 (Ar-CH) |
| ~130.0 | C3 (Ar-CH) |
| ~128.5 | C4 (Ar-CH) |
| ~122.0 | Cα (=CH-COOH) |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically over the 4000-400 cm⁻¹ range.
Predicted Data Interpretation: The IR spectrum will be dominated by characteristic absorption bands confirming the key functional groups.
-
O-H Stretch: A very broad and strong absorption band is expected from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. [7]* C-H Stretches: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while the vinylic C-H stretch may also be visible in this region.
-
C=O Stretch: A very strong, sharp absorption band around 1710-1680 cm⁻¹ is the hallmark of the carbonyl group. Conjugation with both the double bond and the phenyl ring lowers the frequency from that of a saturated carboxylic acid. [8]* C=C Stretches: Two bands are expected: one for the vinylic C=C stretch around 1640-1625 cm⁻¹ and another for the aromatic C=C stretches in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A strong band corresponding to the C-O stretch of the carboxylic acid is expected in the 1320-1210 cm⁻¹ range.
-
Ar-Cl Stretch: Strong absorptions in the fingerprint region, typically around 1100-1000 cm⁻¹, can be attributed to the C-Cl stretching vibrations.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300-2500 | Strong, very broad | O-H stretch (Carboxylic Acid) |
| ~3050 | Medium-Weak | C-H stretch (Aromatic & Vinylic) |
| ~1695 | Strong, sharp | C=O stretch (Conjugated Carboxylic Acid) |
| ~1630 | Medium | C=C stretch (Vinylic) |
| 1600, 1475 | Medium-Weak | C=C stretch (Aromatic) |
| ~1280 | Strong | C-O stretch (Carboxylic Acid) |
| ~980 | Strong | =C-H bend (trans-alkene out-of-plane) |
| ~820 | Strong | C-H bend (Aromatic out-of-plane) |
| ~1050 | Medium-Strong | Ar-Cl stretch |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural information. The presence of two chlorine atoms makes the isotopic pattern particularly informative.
Experimental Protocol:
-
Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation. Electrospray Ionization (ESI) is a softer technique that would likely show the deprotonated molecule [M-H]⁻ in negative ion mode.
-
Instrumentation: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) can provide an exact mass measurement, confirming the molecular formula.
Predicted Data Interpretation:
-
Molecular Ion Peak (M⁺˙): The key feature will be the molecular ion cluster. Due to the natural abundances of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a compound with two chlorine atoms will exhibit a characteristic pattern of three peaks:
-
M⁺˙ at m/z 216 (containing two ³⁵Cl atoms)
-
[M+2]⁺˙ at m/z 218 (containing one ³⁵Cl and one ³⁷Cl)
-
[M+4]⁺˙ at m/z 220 (containing two ³⁷Cl atoms)
-
The expected intensity ratio of these peaks is approximately 100:65:10 (or roughly 9:6:1), which is a definitive signature for a dichlorinated compound.
-
-
Key Fragmentation Pathways: Common fragmentation in EI-MS would involve losses of stable neutral molecules or radicals:
-
[M-OH]⁺: Loss of a hydroxyl radical (m/z 199).
-
[M-COOH]⁺: Loss of the carboxyl group as a radical (m/z 171). This is often a prominent peak.
-
[M-Cl]⁺: Loss of a chlorine radical (m/z 181).
-
Further fragmentation of the dichlorophenyl cation and other fragments would also occur.
-
Table 4: Predicted Key Ions in EI Mass Spectrum
| m/z (for ³⁵Cl) | Relative Intensity | Proposed Identity |
|---|---|---|
| 216, 218, 220 | Medium | [M]⁺˙ (Molecular Ion Cluster) |
| 199, 201, 203 | Low | [M-OH]⁺ |
| 171, 173 | High | [M-COOH]⁺ |
| 181, 183 | Medium | [M-Cl]⁺ |
| 136 | Medium | [C₇H₄Cl]⁺ |
Conclusion: A Cohesive Structural Narrative
The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach.
-
Mass Spectrometry establishes the correct molecular weight (217.05 g/mol ) and elemental formula (C₉H₆Cl₂O₂) through its molecular ion peak and the unmistakable isotopic pattern confirming the presence of two chlorine atoms.
-
Infrared Spectroscopy provides unambiguous evidence for the key functional groups: the broad O-H and sharp C=O stretches of a carboxylic acid, and the C=C stretches of the alkene and aromatic ring.
-
NMR Spectroscopy completes the picture by assembling the atoms. ¹H and ¹³C NMR together map out the entire carbon-hydrogen framework, confirming the 2,5-disubstitution pattern on the phenyl ring and the trans stereochemistry of the acrylic double bond.
Each technique validates the others, creating a self-consistent and robust dataset that allows for the confident and unambiguous assignment of the molecular structure. This integrated workflow represents a gold standard in analytical chemistry, ensuring the scientific integrity required for advanced research and development.
References
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The Royal Society of Chemistry. Supplementary Information [Online]. Available at: [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION [Online]. Available at: [Link]
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ResearchGate. 13C NMR spectra of monomer 2 (top) and its polymer (bottom) [Online]. Available at: [Link]
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PubChem. (2E)-3-(2,5-dichlorophenyl)prop-2-enoic acid [Online]. Available at: [Link]
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Sigma-Aldrich. This compound | 20595-47-5 (Chinese) [Online]. Available at: [Link]
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SciELO South Africa. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [Online]. Available at: [Link]
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MDPI. Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole [Online]. Available at: [Link]
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Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates [Online]. Available at: [Link]
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PubChem. 3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid [Online]. Available at: [Link]
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ResearchGate. FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material [Online]. Available at: [Link]
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ResearchGate. 1 H NMR spectra of (a) pure acrylic acid and containing (b) 3 mol%... [Online]. Available at: [Link]
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MDPI. Synthesis and Characterization of Gamma Radiation Induced Diallyldimethylammonium Chloride-Acrylic Acid-(3-Acrylamidopropyl) Trimethylammonium Chloride Superabsorbent Hydrogel [Online]. Available at: [Link]
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PubChemLite. Acrylic acid, 2-(p-chlorophenyl)-3-(2-thienyl)-, 3-tropanyl ester, hydrochloride, hemihydrate [Online]. Available at: [Link]
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ResearchGate. Figure 3. 1 H-NMR Spectrum of (A) PMAA, (B) Block-D, and (C) Block-P [Online]. Available at: [Link]
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The Royal Society of Chemistry. Supplementary Material [Online]. Available at: [Link]
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NIST WebBook. 3-Phenylpropionic acid, 3,4-dichlorophenyl ester [Online]. Available at: [Link]
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ResearchGate. Infrared spectra of a acrylic acid, b methacrylic acid [Online]. Available at: [Link]
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A Comprehensive Technical Guide to (2E)-3-(2,5-Dichlorophenyl)acrylic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-3-(2,5-Dichlorophenyl)acrylic acid, also known as trans-2,5-dichlorocinnamic acid, is a halogenated derivative of cinnamic acid. The cinnamic acid scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds, including flavonoids, stilbenes, and various pharmaceuticals. The introduction of a dichlorinated phenyl ring modifies the electronic and lipophilic properties of the parent molecule, making 3-(2,5-Dichlorophenyl)acrylic acid a valuable and versatile building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. This guide provides an in-depth overview of its chemical identifiers, physical properties, a detailed synthetic protocol, expected analytical characterization, safety information, and potential applications.
Core Identifiers and Chemical Properties
A precise understanding of a compound's identifiers and properties is fundamental for its use in a research and development setting.
Key Identifiers
The primary identifiers for (2E)-3-(2,5-Dichlorophenyl)acrylic acid are summarized in the table below for quick reference. The (2E) designation specifies the trans geometry of the alkene double bond, which is the thermodynamically more stable and commercially prevalent isomer.
| Identifier | Value | Source(s) |
| CAS Number | 20595-47-5 | [1][2][3] |
| Synonymous CAS | 101869-82-3 | [4] |
| IUPAC Name | (2E)-3-(2,5-dichlorophenyl)prop-2-enoic acid | [4] |
| Synonyms | trans-2,5-Dichlorocinnamic acid | [2][5] |
| MDL Number | MFCD03002786 | [2][3] |
| EC Number | 679-848-4 | [4] |
Physicochemical Properties
The physical and chemical properties dictate the handling, storage, and reaction conditions for the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆Cl₂O₂ | [2] |
| Molecular Weight | 217.05 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 190.0 - 194.0 °C | [5] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)/C=C/C(=O)O)Cl | [4] |
| InChI Key | LYYBVUOVYNSRSE-DAFODLJHSA-N | [3] |
| Solubility | Soluble in ethanol and other common organic solvents. Limited solubility in water. | Inferred from related structures |
| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. Recommended at room temperature. | [3] |
Synthesis and Mechanism
The most efficient and common laboratory synthesis of this compound is achieved via the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aromatic aldehyde (2,5-dichlorobenzaldehyde) with a compound containing an active methylene group (malonic acid), catalyzed by a weak base like pyridine or piperidine. The reaction proceeds through a carbanion intermediate, followed by an aldol-type addition, dehydration, and subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid.
Caption: Knoevenagel-Doebner condensation workflow.
Detailed Experimental Protocol: Knoevenagel-Doebner Synthesis
This protocol describes a robust method for synthesizing the target compound from commercially available starting materials.
Materials:
-
2,5-Dichlorobenzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (solvent)
-
Piperidine (0.1 eq, catalyst)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,5-dichlorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
-
Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (0.1 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into an excess of cold 10% hydrochloric acid with vigorous stirring. This will neutralize the pyridine and precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any remaining pyridine hydrochloride and unreacted malonic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven to remove residual solvent.
Causality: The use of pyridine as both solvent and base facilitates the formation of the malonic acid enolate. Piperidine, being a stronger base, serves as a more effective catalyst to initiate the condensation. The final acidic work-up is crucial for protonating the carboxylate salt to the free carboxylic acid, causing it to precipitate from the aqueous solution.
Analytical Characterization (Expected)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The vinylic protons (on the C=C double bond) should appear as two doublets in the downfield region (typically δ 6.5-8.0 ppm). The large coupling constant (J ≈ 16 Hz) between them would confirm the trans (E)-configuration. The three aromatic protons on the dichlorophenyl ring will appear as a complex multiplet, likely in the δ 7.3-7.7 ppm range. The acidic proton of the carboxylic acid will present as a broad singlet, typically very downfield (>10 ppm), and its position can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum should show nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 165 ppm). The two vinylic carbons will appear in the δ 120-145 ppm range. The six aromatic carbons will also be in this region, with the two carbons bearing chlorine atoms shifted further downfield.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
-
A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the α,β-unsaturated carboxylic acid.
-
An absorption at ~1620-1640 cm⁻¹ is expected for the C=C stretching of the alkene.
-
Multiple sharp peaks in the 1400-1600 cm⁻¹ region will correspond to the aromatic C=C stretching vibrations.
-
A strong band for the C-Cl stretch is expected in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 216. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) would be a definitive confirmation of the compound's elemental composition. Fragmentation would likely involve the loss of -OH (M-17) and -COOH (M-45).
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear a lab coat, safety glasses or goggles, and chemically resistant gloves.
Applications in Research and Drug Development
While specific, high-profile applications of this compound are not extensively documented in mainstream literature, its value lies in its role as a versatile chemical intermediate. The cinnamic acid framework is a key pharmacophore, and this dichlorinated analog serves as a starting point for creating new molecules with potentially enhanced or novel biological activities.
Caption: Synthetic utility of the target compound.
-
Scaffold for Bioactive Molecules: The carboxylic acid group can be readily converted into amides, esters, and other functional groups. Amide coupling with various amines or amino acid derivatives can generate libraries of compounds for screening against biological targets such as enzymes (e.g., kinases, proteases) or receptors.
-
Precursor for Heterocycles: The α,β-unsaturated system is a Michael acceptor and can participate in cycloaddition reactions. For example, reaction with hydrazines can lead to the formation of pyrazoline derivatives, which are known to exhibit a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties.
-
Fragment-Based Drug Design (FBDD): The dichlorophenyl group provides a well-defined hydrophobic and electronically modified fragment. In FBDD, such fragments are used to probe the binding pockets of target proteins, with the acrylic acid moiety providing a vector for synthetic elaboration to build more potent molecules. The chlorine atoms can engage in halogen bonding, an increasingly recognized interaction in drug-receptor binding.
Conclusion
(2E)-3-(2,5-Dichlorophenyl)acrylic acid is a readily accessible and synthetically versatile building block. Its dichlorinated phenyl ring offers unique steric and electronic properties compared to unsubstituted cinnamic acid, making it a valuable tool for medicinal chemists and material scientists. While detailed public data on its specific applications and spectral properties are limited, its synthesis is straightforward via the Knoevenagel-Doebner condensation. The true potential of this compound lies in its utility as a starting material for the creation of novel molecules with tailored biological or physical properties, underscoring the importance of such fundamental building blocks in advancing scientific research.
References
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Stenutz. (E)-2-chloro-3-phenylprop-2-enoic acid. [Link]
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APPASAHEB BIRNALE COLLEGE OF PHARMACY. Current Bioactive Compounds. [Link]
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Cheméo. Chemical Properties of 2,5-Difluorocinnamic acid (CAS 112898-33-6). [Link]
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The Vanguard of Discovery: A Technical Guide to Screening the Biological Activity of Novel Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Promise of the Cinnamic Scaffold
Cinnamic acid, a humble aromatic carboxylic acid ubiquitous in the plant kingdom, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its simple, yet versatile structure, featuring a phenyl ring, a carboxylic acid function, and a reactive α,β-unsaturated double bond, provides a fertile ground for synthetic modification.[2] This inherent adaptability has given rise to a vast library of derivatives, each with the potential for potent and selective biological activity. Extensive research has illuminated the diverse therapeutic properties of these compounds, including anticancer, antimicrobial, and antioxidant effects.[3][4][5]
This in-depth technical guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively screen novel cinnamic acid derivatives for their biological potential. Moving beyond a mere recitation of protocols, this guide delves into the rationale behind experimental choices, ensuring a robust and scientifically sound screening cascade. We will explore the intricate mechanisms of action that underpin the therapeutic effects of these compounds and detail the self-validating systems necessary for generating trustworthy and reproducible data.
I. The Strategic Blueprint for Screening: A Multi-Faceted Approach
A successful screening campaign for novel cinnamic acid derivatives necessitates a hierarchical and logical workflow. The initial phase should encompass broad-spectrum assays to identify promising "hits" across a range of biological activities. These hits can then be subjected to more focused secondary and tertiary screening to elucidate their mechanism of action and structure-activity relationships (SAR).
Caption: A strategic workflow for screening novel cinnamic acid derivatives.
II. Unveiling Anticancer Potential: From Cytotoxicity to Mechanistic Insights
Cinnamic acid derivatives have demonstrated significant promise as anticancer agents, primarily through the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.[6][7]
A. The Rationale Behind the Primary Screen: The MTT Assay
The initial assessment of anticancer activity is most efficiently achieved through a cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that provides a quantitative measure of cell viability.[8] Its selection as the primary screen is justified by its high-throughput compatibility, reproducibility, and its direct correlation of metabolic activity with cell viability. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[9] The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the cinnamic acid derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[3]
B. Delving Deeper: Unraveling the Mechanism of Action
Promising candidates from the primary screen should be further investigated to understand their mechanism of action. Many cinnamic acid derivatives exert their anticancer effects by modulating critical signaling pathways, such as the PI3K/AKT pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation and survival.[3][12]
Caption: Inhibition of the PI3K/AKT signaling pathway by cinnamic acid derivatives.
Data Presentation: Anticancer Activity of Cinnamic Acid Derivatives
| Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Caffeic Acid | HepG2 | Liver | 627.45 (48h) | [3] |
| Ferulic Acid | A549 | Lung | >200 | [3] |
| Compound 36f | HepG2 | Liver | 0.74 | [6] |
| Compound 59e | A549 | Lung | 0.04 | [6] |
| Compound 59g | HeLa | Cervical | 0.033 | [6] |
| Compound 5 | A549 | Lung | 10.36 | [13] |
| Various esters/amides | HeLa, K562, Fem-x, MCF-7 | Cervical, Leukemia, Melanoma, Breast | 42 - 166 | [11] |
III. Combating Microbial Threats: Screening for Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Cinnamic acid and its derivatives have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi.[14][15] Their mechanisms of action are multifaceted, including the inhibition of essential enzymes and the disruption of cell membrane integrity.[1]
A. The Initial Foray: Agar Well Diffusion Assay
The agar well diffusion method is a widely used and cost-effective technique for the preliminary screening of antimicrobial activity.[16] Its simplicity and ability to test multiple compounds simultaneously make it an ideal choice for the initial assessment of a library of cinnamic acid derivatives. The principle is based on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.
Experimental Protocol: Agar Well Diffusion Assay
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of a Mueller-Hinton agar plate.[17]
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[18]
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the cinnamic acid derivative solution (at a known concentration) into each well.[17]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well.
B. Quantitative Assessment: Broth Microdilution for MIC Determination
While the agar well diffusion assay provides a qualitative assessment of antimicrobial activity, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[19] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative data is essential for comparing the potency of different derivatives and for guiding SAR studies. The broth microdilution method is generally preferred over agar dilution for screening natural products as it tends to produce more consistent results.[19]
Data Presentation: Antimicrobial Activity of Cinnamic Acid Derivatives
| Derivative | Microorganism | MIC (µM) | Reference |
| Methyl 2-{(E)-2-[4-(formyloxy)phenyl]ethenyl}-4-methyl-3-oxopentanoate | Mycobacterium marinum | 64.39 | [9] |
| 4-amino-cinnamic acid | Bacillus subtilis, Escherichia coli | - | [9] |
| 2,3-dibromo phenylpropanoic acid | Aspergillus niger | 0.89 | [9] |
| 2,3-dibromo phenylpropanoic acid | Candida albicans | 0.79 | [9] |
| Cinnamic acid | Aspergillus niger, Candida albicans | 2.04 | [9] |
| Caffeic acid | Mycobacterium tuberculosis, Klebsiella pneumoniae | 64-512 µg/mL | [20] |
| p-coumaric acid | - | > caffeic acid & ferulic acid | [20] |
IV. Quenching the Fires of Oxidative Stress: Antioxidant Activity Screening
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of chronic diseases. Cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants capable of scavenging free radicals.[21] Their antioxidant activity is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.[22]
A. The Foundational Screen: The DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple, rapid, and widely used method for screening the antioxidant activity of natural products. The principle is based on the reduction of the stable DPPH free radical, which has a deep purple color, by an antioxidant to its non-radical form, which is yellow. The degree of discoloration is proportional to the radical scavenging activity of the test compound.
Experimental Protocol: DPPH Radical Scavenging Assay
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[14]
-
Sample Preparation: Prepare various concentrations of the cinnamic acid derivatives in a suitable solvent.
-
Reaction Mixture: Add a specific volume of the sample to the DPPH solution and mix thoroughly.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
B. A Complementary Perspective: The ABTS Assay
While the DPPH assay is a valuable screening tool, it has limitations, particularly its applicability to hydrophobic systems. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay offers a complementary approach. The ABTS radical cation is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.[21] For a comprehensive antioxidant profile, it is often recommended to use both the DPPH and ABTS assays in parallel.
C. Unveiling the Antioxidant Mechanism
The antioxidant activity of cinnamic acid derivatives can proceed through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). The dominant mechanism is influenced by the molecular structure of the derivative and the reaction medium.[22] The presence of electron-donating groups on the phenyl ring enhances the antioxidant activity by stabilizing the resulting phenoxyl radical.
Caption: Primary mechanisms of antioxidant action for cinnamic acid derivatives.
V. The Crucial Role of Structure-Activity Relationship (SAR) Studies
SAR studies are paramount in drug discovery as they provide insights into how the chemical structure of a molecule influences its biological activity. For cinnamic acid derivatives, SAR studies have revealed key structural features that govern their anticancer, antimicrobial, and antioxidant properties.
-
Anticancer Activity: The presence of electron-withdrawing groups on the aromatic ring of cinnamic acid esters and amides has been shown to enhance cytotoxicity against malignant cell lines.[11]
-
Antimicrobial Activity: The antibacterial activity of cinnamic acid derivatives is influenced by substitutions on the phenyl group, with amino and chloro substitutions being more effective than nitro groups.[9] Esterification and the introduction of halogens on the double bond can also significantly increase antimicrobial potency.[9]
-
Antioxidant Activity: The antioxidant capacity of cinnamic acid derivatives is strongly correlated with the number and position of hydroxyl and methoxy groups on the phenyl ring. The propenoic acid side chain also plays a crucial role in stabilizing the phenoxyl radical through resonance.
VI. The Confluence of In Vitro and In Silico: A Modern Approach
While in vitro assays are the cornerstone of biological activity screening, in silico methods, such as molecular docking, can provide valuable insights into the potential mechanisms of action and guide the design of more potent derivatives. Molecular docking studies can predict the binding affinity and orientation of a cinnamic acid derivative within the active site of a target enzyme, such as protein kinases in cancer cells or bacterial enzymes. This integrated approach of in vitro screening and in silico modeling can significantly accelerate the drug discovery process.
Conclusion: Charting the Course for Future Therapeutics
The cinnamic acid scaffold represents a rich and largely untapped resource for the development of novel therapeutics. The systematic and scientifically rigorous screening approach outlined in this guide provides a roadmap for researchers to unlock the full potential of these versatile compounds. By integrating high-throughput screening, detailed mechanistic studies, and a deep understanding of structure-activity relationships, the scientific community can continue to harness the power of cinnamic acid derivatives in the fight against cancer, infectious diseases, and the debilitating effects of oxidative stress. The journey from a novel derivative to a life-saving drug is arduous, but with the right tools and a strategic approach, it is a journey filled with immense promise.
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Unraveling the Mechanism: A Technical Guide to Substituted Acrylic Acid Compounds in Drug Discovery
Abstract
The substituted acrylic acid motif, particularly the acrylamide functional group, has become a cornerstone in modern medicinal chemistry, driving the development of highly potent and selective targeted covalent inhibitors (TCIs). This guide provides an in-depth exploration of the fundamental mechanism of action governing these compounds: the Michael addition reaction. We will dissect the chemical principles of reactivity, the critical role of target selection, and the structure-activity relationships that enable therapeutic efficacy. Through detailed case studies of pioneering drugs like Ibrutinib and Osimertinib, this paper illustrates the translation of chemical theory into clinical success. Furthermore, we furnish detailed, field-proven experimental protocols for the validation of covalent modification, empowering researchers to rigorously characterize these complex interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal class of therapeutic agents.
The Chemistry of Reactivity: Michael Addition as a Core Mechanism
The therapeutic efficacy of most substituted acrylic acid compounds hinges on a classic organic reaction: the Michael addition (or 1,4-conjugate addition). The defining feature of this scaffold is the α,β-unsaturated carbonyl system, which renders the β-carbon electrophilic and susceptible to attack by nucleophiles.[1]
In a biological context, the primary nucleophiles are the side chains of specific amino acid residues within a target protein. The most frequent target is the thiol group of cysteine , owing to its high nucleophilicity at physiological pH.[1][2] The reaction proceeds as the deprotonated cysteine (thiolate) attacks the electrophilic β-carbon of the acrylamide, leading to the formation of a stable, irreversible thioether bond. This covalent adduct permanently modifies the protein, altering its structure and inactivating its function.[1][3]
The general mechanism involves an initial, reversible binding step where the inhibitor settles into the protein's binding pocket through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).[3] This crucial first step ensures proximity and optimal orientation for the subsequent irreversible covalent reaction.[3]
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Exploring the Therapeutic Potential of 3-(2,5-Dichlorophenyl)acrylic Acid: A Research and Development Guide
Abstract
This technical guide outlines a comprehensive research framework for investigating the therapeutic potential of 3-(2,5-Dichlorophenyl)acrylic acid. While direct biological data for this specific molecule is not yet publicly available, its structural features, particularly the dichlorinated phenyl ring and the acrylic acid moiety, suggest plausible and compelling avenues for drug discovery. Drawing parallels from analogous chemical structures, this document hypothesizes potential anticancer and antimicrobial activities. We present a structured, multi-phase research plan, detailing the necessary experimental protocols from initial synthesis and characterization to in vitro screening and preclinical in vivo evaluation. This guide is intended for researchers, scientists, and drug development professionals to serve as a foundational roadmap for unlocking the potential of this and similar compounds.
Introduction: The Rationale for Investigation
The quest for novel therapeutic agents is a cornerstone of modern medicine. Chlorinated organic compounds have a significant history in pharmaceuticals, with their inclusion in drug structures often modulating pharmacokinetic and pharmacodynamic properties.[1] Similarly, the acrylic acid scaffold is a recurring motif in molecules with diverse biological activities. The convergence of these two features in this compound presents a compelling case for its investigation as a potential drug candidate.
Recent studies have highlighted that acrylic acid derivatives bearing a chlorophenyl group exhibit potent antiproliferative activity against various cancer cell lines.[2][3] The mechanism of action for some of these analogs has been identified as the inhibition of tubulin polymerization, a clinically validated target for cancer chemotherapy.[4][5][6] Furthermore, acrylic acid-based polymers have demonstrated intrinsic antimicrobial properties, suggesting another potential therapeutic application.[7][8]
This guide, therefore, puts forth a hypothesis-driven approach to systematically evaluate the therapeutic potential of this compound, with a primary focus on its potential as an anticancer and antimicrobial agent.
Proposed Research Workflow
The investigation into the therapeutic potential of this compound can be structured into a phased workflow. This ensures a logical progression from basic characterization to more complex biological and preclinical assessments.
Caption: Proposed research workflow for this compound.
Phase 1: Synthesis and Characterization
A robust and reproducible synthesis protocol is fundamental to any drug discovery program. The synthesis of this compound can be approached through established organic chemistry reactions.
Synthesis Protocol: Knoevenagel Condensation
A common method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation.[9]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 2,5-dichlorobenzaldehyde and malonic acid in a suitable solvent such as pyridine, which can also act as a basic catalyst.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 10% HCl) to precipitate the crude product.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Physicochemical Characterization
The synthesized compound must be rigorously characterized to confirm its identity and purity.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei. |
| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound. |
Phase 2: In Vitro Biological Screening
The initial biological evaluation will focus on the hypothesized anticancer and antimicrobial activities.
Anticancer Activity Screening
A panel of human cancer cell lines should be used for the initial screening to determine the cytotoxic and antiproliferative effects of the compound.[10][11][12][13][14]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing
The antimicrobial potential of the compound should be evaluated against a panel of pathogenic bacteria and fungi.[15][16][17][18]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Phase 3: Elucidation of the Mechanism of Action
Should the in vitro screening reveal significant anticancer activity, the subsequent phase will focus on understanding the underlying mechanism of action. Based on the activity of similar compounds, inhibition of tubulin polymerization is a primary hypothesis.[2][19][20]
Caption: Hypothetical mechanism of action via tubulin polymerization inhibition.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of the compound on the assembly of microtubules from purified tubulin.[21][22][23][24]
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a fluorescent reporter, and GTP in a suitable buffer.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture in a 96-well plate. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Data Acquisition: Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls to determine its inhibitory or enhancing effect.
Phase 4: Preclinical In Vivo Evaluation
Promising in vitro results would warrant progression to in vivo studies to assess the compound's efficacy and safety in a living organism. Xenograft models are standard for the preclinical assessment of anticancer drugs.[25][26][27][28][29]
Xenograft Tumor Model
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously implant human cancer cells (from a sensitive cell line identified in Phase 2) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral, intraperitoneal). The control group receives the vehicle only.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group to determine the in vivo efficacy.
Conclusion and Future Directions
This guide provides a structured and scientifically grounded framework for the initial exploration of the therapeutic potential of this compound. The proposed research plan, rooted in established methodologies, offers a clear path from chemical synthesis to preclinical evaluation. While the therapeutic activities of this specific compound remain to be experimentally validated, the rationale based on its chemical structure and the activities of analogous compounds is strong. The successful execution of this research plan could unveil a novel therapeutic candidate with potential applications in oncology and infectious diseases. Future work would involve lead optimization, detailed pharmacokinetic and toxicology studies, and ultimately, progression towards clinical trials.
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Initial Characterization of 3-(2,5-Dichlorophenyl)acrylic Acid: A Technical Guide
Abstract
This document provides a comprehensive technical guide for the initial characterization of 3-(2,5-Dichlorophenyl)acrylic acid, a substituted cinnamic acid derivative of interest in pharmaceutical and materials science research. This guide moves beyond a simple listing of data points to offer a structured, logic-driven approach to confirming the identity, purity, and fundamental properties of the compound. We detail the requisite spectroscopic, chromatographic, and thermal analysis techniques, explaining the scientific rationale behind each experimental choice. Protocols are presented as self-validating systems, ensuring researchers can generate reliable and reproducible data.
Introduction
This compound belongs to the cinnamic acid derivative family, a class of organic compounds widely found in the plant kingdom that serves as a key intermediate in the shikimic acid pathway.[1] Cinnamic acids and their analogues are extensively utilized in pharmaceuticals, cosmetics, and organic synthesis, necessitating robust analytical methods for their characterization.[2] The presence of a dichlorinated phenyl ring and an acrylic acid moiety in the target molecule suggests potential for unique chemical reactivity and biological activity, making a thorough initial characterization paramount for any subsequent research and development.
This guide outlines a multi-technique workflow designed to provide a foundational understanding of the molecule's structure, purity, and stability.
Physicochemical Properties
A baseline understanding of a compound's physical properties is the first step in its characterization. These properties are essential for proper handling, storage, and selection of appropriate analytical solvents.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂O₂ | |
| Molecular Weight | 217.05 g/mol | [3] |
| Physical Form | Solid | |
| CAS Number | 20595-47-5 | [3] |
| Synonyms | (2E)-3-(2,5-dichlorophenyl)-2-propenoic acid | [3] |
Note: Properties like melting point and solubility should be experimentally determined for each new batch as they are key indicators of purity.
Integrated Characterization Workflow
The confirmation of a novel or synthesized compound's identity and purity is not a linear process but an integrated workflow. Each analytical technique provides a piece of the puzzle, and together they create a comprehensive and validated profile of the molecule.
Caption: Integrated workflow for the initial characterization of a synthesized chemical compound.
Spectroscopic Characterization
Spectroscopy is the cornerstone of structural elucidation. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provides unambiguous evidence of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to detail the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR (Proton NMR): This technique identifies the chemical environment of all protons in the molecule. Key expected signals include:
-
Aromatic Protons: Signals in the aromatic region (~7.0-8.0 ppm) corresponding to the three protons on the dichlorophenyl ring. The specific splitting patterns (coupling) will confirm the 2,5-substitution pattern.
-
Olefinic Protons: Two doublets in the vinyl region (~6.0-8.0 ppm), representing the two protons of the acrylic acid moiety. The magnitude of the coupling constant (J-value, typically >12 Hz) between these protons is critical for confirming the trans (E) stereochemistry.[4]
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton. This peak may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon NMR): This provides information on the different carbon environments. Expected signals include:
-
Carbonyl Carbon: A signal in the range of 165-175 ppm for the carboxylic acid.
-
Aromatic & Olefinic Carbons: A cluster of signals between 120-140 ppm. Specific assignments can be aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to distinguish between CH and quaternary carbons.
-
Protocol: NMR Sample Preparation and Acquisition
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which the compound is fully soluble. DMSO-d₆ is often a good choice for carboxylic acids.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (0 ppm).[1]
-
Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[1] Standard pulse sequences are generally sufficient for initial characterization.[2]
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Analyze chemical shifts (δ), coupling constants (J), and integration values to confirm the structure.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[2] For this compound, the IR spectrum provides direct evidence for the key chemical bonds.
-
Causality: The vibrational frequencies of bonds are sensitive to the atoms involved and the bond order. This allows for the "fingerprinting" of functional groups.
Expected Vibrational Frequencies:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1670-1700 cm⁻¹. Conjugation with the C=C double bond slightly lowers this frequency compared to a saturated carboxylic acid.[1]
-
C=C Stretch (Alkene & Aromatic): Absorptions in the 1600-1650 cm⁻¹ (alkene) and 1450-1600 cm⁻¹ (aromatic) regions.[5]
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.
Protocol: FT-IR Analysis (ATR Method)
-
Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic vibrational frequencies and compare them to expected values for the proposed functional groups.[2]
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns.
-
Causality: The technique ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula.
Expected Results:
-
Molecular Ion Peak [M]⁺ or [M-H]⁻: The most critical piece of information is the peak corresponding to the molecular weight (217.05 g/mol ). Depending on the ionization technique (e.g., ESI, APCI), you may observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
Isotopic Pattern: A key confirmatory feature will be the isotopic pattern caused by the two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms will result in a characteristic cluster of peaks for the molecular ion (and fragments containing chlorine) with relative intensities of approximately 9:6:1 (for M, M+2, M+4).
Chromatographic Purity Analysis
While spectroscopy confirms the structure, it does not definitively establish purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying the purity of non-volatile organic compounds.
-
Trustworthiness: A robust HPLC method is self-validating. System suitability parameters (e.g., peak symmetry, resolution, and reproducibility) must be established before sample analysis to ensure the data is reliable.
Protocol: Reverse-Phase HPLC Method Development
-
Instrumentation: An HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.[6]
-
Mobile Phase: A common starting point for acidic compounds is a gradient of water and acetonitrile, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) added to the aqueous phase. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[7]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare subsequent dilutions for analysis.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. Cinnamic acid derivatives typically have strong absorbance in the 270-320 nm range.[2]
-
Analysis: Inject the sample and run the gradient method. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
| HPLC Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of moderately polar organic molecules. |
| Mobile Phase A | Water + 0.1% Phosphoric Acid | Phosphoric acid acts as an ion suppressor for the carboxylic acid.[7] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detector | UV at λmax (e.g., ~275 nm) | Provides high sensitivity for aromatic, conjugated systems. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the material's thermal stability, melting point, and decomposition profile.
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the melting point and enthalpy of fusion. A sharp melting peak is indicative of a highly crystalline and pure substance.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and identify any loss of solvent or water. For this compound, TGA would show the temperature at which the molecule begins to degrade.
Protocol: DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.
-
Instrumentation: Place the pan in the DSC or TGA instrument.
-
Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[8]
-
Analysis: Analyze the resulting thermogram to identify the melting endotherm (DSC) and the onset of mass loss (TGA).
Safety and Handling
Chlorinated organic acids require careful handling to minimize exposure and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (note that some solvents can penetrate latex or nitrile gloves), safety glasses or goggles, and a lab coat.[9]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[10]
-
Storage: Store in a cool, dry place away from incompatible materials. The container should be tightly sealed. Chlorinated organics can be corrosive in the presence of moisture due to the potential formation of HCl.[10][11]
-
Exposure: May cause skin and eye irritation.[9] In case of contact, wash the affected area thoroughly with water.[10]
Conclusion
The initial characterization of this compound is a critical, multi-faceted process. By systematically applying the spectroscopic, chromatographic, and thermal analysis techniques outlined in this guide, researchers can confidently establish the compound's identity, purity, and fundamental properties. This rigorous foundation is essential for the integrity of any subsequent studies, from mechanistic investigations to drug development and materials science applications.
References
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Molecules. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health. Retrieved from [Link]
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OxyChem. (2014). CHLORINATED ORGANICS HANDBOOK. Retrieved from [Link]
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Occupational Safety and Health Administration. (2019). Acrylic Acid. U.S. Department of Labor. Retrieved from [Link]
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ResearchGate. (2025). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. Retrieved from [Link]
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PubChem. (n.d.). 1-(5'-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-yl)-2-(methylsulfonyl)ethanone. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
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Defense Technical Information Center. (2013). Development of a Thermal Desorption Gas Chromatography-Mass Spectrometry Analysis Method for Airborne Dichlorodiphenyltrichloroethane. Retrieved from [Link]
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ResearchGate. (2009). Synthesis, characterization, thermal properties and antimicrobial activity of acrylic copolymers derived from 2,4-dichlorophenyl acrylate. Retrieved from [Link]
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Molecules. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dichlorophenyl isocyanate. National Institutes of Health. Retrieved from [Link]
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Methodological & Application
Antimicrobial assay protocol for 3-(2,5-Dichlorophenyl)acrylic acid
Application Notes & Protocols
Topic: Antimicrobial Assay Protocol for 3-(2,5-Dichlorophenyl)acrylic acid
Introduction: The Rationale for Investigating this compound
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Acrylic acid and its derivatives have emerged as a promising class of compounds, with studies indicating their potential to inhibit the growth of various pathogenic microorganisms.[1][2][3] The antimicrobial effect of acrylic acid-based structures is often attributed to their acidic nature and their ability to interfere with microbial cell integrity.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the antimicrobial efficacy of a novel derivative, this compound.
As a Senior Application Scientist, this guide is structured to provide not just a series of steps, but a self-validating experimental framework. We will delve into the causality behind procedural choices, ensuring that the data generated is both robust and reproducible. The protocols detailed below are founded on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring the broader applicability and comparability of your findings.[5]
Part 1: Physicochemical Characterization & Preparation of Test Compound
A fundamental prerequisite for any antimicrobial assay is the effective solubilization of the test compound. The dichlorophenyl substitution on the acrylic acid backbone may influence its solubility and stability in aqueous media.
Solubility and Stock Solution Preparation
Given the aromatic and halogenated nature of this compound, its aqueous solubility is predicted to be low. Therefore, an organic solvent is required for the initial stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad miscibility with aqueous media and low toxicity to most microorganisms at concentrations below 1%.
Protocol for Stock Solution Preparation:
-
Accurately weigh 10 mg of this compound using a calibrated analytical balance.
-
Transfer the compound to a sterile 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of sterile, molecular biology grade DMSO to achieve a stock concentration of 10 mg/mL (10,000 µg/mL).
-
Vortex thoroughly for 2-3 minutes until the compound is completely dissolved. A brief sonication may be applied if necessary.
-
Visually inspect the solution for any undissolved particulates.
-
This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Part 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] This method is considered a gold standard and is recommended by CLSI for its reproducibility and efficiency.[5][7]
Principle
This assay involves challenging a standardized suspension of bacteria with serial dilutions of the test compound in a liquid growth medium. Following incubation, the presence or absence of visible growth is determined.
Experimental Workflow
Caption: Workflow for the Agar Well Diffusion Assay.
Detailed Protocol
Materials:
-
Sterile Petri dishes (100 mm)
-
Mueller-Hinton Agar (MHA)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Test compound solutions at various concentrations (e.g., 1000, 500, 250 µg/mL in DMSO)
Procedure:
-
Plate Inoculation: Dip a sterile cotton swab into the standardized microbial inoculum. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.
-
Well Creation: Aseptically punch wells into the agar using a sterile cork borer. [8]3. Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well. [9][10]4. Controls:
-
Positive Control: Use a standard antibiotic solution in one well.
-
Negative Control: Use the solvent (DMSO) alone in another well to ensure it does not produce a zone of inhibition.
-
-
Pre-diffusion: Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the compound into the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
Part 4: Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, the following controls and considerations are critical:
-
Strain Viability: Always confirm the viability of the inoculum through a growth control.
-
Sterility: The sterility control (broth only) should remain clear, indicating no contamination.
-
Reference Strains: Use ATCC (American Type Culture Collection) standard strains for reproducibility.
-
Replicates: All experiments should be performed in triplicate to ensure the reliability of the results.
-
Solvent Effects: The concentration of DMSO should be kept consistent across all test wells and should not exceed a level that impacts microbial growth.
By incorporating these validation steps, the protocols become a self-auditing system, enhancing the scientific integrity of the findings.
References
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. (n.d.).
- Broth Microdilution | MI - Microbiology. (n.d.).
- Gratzl, G., et al. (2015). Mechanistic approaches on the antibacterial activity of poly(acrylic acid) copolymers. Colloids and Surfaces B: Biointerfaces, 126, 300-306.
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies.
- Khan, M., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.
- CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). National Institutes of Health.
- Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.).
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Application Notes and Protocols: Investigating the Anticancer Potential of 3-(2,5-Dichlorophenyl)acrylic acid in Cancer Cell Lines
Introduction: Targeting Cancer Metabolism via Monocarboxylate Transporter Inhibition
The metabolic landscape of cancer cells is fundamentally different from that of normal cells. A key feature of this altered metabolism is the Warburg effect, where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen[1][2][3][4]. This metabolic phenotype necessitates the efficient export of lactate to maintain intracellular pH and sustain high glycolytic rates. This critical efflux is primarily mediated by monocarboxylate transporters (MCTs), particularly MCT1 and MCT4[1][3][5].
The dependence of many tumors on MCTs for survival and proliferation has identified these transporters as promising therapeutic targets[1][6]. Inhibition of MCTs leads to intracellular lactate accumulation, a drop in intracellular pH, and subsequent disruption of glycolysis, ultimately triggering apoptosis or cell cycle arrest[1]. Several small molecule inhibitors of MCTs, such as AZD3965, have shown promising preclinical activity, validating this therapeutic approach[7][8][9][10][11][12][13][14][15].
This document provides a comprehensive guide for researchers to investigate the potential anticancer properties of 3-(2,5-Dichlorophenyl)acrylic acid , a compound with structural features suggestive of a putative MCT inhibitor. The following protocols are designed to be a self-validating system to assess its efficacy and elucidate its mechanism of action in relevant cancer cell lines.
Mechanism of Action: The Lactate Shuttle and its Disruption
Cancer cells within a tumor are metabolically heterogeneous. A "lactate shuttle" exists where glycolytic cancer cells export lactate via MCT4, which is then taken up by oxidative cancer cells via MCT1 to be used as a fuel source[1][3][4][16][17]. This metabolic symbiosis supports overall tumor growth and progression[5]. By inhibiting MCT1, compounds like this compound can disrupt this shuttle, starving the oxidative cancer cells and causing intracellular acidosis in the glycolytic cells[1][5].
I. Initial Screening: Determining the Cytotoxic Potential of this compound
The first step in evaluating a novel compound is to determine its cytotoxic effects on a panel of cancer cell lines. It is recommended to use cell lines with varying expression levels of MCT1 and MCT4 to identify potentially sensitive and resistant phenotypes.
Recommended Cell Lines:
| Cell Line | Cancer Type | MCT1 Expression | MCT4 Expression | Rationale |
| Raji | Burkitt's Lymphoma | High | Low | Highly dependent on MCT1 for lactate efflux.[15] |
| A549 | Non-small cell lung cancer | Moderate | High | May exhibit resistance due to MCT4.[1] |
| MDA-MB-231 | Triple-negative breast cancer | Low | High | Known to be MCT1 deficient, serves as a negative control.[18] |
| HT29 | Colon Adenocarcinoma | High | Moderate | A common model for colorectal cancer.[19] |
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound (MW: 217.05 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in complete culture medium to create a series of working concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Seeding: Seed cells into 96-well plates at a density of 4 x 10³ cells/well and incubate overnight to allow for attachment.[20]
-
Treatment: Replace the medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known MCT1 inhibitor like AZD3965).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[20]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
II. Mechanistic Validation: Confirming MCT1 Inhibition
If this compound demonstrates significant cytotoxicity, the next step is to validate its proposed mechanism of action as an MCT1 inhibitor.
Protocol 2: Intracellular Lactate Accumulation Assay
A direct consequence of MCT1 inhibition is the accumulation of intracellular lactate.
Materials:
-
This compound
-
Sensitive cancer cell line (e.g., Raji)
-
Lactate Assay Kit (colorimetric or fluorometric)
-
6-well cell culture plates
-
Cell scraper
-
Lysis buffer (provided in the kit)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for various time points (e.g., 1, 4, and 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them according to the lactate assay kit manufacturer's instructions.
-
Lactate Measurement: Measure the intracellular lactate concentration using the provided assay and normalize to the total protein concentration of each sample.
-
Data Analysis: Compare the intracellular lactate levels in treated cells to the vehicle-treated control cells. A significant increase in intracellular lactate is indicative of MCT1 inhibition.[11][15]
Protocol 3: Extracellular Acidification Rate (ECAR) Measurement
Inhibition of lactate export will lead to a decrease in the rate at which cells acidify their extracellular environment.
Materials:
-
This compound
-
Sensitive cancer cell line (e.g., Raji)
-
Seahorse XF Analyzer (or similar metabolic flux analyzer)
-
Seahorse XF cell culture microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with the assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Compound Injection: Load the injector ports of the Seahorse sensor cartridge with this compound.
-
ECAR Measurement: Place the plate in the Seahorse XF Analyzer and perform a baseline measurement followed by the injection of the compound. Monitor the ECAR in real-time.
-
Data Analysis: A significant decrease in ECAR following compound injection suggests inhibition of lactate efflux.
III. Elucidating Downstream Cellular Effects
Inhibition of MCT1 and the subsequent metabolic stress can induce cell cycle arrest and apoptosis.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Materials:
-
This compound
-
Sensitive cancer cell line
-
6-well cell culture plates
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase would indicate cell cycle arrest.[21]
Protocol 5: Apoptosis Detection by Annexin V/PI Staining
Materials:
-
This compound
-
Sensitive cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 and 48 hours.
-
Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
IV. Visualization of Key Pathways and Workflows
Signaling Pathway: Disruption of the Lactate Shuttle
Caption: Disruption of the lactate shuttle by this compound.
Experimental Workflow: From Screening to Mechanistic Validation
Caption: Experimental workflow for evaluating this compound.
V. Data Interpretation and Troubleshooting
-
High IC50 values: If this compound shows low potency, consider its solubility and stability in culture medium. It is also possible that the selected cell lines are not dependent on MCT1.
-
No increase in intracellular lactate: This could indicate that the compound does not inhibit MCT1 or that the cells have compensatory mechanisms, such as upregulation of MCT4. Western blotting for MCT1 and MCT4 expression can provide further insights.
-
Discrepancy between MTT and apoptosis data: A compound might be cytostatic rather than cytotoxic. In this case, you would observe a decrease in cell proliferation (MTT assay) and cell cycle arrest, but not a significant increase in apoptosis.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial investigation of this compound as a potential anticancer agent targeting cancer metabolism. By systematically evaluating its cytotoxicity, confirming its on-target effect on MCT1, and characterizing its downstream cellular consequences, researchers can build a comprehensive profile of this compound's therapeutic potential. This structured approach, grounded in the principles of cancer metabolism, will enable a thorough and scientifically rigorous assessment.
References
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Feliz-Mosquea, Y. R., et al. (2018). Exploring monocarboxylate transporter inhibition for cancer treatment. Future Science OA, 4(10), FSO349. [Link]
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Bola, B. S., et al. (2014). Inhibition of monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport. Molecular Cancer Therapeutics, 13(12), 2805-2816. [Link]
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Li, J., et al. (2023). The role of MCT1 in tumor progression and targeted therapy: a comprehensive review. Frontiers in Oncology, 13, 1249011. [Link]
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Ippolito, L., et al. (2022). Revisiting the Warburg Effect with Focus on Lactate. Cancers, 14(21), 5364. [Link]
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Beloueche-Babari, M., et al. (2017). MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy. Cancer Research, 77(21), 5913-5924. [Link]
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San-Millán, I., & Brooks, G. A. (2018). Lactate and Cancer: Revisiting the Warburg Effect in an Era of Lactate Shuttling. Frontiers in Nutrition, 4, 73. [Link]
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Hong, C. S., et al. (2016). Monocarboxylate Transporter 1 modulates cancer cell pyruvate export and tumor growth. eScholarship, University of California. [Link]
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Prasad, P. D., et al. (2022). Metabolic Signature of Warburg Effect in Cancer: An Effective and Obligatory Interplay between Nutrient Transporters and Catabolic/Anabolic Pathways to Promote Tumor Growth. Metabolites, 12(10), 963. [Link]
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San-Millán, I., & Brooks, G. A. (2018). Lactate and Cancer: Revisiting the Warburg Effect in an Era of Lactate Shuttling. Frontiers in Nutrition, 4, 73. [Link]
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San-Millán, I., & Brooks, G. A. (2018). Lactate and Cancer: Revisiting the Warburg Effect in an Era of Lactate Shuttling. Frontiers in Nutrition, 4, 73. [Link]
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Khier, S., et al. (2010). Pharmacology of EAPB0203, a novel imidazo[1,2-a]quinoxaline derivative with anti-tumoral activity on melanoma. European Journal of Pharmaceutical Sciences, 39(1-3), 86-93. [Link]
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Khier, S., et al. (2010). Metabolism and Pharmacokinetics of EAPB0203 and EAPB0503, Two Imidazoquinoxaline Compounds Previously Shown to Have Antitumoral Activity on Melanoma and T-Lymphomas. Drug Metabolism and Disposition, 38(10), 1836-1847. [Link]
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Khier, S., et al. (2010). Metabolism and pharmacokinetics of EAPB0203 and EAPB0503, two imidazoquinoxaline compounds previously shown to have antitumoral activity on melanoma and T-lymphomas. Drug Metabolism and Disposition, 38(10), 1836-1847. [Link]
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Lopes, F. R., et al. (2012). Characterization of a new anticancer agent, EAPB0203, and its main metabolites: nuclear magnetic resonance and liquid chromatography-mass spectrometry studies. Analytical Chemistry, 84(22), 9865-9872. [Link]
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Makhoul, P., et al. (2021). Uncovering the Molecular Pathways Implicated in the Anti-Cancer Activity of the Imidazoquinoxaline Derivative EAPB02303 Using a Caenorhabditis elegans Model. International Journal of Molecular Sciences, 22(16), 8783. [Link]
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Drinkwater, N., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(14), 1437-1449. [Link]
-
Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Molecules, 28(20), 7058. [Link]
-
Al-Warhi, T., et al. (2020). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 25(21), 5092. [Link]
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Wang, X., et al. (2020). Biological Evaluation in Resistant Cancer Cells and Study of Mechanism of Action of Arylvinyl-1,2,4-Trioxanes. Molecules, 25(11), 2530. [Link]
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Tyagi, A., et al. (2019). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. Scientific Reports, 9(1), 1-13. [Link]
-
Beloueche-Babari, M., et al. (2017). MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy. Cancer Research, 77(21), 5913-5924. [Link]
-
Jonnalagadda, S., et al. (2019). Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. Oncotarget, 10(23), 2265. [Link]
-
ResearchGate. (n.d.). Molecular structures of the three MCT1 inhibitors evaluated. [Link]
-
Beloueche-Babari, M., et al. (2020). Monocarboxylate transporter 1 blockade with AZD3965 inhibits lipid biosynthesis and increases tumour immune cell infiltration. British Journal of Cancer, 122(6), 895-903. [Link]
-
Beloueche-Babari, M., et al. (2017). MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy. Cancer Research, 77(21), 5913-5924. [Link]
-
Polański, R., et al. (2014). Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. Oncotarget, 5(19), 8961. [Link]
-
Upadhyay, P., & Jubele, K. (2020). Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights. European Journal of Medicinal Chemistry, 199, 112393. [Link]
-
Sade-Feldman, M., et al. (2017). Tracing Nutrient Flux Following Monocarboxylate Transporter-1 Inhibition with AZD3965. Metabolites, 7(4), 58. [Link]
-
PATROLS. (2019). Guidance Document for co-culture of an lung epithelial cell line (A549) and macrophages derived from a monocytic cell line (THP-1). [Link]
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Application Notes & Protocols: 3-(2,5-Dichlorophenyl)acrylic Acid in Modern Organic Synthesis
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 3-(2,5-dichlorophenyl)acrylic acid as a versatile precursor in organic synthesis. This document provides not only detailed synthetic protocols but also delves into the mechanistic rationale behind the procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Importance of this compound
This compound is a substituted cinnamic acid derivative that has emerged as a valuable building block in the synthesis of complex organic molecules. Its utility stems from the presence of multiple reactive sites: the carboxylic acid, the alkene, and the dichlorinated phenyl ring. This trifecta of functionality allows for a diverse range of chemical transformations, making it a strategic precursor for the synthesis of novel therapeutic agents and functional materials. The dichlorophenyl moiety, in particular, is a common feature in many biologically active compounds, often enhancing lipophilicity and metabolic stability, or providing key interactions with biological targets.
This guide will explore the synthesis of this compound and its subsequent application as a precursor in the development of molecules with potential therapeutic value, with a focus on practical, field-proven methodologies.
Synthetic Pathways to this compound
The synthesis of this compound can be efficiently achieved through several established name reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Here, we detail two of the most reliable and widely used methods: the Knoevenagel Condensation and the Perkin Reaction.
Knoevenagel Condensation: A Versatile Carbon-Carbon Bond Formation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. For the synthesis of this compound, this involves the reaction of 2,5-dichlorobenzaldehyde with malonic acid in the presence of a basic catalyst.
Mechanistic Insight: The reaction is typically catalyzed by a weak base, such as pyridine or piperidine. The base deprotonates malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of 2,5-dichlorobenzaldehyde. The resulting aldol-type adduct undergoes decarboxylation upon heating, followed by dehydration to yield the α,β-unsaturated carboxylic acid. The use of a base is crucial as it facilitates the formation of the reactive nucleophile.
Figure 1: Knoevenagel condensation workflow.
Protocol 1: Synthesis via Knoevenagel Condensation
Materials:
-
2,5-Dichlorobenzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (catalytic amount, ~0.1 eq)
-
Toluene
-
Hydrochloric acid (1 M)
-
Deionized water
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2,5-dichlorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).
-
Add toluene to dissolve the reactants, followed by the addition of a catalytic amount of pyridine (~0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove pyridine.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Perkin Reaction: A Classic Approach to Cinnamic Acids
The Perkin reaction is an organic reaction that synthesizes α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of an alkali salt of the acid.[1][2][3] For our target molecule, this involves reacting 2,5-dichlorobenzaldehyde with acetic anhydride and sodium acetate.
Mechanistic Insight: The reaction is initiated by the deprotonation of acetic anhydride by sodium acetate to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2,5-dichlorobenzaldehyde. The resulting intermediate undergoes dehydration and subsequent hydrolysis to afford the final product. The high temperatures are necessary to drive the dehydration and decarboxylation steps.
Figure 2: Perkin reaction workflow.
Protocol 2: Synthesis via Perkin Reaction
Materials:
-
2,5-Dichlorobenzaldehyde (1.0 eq)
-
Acetic anhydride (2.5 eq)
-
Anhydrous sodium acetate (1.5 eq)
-
Hydrochloric acid (concentrated)
-
Deionized water
Equipment:
-
Round-bottom flask with air condenser
-
Heating mantle or oil bath
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
Place 2,5-dichlorobenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq) in a round-bottom flask equipped with an air condenser.
-
Heat the mixture in an oil bath to 180 °C for 5-8 hours.
-
Allow the reaction mixture to cool slightly and then pour it into a beaker containing 100 mL of cold water.
-
Boil the mixture for 15-20 minutes to hydrolyze the excess acetic anhydride.
-
If the product does not crystallize upon cooling, acidify the solution with concentrated hydrochloric acid.
-
Collect the precipitated crude product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or acetic acid, to obtain pure this compound.
Applications in Medicinal Chemistry: A Precursor to Bioactive Molecules
This compound is a valuable starting material for the synthesis of a variety of biologically active compounds. The acrylic acid moiety can be readily converted into amides, esters, and other derivatives, while the dichlorophenyl ring is a common feature in many pharmaceuticals.
Synthesis of Novel Anticancer Agents
Derivatives of dichlorophenyl acrylic acid have shown promise as anticancer agents. For instance, certain amides derived from these acids have been found to inhibit tubulin polymerization, a key process in cell division, making them attractive targets for cancer therapy.
Example Application: Synthesis of a Hypothetical Tubulin Polymerization Inhibitor
A common synthetic strategy involves the amidation of this compound with a desired amine. This can be achieved using standard peptide coupling reagents or by first converting the carboxylic acid to an acyl chloride.
Figure 3: Synthesis of a tubulin inhibitor.
Protocol 3: Synthesis of a 3-(2,5-Dichlorophenyl)acrylamide Derivative
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
A primary or secondary amine (1.1 eq)
-
Triethylamine (2.0 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of thionyl chloride (or use DCM as a solvent with 1.2 eq of thionyl chloride).
-
Reflux the mixture for 1-2 hours.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is used directly in the next step.
-
Amidation: Dissolve the crude acyl chloride in dry DCM.
-
In a separate flask, dissolve the amine (1.1 eq) and triethylamine (2.0 eq) in dry DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired acrylamide derivative.
Data Summary
The following table summarizes key data for this compound and a representative derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield (%) |
| This compound | C₉H₆Cl₂O₂ | 217.05 | 168-172 | White to off-white solid | 75-85 (Knoevenagel) |
| N-benzyl-3-(2,5-dichlorophenyl)acrylamide | C₁₆H₁₃Cl₂NO | 306.19 | 145-148 | White crystalline solid | 80-90 |
Conclusion
This compound is a highly versatile and valuable precursor in organic synthesis, particularly for the development of novel therapeutic agents. The synthetic protocols detailed in this guide are robust and scalable, providing reliable access to this important building block. The mechanistic insights provided aim to empower researchers to adapt and optimize these procedures for their specific research needs. As the demand for novel pharmaceuticals continues to grow, the strategic application of such precursors will undoubtedly play a pivotal role in the discovery of the next generation of medicines.
References
- Perkin, W. H. On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society. 1868, 21, 53–61.
- Johnson, J. R. The Perkin Reaction and Related Reactions. Organic Reactions. 2011, 210-265.
- Knoevenagel, E. Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft. 1898, 31(3), 2596-2619.
-
Perkin Reaction. J&K Scientific LLC. [Link]
-
Perkin Reaction Mechanism. BYJU'S. [Link]
-
A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]
Sources
Experimental setup for enzyme inhibition studies with acrylic acid derivatives
Application Note & Protocol
A Comprehensive Guide to the Experimental Setup for Enzyme Inhibition Studies with Acrylic Acid Derivatives
Introduction: The Significance of Acrylic Acid Derivatives in Enzyme Inhibition
Enzyme inhibitors are fundamental tools in biochemistry and pharmacology, playing a crucial role in drug discovery and the elucidation of metabolic pathways.[1][2] Among the vast chemical space of potential inhibitors, acrylic acid derivatives represent a class of significant interest. Their core structure features an α,β-unsaturated carbonyl group, which acts as a Michael acceptor. This electrophilic nature allows them to form covalent bonds with nucleophilic residues, such as cysteine or lysine, within the active site of an enzyme.[3][4] This potential for covalent and often irreversible inhibition can lead to high potency and prolonged duration of action, characteristics that are highly desirable in therapeutic agents.[4][5]
However, this reactivity also necessitates a rigorous and carefully designed experimental approach. Non-specific binding and off-target effects are key challenges that must be addressed. Therefore, a systematic study is required not only to quantify the inhibitory potency (e.g., IC50) but also to elucidate the precise mechanism of action (MOA), including the type of inhibition (competitive, non-competitive, etc.) and its reversibility.[6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust enzyme inhibition studies for acrylic acid derivatives. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring that the generated data is both accurate and meaningful.
Part 1: Foundational Principles & Safety
The Chemistry of Inhibition
Acrylic acid derivatives typically function as mechanism-based or targeted covalent inhibitors.[4] The primary mechanism involves the conjugate addition of a nucleophilic amino acid residue from the enzyme to the β-carbon of the unsaturated system. Understanding this is critical, as it predicts that the inhibition may be time-dependent and potentially irreversible.[7]
Critical Safety & Handling of Acrylic Acid Derivatives
Acrylic acid and its derivatives are often corrosive, irritant, and can polymerize hazardously if not stored and handled correctly.[8][9] Before beginning any experiment, it is imperative to consult the Safety Data Sheet (SDS) for each specific compound.
General Safety Protocols:
-
Ventilation: Always handle acrylic acid derivatives inside a certified chemical fume hood to avoid inhalation of vapors.[10][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl or neoprene), safety goggles, and a lab coat at all times.[12]
-
Storage: Store compounds in a cool, well-ventilated area away from heat, light, and incompatible materials like strong oxidizers or bases.[9][10] Commercial preparations often contain polymerization inhibitors (e.g., MEHQ), and storage conditions must maintain their efficacy.[8][13]
-
Waste Disposal: Dispose of all waste containing acrylic acid derivatives as hazardous chemical waste according to institutional guidelines.[10]
Part 2: Assay Development and Optimization
A robust inhibition assay is built upon a well-characterized enzymatic reaction. Before introducing any inhibitor, the foundational kinetics of the enzyme-substrate interaction must be established under steady-state conditions.[7][14]
Core Objective: To establish assay conditions where the reaction rate is linear over time and directly proportional to the concentration of the active enzyme.
Key Steps:
-
Determine Optimal Buffer Conditions: Screen for pH and ionic strength that yield maximal and stable enzyme activity.
-
Enzyme Concentration Titration: Identify an enzyme concentration that produces a robust signal well above the background but remains low enough to ensure steady-state conditions (substrate concentration in large excess).[14]
-
Substrate Titration & Michaelis-Menten Kinetics: Determine the enzyme's affinity for its substrate (Kₘ) and the maximum reaction velocity (Vₘₐₓ). This is a mandatory prerequisite for mechanistic studies.[15][16]
Part 3: Core Experimental Protocols
Protocol 1: Determination of Kₘ and Vₘₐₓ
Rationale: The Michaelis-Menten constant (Kₘ) represents the substrate concentration at which the reaction velocity is half of Vₘₐₓ. Knowing Kₘ is essential for setting the appropriate substrate concentration in subsequent inhibition assays, particularly for distinguishing between different inhibition modalities.[14][17] For instance, the effects of a competitive inhibitor are most apparent at substrate concentrations at or below the Kₘ.[6][18]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the enzyme and a range of substrate concentrations in the pre-optimized assay buffer. A typical range would be 0.1 x Kₘ to 10 x Kₘ (if Kₘ is estimated) or a wide range (e.g., 8-10 concentrations) if it is unknown.
-
Assay Setup: In a microplate, add the assay buffer and the substrate at various final concentrations.
-
Reaction Initiation: Initiate the reaction by adding the pre-determined optimal concentration of the enzyme to each well.
-
Kinetic Measurement: Immediately measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry). The measurement should be taken during the initial linear phase of the reaction ("initial velocity," v₀).[7]
-
Data Analysis: Plot the initial velocity (v₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (Equation 1) using non-linear regression software to determine Kₘ and Vₘₐₓ.
Equation 1: Michaelis-Menten Equation v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Protocol 2: IC₅₀ Determination
Rationale: The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the acrylic acid derivative (inhibitor) in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor stock to cover a wide concentration range (e.g., from 1 nM to 100 µM).
-
Prepare enzyme and substrate solutions in the assay buffer. The substrate concentration should be fixed, typically at its Kₘ value, to ensure sensitivity to competitive inhibitors.[14]
-
-
Assay Setup: To a microplate, add the assay buffer, the fixed concentration of substrate, and the varying concentrations of the inhibitor. Include a "no inhibitor" control (vehicle only, e.g., DMSO) and a "no enzyme" background control.
-
Pre-incubation (Optional but Recommended): Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) before adding the substrate. This is particularly important for covalent or slow-binding inhibitors to allow time for the inhibitory interaction to occur.
-
Reaction Initiation: Add the enzyme (if not pre-incubated) or substrate (if pre-incubated) to start the reaction.
-
Kinetic Measurement: Measure the initial reaction velocity (v₀) for each inhibitor concentration.
-
Data Analysis:
-
Normalize the data by setting the activity of the "no inhibitor" control to 100% and the background to 0%.
-
Plot the percent inhibition (or percent activity) against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value.[14]
-
Protocol 3: Mechanism of Action (MOA) Elucidation
Rationale: Determining the MOA is crucial for understanding how the inhibitor works. This is achieved by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor. The results, when visualized on a double reciprocal plot (Lineweaver-Burk plot), reveal characteristic patterns for each inhibition type.[19][20]
Step-by-Step Methodology:
-
Experimental Design: This experiment involves a matrix of conditions. You will measure the initial reaction velocity across a range of substrate concentrations (as in Protocol 1) and repeat this for several different fixed concentrations of the inhibitor. A typical design would use 3-4 inhibitor concentrations (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
Assay Execution: Perform the kinetic assays for each condition in the matrix, ensuring to measure the initial velocities (v₀).
-
Data Analysis & Visualization:
-
For each inhibitor concentration, plot v₀ vs. [S] to generate a set of Michaelis-Menten curves.
-
Transform the data by taking the reciprocal of the velocity (1/v₀) and the substrate concentration (1/[S]).
-
Plot 1/v₀ vs. 1/[S] to generate a Lineweaver-Burk plot.[21][22] This plot linearizes the kinetic data according to Equation 2.
-
Equation 2: Lineweaver-Burk Equation 1/v₀ = (Kₘ/Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ
The pattern of line intersections on the Lineweaver-Burk plot indicates the mechanism of inhibition (see Data Presentation section).
Protocol 4: Distinguishing Reversible vs. Irreversible Inhibition
Rationale: Given the electrophilic nature of acrylic acid derivatives, it is vital to determine if the inhibition is reversible or irreversible.[23][24] Irreversible inhibitors typically form a covalent bond, permanently inactivating the enzyme.[5] A rapid dilution experiment is a straightforward method to test this.
Step-by-Step Methodology:
-
High-Concentration Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20 x IC₅₀) for a set period (e.g., 60 minutes) to ensure significant binding. Include a control incubation with only the vehicle (e.g., DMSO).
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold or more) into the assay buffer containing the substrate. The dilution should reduce the inhibitor concentration to a level far below its IC₅₀, rendering it ineffective.
-
Activity Measurement: Immediately monitor the enzymatic activity over time.
-
Interpretation:
-
Reversible Inhibition: If the inhibitor is reversible, it will dissociate from the enzyme upon dilution, and enzymatic activity will gradually recover over time.[25]
-
Irreversible Inhibition: If the inhibitor is irreversible, it will remain covalently bound. The enzymatic activity will not recover, remaining at the inhibited level observed prior to dilution.[7][23]
-
Part 4: Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | Description | How to Determine | Typical Units |
| Kₘ | Michaelis Constant: Substrate concentration at ½ Vₘₐₓ. Indicates enzyme-substrate affinity. | Protocol 1 (Non-linear regression of v₀ vs. [S]) | µM or mM |
| Vₘₐₓ | Maximum Velocity: The theoretical maximum rate of the reaction. | Protocol 1 (Non-linear regression of v₀ vs. [S]) | RFU/min, Abs/min, or µmol/min |
| IC₅₀ | Half-maximal Inhibitory Concentration: Inhibitor concentration causing 50% enzyme inhibition. | Protocol 2 (Dose-response curve fitting) | nM or µM |
| Kᵢ | Inhibition Constant: Dissociation constant for the enzyme-inhibitor complex. A true measure of potency. | Calculated from IC₅₀ (for competitive inhibitors) or from secondary plots of MOA data.[16] | nM or µM |
Interpreting Lineweaver-Burk Plots for MOA
The Lineweaver-Burk plot is a powerful diagnostic tool.[20][26]
| Inhibition Type | Description | Lineweaver-Burk Plot Appearance | Effect on Kₘ & Vₘₐₓ |
| Competitive | Inhibitor binds only to the free enzyme's active site, competing with the substrate. | Lines intersect on the Y-axis. | Apparent Kₘ increases; Vₘₐₓ is unchanged. |
| Non-competitive | Inhibitor binds to a site other than the active site, on either the free enzyme or the enzyme-substrate complex. | Lines intersect on the X-axis. | Kₘ is unchanged; Apparent Vₘₐₓ decreases. |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex. | Lines are parallel. | Apparent Kₘ and Apparent Vₘₐₓ both decrease. |
| Mixed | Inhibitor binds to a site other than the active site, but has a different affinity for the free enzyme vs. the ES complex. | Lines intersect in the second or third quadrant (not on an axis). | Apparent Kₘ changes (increases or decreases); Apparent Vₘₐₓ decreases. |
Part 5: Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for comprehensive enzyme inhibitor characterization.
Mechanism of Action (MOA) Decision Diagram
Caption: Decision tree for identifying inhibition type via Lineweaver-Burk plots.
References
-
Pearson. (2022). Michaelis-Menten vs. Lineweaver-Burk Plots. Available at: [Link]
-
Khan Academy. Enzyme inhibition and kinetics graphs. Available at: [Link]
-
Pharmaguideline. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Available at: [Link]
-
Yung-Chi, C. & Prusoff, W. H. (1973). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Available at: [Link]
-
Wikipedia. Lineweaver–Burk plot. Available at: [Link]
-
Slideshare. Enzyme kinetics- michaelis menten model, lineweaver burk plot. Available at: [Link]
-
Fiveable. Enzyme kinetics and inhibition studies. Available at: [Link]
-
Farooq, U., et al. (2021). Three New Acrylic Acid Derivatives from Achillea mellifolium as Potential Inhibitors of Urease from Jack Bean and α-Glucosidase from Saccharomyces cerevisiae. Molecules. Available at: [Link]
-
BellBrook Labs. (2024). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available at: [Link]
-
ResearchGate. How can we determine the order of the enzyme inhibition?. Available at: [Link]
-
Basavaraj, S., & T. K. Harris. (2021). Steady-state enzyme kinetics. The Biochemist. Available at: [Link]
-
Queiroz, K. (2023). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Clinical and Medical Sciences. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling and Storing Acrylic Acid (CAS 79-10-7). Available at: [Link]
-
Mangold, M. (2022). Enzyme Kinetics Considerations. Scientist Live. Available at: [Link]
-
Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]
-
Loba Chemie. ACRYLIC ACID (STABILIZED) FOR SYNTHESIS Safety Data Sheet. Available at: [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]
-
Washington State University. Acrylic acid Standard Operating Procedure. Available at: [Link]
-
Pollard, T. D. (2017). Take advantage of time in your experiments: a guide to simple, informative kinetics assays. Molecular Biology of the Cell. Available at: [Link]
-
Coussens, N. P. (2012). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. Assay Guidance Manual. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]
-
Inchem.org. (1997). Acrylic acid (HSG 104, 1997). Available at: [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
-
ResearchGate. Inhibition of Acrylic Acid and Acrylate Autoxidation. Available at: [Link]
-
El-Damasy, A. K., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. Available at: [Link]
-
Pratt, D. A., et al. (2021). Inhibition of acrylic acid and acrylate autoxidation. Chemical Science. Available at: [Link]
-
Chemistry For Everyone. (2024). How To Determine Enzyme Kinetic Parameters?. Available at: [Link]
-
El-Damasy, A. K., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. PubMed Central. Available at: [Link]
-
Knya. (2024). Difference between Reversible Enzyme Inhibiton and Irreversible Enzyme Inhibition. Available at: [Link]
-
Chiba, S., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. Available at: [Link]
-
Pediaa.Com. (2020). Difference Between Reversible and Irreversible Enzyme Inhibition. Available at: [Link]
- Google Patents. Method of inhibiting polymerization and fouling in acrylic acid and acrylate processes.
-
DifferenceBetween.net. Differences Between Irreversible Enzyme Inhibitors and Reversible Enzyme Inhibitors. Available at: [Link]
-
ResearchGate. Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Available at: [Link]
-
TutorChase. What is the difference between reversible and irreversible enzyme inhibitors?. Available at: [Link]
-
Slideshare. Enzyme inhibitors, reversible_and_irreversible. Available at: [Link]
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Application of Dichlorinated Cinnamic Acids in Medicinal Chemistry: A Technical Guide for Researchers
Introduction: The Therapeutic Potential of Halogenated Scaffolds
Cinnamic acid and its derivatives, naturally occurring phenolic compounds, have long been a focal point in medicinal chemistry due to their wide spectrum of biological activities and low toxicity.[1] The introduction of halogen atoms, particularly chlorine, into the cinnamic acid scaffold has been shown to significantly enhance their therapeutic potential, leading to promising candidates for antimicrobial, anticancer, and enzyme inhibitory drugs.[1] Dichlorinated cinnamic acids, in particular, represent a class of compounds with intriguing structure-activity relationships, making them a fertile ground for drug discovery and development.
This technical guide provides a comprehensive overview of the application of dichlorinated cinnamic acids in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for synthesis, biological evaluation, and insights into their mechanisms of action.
Synthesis of Dichlorinated Cinnamic Acids: A Step-by-Step Protocol
The synthesis of dichlorinated cinnamic acids can be achieved through various established organic reactions. The Knoevenagel condensation is a widely employed and reliable method.
Protocol: Synthesis of 2,4-Dichlorocinnamic Acid via Knoevenagel Condensation
This protocol outlines the synthesis of 2,4-dichlorocinnamic acid from 2,4-dichlorobenzaldehyde and malonic acid.
Materials:
-
2,4-Dichlorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Crushed ice
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,4-dichlorobenzaldehyde (10 mmol), malonic acid (12 mmol), and pyridine (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the reaction mixture.
-
Reflux: Heat the mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid (20 mL).
-
Precipitation: Slowly pour the reaction mixture into the ice-acid mixture while stirring. A solid precipitate of 2,4-dichlorocinnamic acid will form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any remaining impurities.
-
Recrystallization: Purify the crude product by recrystallization from ethanol to obtain pure 2,4-dichlorocinnamic acid.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Causality Behind Experimental Choices:
-
Pyridine: Acts as a basic solvent that facilitates the deprotonation of malonic acid.
-
Piperidine: A stronger base than pyridine, it serves as a catalyst to initiate the condensation reaction.
-
Acidic Workup: The addition of hydrochloric acid protonates the carboxylate intermediate, leading to the precipitation of the final cinnamic acid product.
-
Recrystallization: This purification technique is essential to remove unreacted starting materials and by-products, yielding a product of high purity.
Biological Evaluation of Dichlorinated Cinnamic Acids
The following section provides detailed protocols for assessing the biological activities of dichlorinated cinnamic acids.
Antimicrobial Activity: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent against a specific bacterium.[2]
Materials:
-
Dichlorinated cinnamic acid derivative (test compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[3]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the dichlorinated cinnamic acid in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a separate 96-well plate to create a range of concentrations.
-
-
Assay Setup:
-
Add 50 µL of MHB to each well of a new 96-well microtiter plate.
-
Transfer 50 µL of the serially diluted compound to the corresponding wells.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[2][3] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5]
Materials:
-
Dichlorinated cinnamic acid derivative
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dichlorinated cinnamic acid in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm or higher.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
MTT Assay Workflow
Caption: Simplified diagram of NF-κB signaling pathway inhibition by dichlorinated cinnamic acids.
By inhibiting the IKK complex, dichlorinated cinnamic acids can prevent the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival and pro-inflammatory genes. [7]
Antimicrobial Mechanism
The antimicrobial action of cinnamic acid derivatives is often attributed to the disruption of the bacterial cell membrane. [8]The lipophilic nature of the dichlorinated phenyl ring allows the molecule to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.
Data Summary
The following table summarizes the reported biological activities of representative dichlorinated cinnamic acids.
| Compound | Biological Activity | Target/Cell Line | IC₅₀ / MIC | Reference |
| 2,4-Dichlorocinnamic acid | Anticancer | - | - | - |
| 3,4-Dichlorocinnamic acid | Antibacterial | S. aureus | - | [1] |
| 4-Chlorocinnamic acid | Tyrosinase Inhibition | Mushroom Tyrosinase | - | [9] |
Conclusion and Future Perspectives
Dichlorinated cinnamic acids represent a promising class of compounds in medicinal chemistry with demonstrable potential as antimicrobial, anticancer, and enzyme inhibitory agents. The synthetic accessibility and the tunability of their structure allow for the generation of diverse libraries for structure-activity relationship studies. The protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of these compounds. Future research should focus on elucidating the precise molecular targets and further optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles, paving the way for their potential clinical development.
References
-
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC - NIH. (2022-03-15). Retrieved from [Link]
-
Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). Retrieved from [Link]
-
The Role of 2-Chlorocinnamic Acid in Pharmaceutical and Chemical Research. (2025-04-20). Retrieved from [Link]
-
Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - MDPI. (n.d.). Retrieved from [Link]
-
Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]
-
Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - MDPI. (n.d.). Retrieved from [Link]
-
Design, synthesis, and evaluation of novel cinnamic acid-tryptamine hybrid for inhibition of acetylcholinesterase and butyrylcholinesterase - PMC - NIH. (2020-05-05). Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
-
MTT Proliferation Assay Protocol - ResearchGate. (2025-06-15). Retrieved from [Link]
-
Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC - NIH. (n.d.). Retrieved from [Link]
-
Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase - PubMed. (n.d.). Retrieved from [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. (n.d.). Retrieved from [Link]
-
Technical Manual Acetylcholinesterase (AchE) Activity Assay Kit • Catalogue Code: MAES0131 • Size: 96T • Research Use Only. (n.d.). Retrieved from [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021-09-27). Retrieved from [Link]
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - ResearchGate. (2025-10-13). Retrieved from [Link]
-
Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - NIH. (n.d.). Retrieved from [Link]
-
Antimicrobials: Mechanism of action - YouTube. (2021-04-03). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - MDPI. (2022-02-15). Retrieved from [Link]
-
Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution - PMC - PubMed Central. (2024-03-22). Retrieved from [Link]
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PubMed. (2023-02-17). Retrieved from [Link]
-
Minimum inhibitory concentration (MIC) determination by microdilution... - ResearchGate. (n.d.). Retrieved from [Link]
- CN105348101A - Preparation method of methyl p-chlorocinnamate - Google Patents. (n.d.).
-
Minimum inhibitory concentration (MIC) [µg/mL] of cinnamic acid... - ResearchGate. (n.d.). Retrieved from [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021-02-04). Retrieved from [Link]
-
Synthesis and Performances of Hydrocinnamic Acid Derivatives Containing Alkyl Dihydrazide - E3S Web of Conferences. (n.d.). Retrieved from [Link]
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Standard operating procedure for handling 3-(2,5-Dichlorophenyl)acrylic acid
An Application Note and Protocol for the Laboratory Use of 3-(2,5-Dichlorophenyl)acrylic acid
Abstract
This document provides a detailed guide for the safe handling, storage, and experimental application of this compound (CAS No: 20595-47-5). Intended for an audience of researchers, chemists, and drug development professionals, this guide moves beyond simple procedural lists to explain the scientific rationale behind protocol design. It covers essential physicochemical properties, comprehensive safety and handling procedures derived from analogous compounds, and detailed, step-by-step experimental workflows. The aim is to equip scientists with the necessary knowledge to confidently and safely incorporate this versatile chemical intermediate into their research endeavors.
Scientific Introduction: A Profile of this compound
This compound is a halogenated derivative of cinnamic acid. Its molecular architecture, featuring a dichlorinated phenyl ring conjugated with an acrylic acid moiety, makes it a valuable and reactive building block in synthetic chemistry. The strong electron-withdrawing effects of the two chlorine atoms significantly influence the electronic properties of the entire molecule, enhancing the reactivity of the carbon-carbon double bond towards nucleophilic addition and modifying the acidity of the carboxylic acid group.
This specific substitution pattern is of particular interest in medicinal chemistry. The dichlorophenyl group can impart desirable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, while the acrylic acid handle provides a versatile point for synthetic elaboration into more complex molecular scaffolds. Understanding these intrinsic properties is the foundation for designing rational and successful synthetic strategies.
Physicochemical & Safety Data
Accurate data is the bedrock of reproducible science and laboratory safety. The following tables summarize the key properties and safety classifications for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 20595-47-5 | [1][2] |
| Molecular Formula | C₉H₆Cl₂O₂ | [1][3][] |
| Molecular Weight | 217.05 g/mol | [1][3][] |
| Synonyms | (2E)-3-(2,5-dichlorophenyl)-2-propenoic acid, trans-2,5-Dichlorocinnamic Acid | [5] |
| Appearance | Solid | [5] |
| Storage Temperature | Room Temperature (in a dry, sealed container) |
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Signal Word | Warning | [1] | |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
Mandatory Safety & Handling Protocols
The dual nature of the molecule—an acrylic acid and a dichlorinated aromatic compound—necessitates a cautious and well-defined handling protocol. The following procedures are mandatory.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure.[6]
-
Eye Protection : Wear chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133 regulations.[7][8] Contact lenses should not be worn when handling this substance.[6]
-
Hand Protection : Use chemical-resistant gloves (e.g., Nitrile) tested to a relevant standard such as EN 374.[6] For prolonged contact, a glove with a higher protection class is recommended.[6]
-
Body Protection : A lab coat is required. For large-scale operations, consider additional protective clothing to prevent all possible skin contact.[6]
-
Respiratory Protection : All handling of the solid powder must occur in a chemical fume hood.[9] If this is not possible, a NIOSH/MSHA-approved respirator appropriate for organic vapors and acid gases is required.[7]
Engineering Controls & Storage
-
Ventilation : Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne levels below exposure limits.[6][10] Eyewash stations and safety showers must be in close proximity to the workstation.[7][8]
-
Storage : Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, bases, and acids.[7][11] Keep containers tightly closed and sealed in a dry environment.[11]
Spill & Waste Management Protocol
Spill Response:
-
Isolate & Ventilate : Evacuate the area and remove all sources of ignition.[12] Ensure adequate ventilation.
-
Contain : For solid spills, dampen the material with a suitable solvent like acetone to prevent dust generation and carefully transfer it to a labeled container.[12] For solutions, use an inert, non-combustible absorbent material (e.g., sand, vermiculite).[13]
-
Clean-Up : Use non-sparking tools for collection.[9][11][14] Wash the spill area thoroughly with a solvent wash followed by soap and water.[12]
-
PPE : Emergency personnel must wear appropriate PPE, including respiratory protection.[13]
Waste Disposal:
-
Dispose of all waste materials, including contaminated absorbents and cleaning materials, in a sealed, labeled container as hazardous waste.[9] Disposal must be in accordance with all local, regional, and national regulations.[14] Do not allow the material to enter drains or water systems.[11][15]
Experimental Design & Application Protocols
The utility of this compound is best demonstrated through its application in synthesis. The following workflow and protocols provide a framework for its use.
Logical Workflow for Synthetic Application
This diagram outlines the critical stages of developing a synthetic protocol using this compound.
Caption: A three-phase workflow for rational experimental design.
Protocol 1: Standard Stock Solution Preparation (0.1 M in Methanol)
Rationale : Accurate solution preparation is fundamental for stoichiometric control in reactions. Methanol is chosen for its ability to readily dissolve the compound.
Materials :
-
This compound (MW: 217.05 g/mol )
-
Anhydrous Methanol
-
100 mL Class A Volumetric Flask
-
Analytical Balance
-
Magnetic Stirrer and Stir Bar
-
Spatula, Weighing Paper
Procedure :
-
Calculation : To prepare 100 mL of a 0.1 M solution, calculate the required mass: 0.1 mol/L * 0.1 L * 217.05 g/mol = 2.1705 g.
-
Weighing : In a chemical fume hood, accurately weigh approximately 2.17 g of this compound onto weighing paper. Record the exact mass.
-
Transfer : Carefully transfer the weighed solid into the 100 mL volumetric flask.
-
Dissolution : Add approximately 50-60 mL of methanol to the flask. Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until all the solid has completely dissolved.
-
Dilution to Volume : Once dissolved, remove the stir bar and carefully add methanol until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Homogenization : Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Labeling and Storage : Label the flask with the compound name, exact concentration, solvent, date, and your initials. Store in a tightly sealed container in a designated solvent cabinet.
Protocol 2: Example Application - Synthesis of an Amide Derivative
Rationale : Amide bond formation is a cornerstone of medicinal chemistry. This protocol demonstrates the activation of the carboxylic acid and subsequent reaction with an amine, a common synthetic step.
Reaction Scheme :
Caption: General scheme for amide coupling reaction.
Materials :
-
This compound (1.0 eq)
-
A primary or secondary amine (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Round-bottom flask, magnetic stirrer, nitrogen line
Procedure :
-
Setup : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Activation : Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20-30 minutes. This pre-activation step forms the active ester, which is more susceptible to nucleophilic attack.
-
Amine Addition : In a separate vial, dissolve the chosen amine (1.1 eq) and DIPEA (2.5 eq) in a small amount of DCM. Add this solution dropwise to the reaction flask. DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct of the reaction.
-
Reaction : Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up :
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the resulting crude amide product via flash column chromatography or recrystallization to yield the final, pure compound.
-
Characterization : Confirm the structure and purity of the final product using NMR, IR, and high-resolution mass spectrometry.
References
- Acrylic acid - SAFETY D
- Safety Data Sheet Acrylic Acid Revision 5, D
- Acrylic acid - Safety D
- Dichlorophen - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Acrylic acid properties and safety measures and emergency tre
- This compound | 20595-47-5. (n.d.). Sigma-Aldrich.
- Acrylic Acid - SAFETY D
- 3,4-Dichlorophenyl isocyanate - SAFETY D
- DICHLORODIPHENYLDICHLOROETHANE. (n.d.). CAMEO Chemicals, NOAA.
- 3,4-Dichlorophenyl Isocyanate - SAFETY D
- (E)-3-(2,4-Dichlorophenyl)acrylic acid. (n.d.). Sigma-Aldrich.
- 1-(2,3-Dichlorophenyl)piperazinemonohydrochloride - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- This compound | 20595-47-5. (n.d.). Sigma-Aldrich.
- (E)-3-(3,5-Dichlorophenyl)acrylic acid. (n.d.). ChemScene.
- 3-(3,5-Dichlorophenyl)acrylic Acid - CAS 20595-53-3. (n.d.). BOC Sciences.
- 3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid. (n.d.).
- 20595-47-5 | this compound. (n.d.). Ambeed.com.
- (E)-3-(3,4-DICHLOROPHENYL)ACRYLIC ACID | CAS#:7312-27-8. (2025). Chemsrc.
- 20595-47-5|this compound. (n.d.). BLD Pharm.
- This compound | 20595-47-5. (n.d.). Sigma-Aldrich (Korea).
- This compound. (n.d.). CymitQuimica.
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- 12. DICHLORODIPHENYLDICHLOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. News - Acrylic acid properties and safety measures and emergency treatment [jinchangshengchem.com]
- 14. redox.com [redox.com]
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Application Note: A Cell-Based Luciferase Reporter Assay for Characterizing Novel Cinnamic Acid Derivatives as Nrf2 Activators
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cinnamic acid and its derivatives are a class of compounds with a wide range of pharmacological activities, including antioxidant and anti-inflammatory effects[1][2][3][4]. Many of these protective effects are mediated through the activation of the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response[5][6]. This application note provides a detailed, field-proven guide for developing and executing a robust cell-based assay to identify and characterize novel cinnamic acid derivatives as activators of the Nrf2 pathway. We introduce a hypothetical derivative, CAD-123 , to illustrate the workflow. The primary assay utilizes a stable HEK293 cell line expressing a luciferase reporter gene under the control of the Nrf2-responsive Antioxidant Response Element (ARE)[7][8][9][10]. A secondary, confirmatory assay using quantitative PCR (qPCR) to measure endogenous Nrf2 target gene expression is also described. This tiered approach ensures high confidence in hit identification and characterization.
Scientific Background: The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular homeostasis, protecting cells from oxidative and electrophilic stress[11][12][13].
-
Under Basal Conditions: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low[11][12].
-
Upon Induction: Electrophilic compounds or reactive oxygen species (ROS) can modify reactive cysteine residues on Keap1[6][11]. This modification causes a conformational change in Keap1, disrupting its ability to bind Nrf2.
-
Nrf2 Activation: Stabilized Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous cytoprotective genes[5][6][7].
-
Gene Expression: This binding initiates the transcription of a battery of antioxidant and detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HMOX1), fortifying the cell against damage[5][14][15].
Many bioactive compounds, including some cinnamic acid derivatives, are thought to exert their therapeutic effects by acting as electrophiles that modify Keap1, thereby activating this protective Nrf2 pathway[6].
Figure 1: Mechanism of Nrf2 activation by the novel cinnamic acid derivative, CAD-123.
Assay Principle: A Tiered Screening Approach
To confidently identify Nrf2 activators, a two-tiered approach is recommended. This strategy minimizes false positives and validates the mechanism of action.
-
Primary Screen (ARE-Luciferase Reporter Assay): This high-throughput assay provides a quantitative measure of Nrf2 transcriptional activity. We will use a commercially available HEK293 cell line that is stably transfected with a reporter plasmid. This plasmid contains multiple copies of the ARE sequence upstream of a firefly luciferase gene (luc2P)[8][16][17]. When a compound like CAD-123 activates Nrf2, the resulting Nrf2/sMaf complex binds to the AREs, driving luciferase expression. The amount of light produced upon addition of a luciferin substrate is directly proportional to Nrf2 activity[17][18].
-
Secondary Screen (qPCR Confirmation): Hits from the primary screen are confirmed by measuring the mRNA expression of endogenous Nrf2 target genes, such as NQO1 and HMOX1. This step is crucial to verify that the compound activates the pathway in a native genomic context, ruling out artifacts related to the reporter construct[15][19].
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Recommended Source/Specification |
| Cell Line | GloResponse™ ARE-RE luc2P HEK293 Cell Line |
| Cell Culture Media | DMEM, high glucose, supplemented with 10% FBS, 1% Pen-Strep |
| Compound | CAD-123 , dissolved in DMSO to a 10 mM stock |
| Positive Control | Sulforaphane (SFN), dissolved in DMSO to a 10 mM stock |
| Assay Plates | 96-well, white, clear-bottom, tissue culture-treated plates |
| Luciferase Assay Reagent | ONE-Glo™ Luciferase Assay System |
| Plate Luminometer | Instrument capable of measuring glow luminescence |
| RNA Isolation Kit | RNeasy Mini Kit |
| cDNA Synthesis Kit | iScript™ cDNA Synthesis Kit |
| qPCR Master Mix | SsoAdvanced™ Universal SYBR® Green Supermix |
| qPCR Primers | NQO1, HMOX1, and a reference gene (e.g., GAPDH or ACTB) |
| Real-Time PCR System | CFX96 Touch Real-Time PCR Detection System or equivalent |
Experimental Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy [ouci.dntb.gov.ua]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. signosisinc.com [signosisinc.com]
- 9. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The emerging role of the Nrf2–Keap1 signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression of the NRF2 Target Gene NQO1 Is Enhanced in Mononuclear Cells in Human Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. GloResponse™ NFAT-RE-luc2P HEK293 Cell Line [worldwide.promega.com]
- 17. researchgate.net [researchgate.net]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. HMOX1 and NQO1 genes are upregulated in response to contact sensitizers in dendritic cells and THP-1 cell line: role of the Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Advanced Polymers Using 3-(2,5-Dichlorophenyl)acrylic Acid
Prepared by: Senior Application Scientist, Polymer Division
Foreword: Unlocking New Frontiers in Polymer Science
Welcome to a comprehensive guide on the utilization of 3-(2,5-Dichlorophenyl)acrylic acid (DCPAA) in the synthesis of novel polymers. This document is intended for researchers, scientists, and professionals in materials science and drug development who are looking to explore monomers beyond the conventional. While direct literature on the polymerization of DCPAA is emerging, its molecular architecture—a combination of a reactive acrylic acid moiety and a sterically demanding, electron-poor dichlorophenyl group—suggests its potential for creating specialty polymers with unique properties.
The protocols and insights within this guide are built upon foundational principles of polymer chemistry, drawing parallels from the extensive research on acrylic acid and other substituted vinyl monomers.[1][2][3] We will explore how the distinct features of the dichlorophenyl substituent are predicted to influence polymerization kinetics and impart desirable characteristics, such as enhanced thermal stability, high refractive index, and chemical resistance, to the resulting polymer, poly(this compound) or PDCPAA. This guide is designed to be a practical starting point for your research, providing robust, scientifically-grounded methodologies for innovation.
PART 1: Monomer Analysis and Strategic Considerations
The key to successfully polymerizing any monomer lies in understanding its intrinsic chemical properties. DCPAA is no exception. Its structure presents both opportunities and challenges that must be addressed in the experimental design.
Molecular Structure:
The 2,5-dichlorophenyl group exerts significant steric and electronic effects.
-
Steric Hindrance: The bulky dichlorophenyl group can hinder the approach of the monomer to the propagating chain end. This may result in a lower propagation rate constant (k_p) compared to unsubstituted acrylic acid. Experimental conditions, such as reaction temperature and concentration, may need to be optimized to achieve sufficient monomer conversion.
-
Electronic Effects: The chlorine atoms are strongly electron-withdrawing, which reduces the electron density of the vinyl double bond. This electronic modification influences the monomer's reactivity and the stability of the propagating radical, which is a critical consideration for selecting the appropriate polymerization technique.
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 20595-47-5 | |
| Molecular Formula | C₉H₆Cl₂O₂ | |
| Molecular Weight | 217.05 g/mol | |
| Synonyms | (2E)-3-(2,5-dichlorophenyl)-2-propenoic acid |
PART 2: Polymerization Methodologies and Protocols
We present three distinct polymerization strategies, ranging from a straightforward conventional method to more advanced controlled radical polymerization (CRP) techniques. The choice of method will depend on the desired level of control over the polymer architecture (e.g., molecular weight, dispersity, and end-group fidelity).
Methodology A: Free-Radical Polymerization (FRP)
Free-radical polymerization is the most direct method for synthesizing PDCPAA. While it offers less control over the final polymer structure compared to CRP techniques, it is an excellent starting point for producing polymer material for initial property evaluation.[4] The primary mechanism involves initiation, propagation, and termination steps.[4]
-
Reagents & Materials:
-
This compound (DCPAA) monomer
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane as solvent
-
Methanol (for precipitation)
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon inlet.
-
-
Procedure:
-
In a Schlenk flask, dissolve DCPAA (e.g., 5.0 g) and AIBN (e.g., 0.5 mol% relative to monomer) in anhydrous DMF (20 mL).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen or argon for 30-45 minutes while stirring in an ice bath. The removal of oxygen is critical as it can inhibit radical polymerization.[5]
-
After deoxygenation, place the flask in a preheated oil bath at 70-80 °C.
-
Allow the polymerization to proceed for 12-24 hours under a positive pressure of inert gas. The solution will likely become more viscous as the polymer forms.
-
To terminate the reaction, cool the flask to room temperature and expose the solution to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold, stirring methanol (e.g., 400 mL).
-
Collect the white PDCPAA precipitate by vacuum filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomer and initiator fragments.
-
Dry the polymer in a vacuum oven at 50-60 °C to a constant weight.
-
Caption: General workflow for synthesizing PDCPAA via free-radical polymerization.
Methodology B: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a highly versatile controlled radical technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[1][6] It is particularly well-suited for functional monomers like acrylic acids because it operates under conditions that are tolerant of acidic protons, unlike some metal-catalyzed methods.[7] The control is achieved through a degenerative chain transfer process mediated by a RAFT agent (a thiocarbonylthio compound).[8]
-
Reagents & Materials:
-
DCPAA monomer
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar dithiobenzoate RAFT agent
-
4,4'-Azobis(4-cyanopentanoic acid) (ACPA) or AIBN as initiator
-
Anhydrous 1,4-Dioxane or DMF as solvent
-
Methanol or Diethyl Ether (for precipitation)
-
Standard polymerization glassware as in Protocol 1.
-
-
Procedure:
-
Targeting DP & MW: First, determine the target degree of polymerization (DP). The molar ratio of [Monomer]:[RAFT Agent] will primarily define the final molecular weight. For example, a ratio of[9]:[1] will target a polymer with DP ≈ 100. The initiator concentration is typically much lower, e.g., [RAFT Agent]:[Initiator] ratio of[7]:[1].
-
In a Schlenk flask, combine DCPAA, the CPADB RAFT agent, and the ACPA initiator in the calculated ratios.
-
Add anhydrous 1,4-dioxane to achieve a monomer concentration of approximately 1-2 M.
-
Deoxygenate the solution thoroughly with N₂/Ar for at least 45 minutes in an ice bath.
-
Immerse the sealed flask in a preheated oil bath at 70-80 °C.
-
Monitor the polymerization by taking timed aliquots (via a degassed syringe) to analyze for monomer conversion (using ¹H NMR) and molecular weight evolution (using GPC/SEC).
-
Once the desired conversion is reached (or after a set time, e.g., 8-16 hours), stop the reaction by cooling and exposing it to air.
-
Precipitate, filter, wash, and dry the polymer as described in Protocol 1. The resulting polymer should retain a pink/red color from the RAFT end-group.
-
Caption: The core degenerative chain transfer equilibrium in RAFT polymerization.
Methodology C: Atom Transfer Radical Polymerization (ATRP) - A Protected Approach
Direct ATRP of acrylic acid can be challenging because the acidic proton can coordinate with and deactivate the copper catalyst complex.[10][11] A robust and widely accepted strategy to circumvent this issue is to polymerize a protected version of the monomer, followed by a post-polymerization deprotection step to yield the final acidic polymer.[12] The tert-butyl ester is an ideal protecting group as it can be cleanly removed under acidic conditions.
Step 1: Synthesis of the Protected Monomer (tBDCPAA)
-
React DCPAA with N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in the presence of tert-butanol.
-
Purify the resulting ester, tert-butyl 3-(2,5-dichlorophenyl)acrylate (tBDCPAA), by column chromatography.
Step 2: ATRP of tBDCPAA
-
Reagents & Materials:
-
Purified tBDCPAA monomer
-
Ethyl α-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (Cu(I)Br) as catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Anisole or Toluene as solvent
-
-
Procedure:
-
To a Schlenk flask, add Cu(I)Br (1 part). Seal the flask and cycle between vacuum and inert gas (N₂/Ar) three times to ensure an oxygen-free environment.
-
Via a degassed syringe, add the solvent (e.g., anisole), the tBDCPAA monomer (e.g., 200 parts), the PMDETA ligand (e.g., 1 part), and the EBiB initiator (e.g., 1 part).
-
Perform at least three freeze-pump-thaw cycles to rigorously remove all dissolved oxygen.
-
Place the flask in a thermostated oil bath (e.g., 60-90 °C). The solution should turn green/blue, indicating the formation of the active catalyst complex.
-
After the desired time/conversion, stop the reaction by cooling and opening the flask to air. Dilute the mixture with a solvent like THF.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol/water, filter, and dry under vacuum.
-
Step 3: Deprotection to PDCPAA
-
Dissolve the protected polymer (poly(tBDCPAA)) in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 4-6 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the final PDCPAA polymer.
Sources
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- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and precise synthesis of acrylic polymers driven by visible light - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. benicewiczgroup.com [benicewiczgroup.com]
- 9. Atom Transfer Radical Polymerization of Acrylic and Methacrylic Acids: Preparation of Acidic Polymers with Various Architectures [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. The effect of polymer properties on direct compression and drug release from water-insoluble controlled release matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Novel Antimicrobial Compounds
Introduction: A Strategic Framework for Antimicrobial Efficacy Evaluation
The escalating threat of antimicrobial resistance necessitates a robust and multifaceted approach to the discovery and development of new antimicrobial agents. A critical component of this endeavor is the rigorous evaluation of the efficacy of novel compounds. This guide provides a comprehensive overview of essential protocols, moving from foundational in vitro assessments to more complex models that mimic in vivo conditions. The methodologies detailed herein are grounded in principles of scientific integrity, designed to yield reproducible and clinically relevant data for researchers, scientists, and drug development professionals. Our approach emphasizes not just the execution of these protocols, but the underlying scientific rationale, ensuring that experimental choices are both informed and justifiable. This document is structured to build in complexity, establishing a logical workflow for the comprehensive assessment of a new antimicrobial candidate.
I. Foundational In Vitro Assays: Quantifying Antimicrobial Potency
The initial characterization of a new antimicrobial compound begins with determining its potency against a panel of relevant microorganisms. These foundational assays provide quantitative metrics that are essential for go/no-go decisions in the early stages of drug development.
Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] The broth microdilution method is a widely adopted, scalable, and standardized technique for determining MIC values.[3][4]
Scientific Rationale: This assay operates on the principle of exposing a standardized bacterial inoculum to a serial dilution of the antimicrobial compound in a liquid growth medium. By identifying the lowest concentration at which growth is inhibited, we can quantify the compound's potency. Standardization of the inoculum size and growth conditions, as recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for inter-laboratory reproducibility.[4][5][6][7]
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Detailed Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Transfer the colonies into a tube containing sterile saline or broth and vortex to create a homogenous suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
-
Dilute this standardized suspension in an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve the final desired inoculum concentration in the microplate wells (typically ~5 x 10⁵ CFU/mL).[1]
-
-
Plate Preparation and Serial Dilution:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the test compound at twice the highest desired final concentration to the wells in the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours under ambient air conditions.[8]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[4]
-
Alternatively, a plate reader can be used to measure absorbance at 600 nm.
-
The growth control should be turbid, and the sterility control should be clear.
-
Data Presentation: MIC Values
| Bacterial Strain | Compound A MIC (µg/mL) | Compound B MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 2 | 16 |
| Escherichia coli ATCC 25922 | 8 | 4 |
| Pseudomonas aeruginosa ATCC 27853 | >64 | 32 |
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antimicrobial agent required to kill a specified percentage (typically ≥99.9%) of the initial bacterial inoculum.[9]
Scientific Rationale: The MBC assay is a direct extension of the MIC assay. It differentiates between bacteriostatic activity (growth inhibition) and bactericidal activity (cell death). This is achieved by subculturing the contents of the wells from the MIC plate that show no visible growth onto an antibiotic-free agar medium. The absence of colony formation on the agar indicates that the bacteria in the corresponding well were killed, not just inhibited.
Detailed Protocol: MBC Assay
-
Perform an MIC Assay: Follow the protocol for the broth microdilution MIC assay as described above.
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), pipette a small aliquot (e.g., 10-100 µL).
-
Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Reading and Interpreting Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[8]
-
Data Presentation: MIC vs. MBC
| Bacterial Strain | Compound A MIC (µg/mL) | Compound A MBC (µg/mL) | Interpretation |
| S. aureus ATCC 29213 | 2 | 4 | Bactericidal (MBC/MIC ≤ 4) |
| E. coli ATCC 25922 | 8 | >64 | Bacteriostatic (MBC/MIC > 4) |
Disk Diffusion (Kirby-Bauer) Assay
The disk diffusion test is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to various antimicrobial compounds.[10][11]
Scientific Rationale: This method involves placing paper disks impregnated with a known concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with a test bacterium.[12] The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a zone of growth inhibition will appear around the disk.[11][12] The diameter of this zone is inversely proportional to the MIC. While less precise than broth microdilution, it is a valuable screening tool.[13]
Detailed Protocol: Disk Diffusion Assay
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
-
Disk Application:
-
Using sterile forceps or a disk dispenser, place antimicrobial-impregnated paper disks onto the inoculated agar surface.
-
Ensure disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping zones of inhibition (typically 24 mm apart).[14]
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zones of complete growth inhibition in millimeters using a ruler or caliper.
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established breakpoints from organizations like CLSI.[15]
-
II. Dynamic In Vitro Models: Characterizing the Rate and Extent of Bacterial Killing
Static endpoint assays like MIC and MBC provide crucial information on potency but do not capture the pharmacodynamics of an antimicrobial agent over time. Time-kill assays address this by evaluating the rate of bacterial killing at different concentrations of the compound.
Time-Kill Kinetics Assay
This assay provides a dynamic picture of the antimicrobial effect, differentiating between bactericidal and bacteriostatic activity over a period of time.[16]
Scientific Rationale: A standardized bacterial inoculum is exposed to a constant concentration of the antimicrobial agent in a liquid culture. At predefined time points, aliquots are removed, serially diluted, and plated to enumerate the surviving bacteria (CFU/mL). A plot of log₁₀ CFU/mL versus time reveals the killing kinetics. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.[16][17]
Experimental Workflow for Time-Kill Assay
Caption: Workflow for Time-Kill Kinetics Assay.
Detailed Protocol: Time-Kill Assay
-
Preparation:
-
Prepare a standardized bacterial inoculum in a suitable broth, adjusted to a final concentration of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Prepare test tubes with the antimicrobial compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without the compound.
-
-
Execution:
-
Inoculate each tube with the bacterial suspension.
-
Incubate the tubes at 37°C, typically with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
-
Enumeration:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate a known volume of the appropriate dilutions onto antibiotic-free agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the mean log₁₀ CFU/mL against time for each concentration.
-
III. Advanced In Vitro Models: Addressing Complex Biological Scenarios
Many infections are complicated by the formation of biofilms, structured communities of bacteria encased in a self-produced matrix. Bacteria within biofilms exhibit increased resistance to antimicrobial agents.[18] Therefore, testing the efficacy of new compounds against biofilms is crucial.
Anti-Biofilm Assays using Microtiter Plates
A common and high-throughput method to assess anti-biofilm activity involves the use of 96-well microtiter plates.[18][19]
Scientific Rationale: This assay quantifies the ability of a compound to either inhibit biofilm formation or eradicate pre-formed biofilms. Biofilm biomass is typically stained with crystal violet, which is then solubilized and quantified spectrophotometrically.[20]
Detailed Protocol: Biofilm Inhibition and Eradication Assay
A. Biofilm Inhibition Assay
-
Preparation: Prepare serial dilutions of the test compound in a 96-well plate as described for the MIC assay.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C) without shaking.
-
Washing: Discard the planktonic cells and gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS.
-
Solubilization and Quantification: Add 30% acetic acid or ethanol to each well to solubilize the bound crystal violet.[20] Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at approximately 550-595 nm.
B. Biofilm Eradication Assay
-
Biofilm Formation: First, grow biofilms in a 96-well plate as described above (steps 2-4 of the inhibition assay) in the absence of the antimicrobial compound.
-
Compound Addition: After washing away planktonic cells, add fresh broth containing serial dilutions of the test compound to the wells with the pre-formed biofilms.
-
Incubation: Incubate for another 24 hours.
-
Quantification: Wash, stain, and quantify the remaining biofilm biomass with crystal violet as described above.
IV. In Vivo Efficacy Models: Bridging the Gap to Clinical Relevance
While in vitro assays are essential for initial screening, they do not fully recapitulate the complex host-pathogen interactions that occur during an infection. In vivo animal models are therefore indispensable for evaluating the efficacy of a new antimicrobial compound in a living system.[4][17][19]
The Neutropenic Mouse Thigh Infection Model
This is a widely used and highly standardized model for assessing the in vivo activity of antimicrobial agents against localized soft tissue infections, particularly in an immunocompromised host.[1][3][13]
Scientific Rationale: Mice are rendered neutropenic (immunocompromised) to ensure that the observed antimicrobial effect is primarily due to the compound's activity rather than the host's immune response. A localized infection is established by injecting a known quantity of bacteria directly into the thigh muscle. The efficacy of the compound is determined by measuring the reduction in bacterial burden (CFU per gram of tissue) in the thigh after treatment compared to a vehicle control.[3][11]
Detailed Protocol: Neutropenic Mouse Thigh Model
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally to mice on day -4 (e.g., 150 mg/kg) and day -1 (e.g., 100 mg/kg) relative to the day of infection.[21]
-
-
Infection:
-
On day 0, inject a standardized bacterial inoculum (e.g., 10⁵-10⁶ CFU in 0.1 mL) directly into the thigh muscle of each mouse.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the test compound and vehicle control via a clinically relevant route (e.g., subcutaneous, intravenous, or oral) at various doses and dosing intervals.
-
-
Endpoint Analysis:
-
At the end of the treatment period (typically 24 hours post-infection), euthanize the mice.
-
Aseptically excise the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the CFU per gram of tissue.[3]
-
Murine Sepsis Model
This model simulates a systemic bloodstream infection and is used to evaluate an agent's ability to clear bacteria from the circulation and prevent mortality.[1]
Scientific Rationale: A lethal dose of bacteria is introduced into the peritoneal cavity or bloodstream of mice, leading to a systemic infection. The primary endpoint is typically survival over a period of several days. This model assesses the overall impact of the antimicrobial in a severe, life-threatening infection scenario.
Detailed Protocol: Murine Sepsis Model
-
Infection:
-
Inject a standardized, lethal dose of bacteria intraperitoneally into each mouse.
-
-
Treatment:
-
Initiate treatment shortly after infection (e.g., 1-2 hours).
-
Administer the test compound, vehicle control, and a positive control antibiotic at various doses.
-
-
Monitoring and Endpoint:
-
Monitor the mice at least twice daily for signs of illness and survival for a defined period (e.g., 7 days).[1]
-
The primary endpoint is the percentage of survival in each treatment group. A secondary endpoint can be the determination of bacterial load in the blood and organs (e.g., spleen) at an earlier time point.[1]
-
Advanced In Vivo Imaging: The use of bioluminescently tagged bacteria allows for real-time, non-invasive monitoring of the infection's progression and response to treatment within the same animal over time, reducing the number of animals required and providing valuable spatial and temporal data.[10][12][22]
In Vivo Efficacy Study Workflow
Caption: General workflow for in vivo antibacterial efficacy testing.
V. Conclusion: An Integrated Approach to Efficacy Testing
The protocols outlined in this guide represent a logical and scientifically rigorous progression for the evaluation of novel antimicrobial compounds. Beginning with foundational in vitro assays to establish potency, moving to dynamic models to understand the kinetics of bacterial killing, and culminating in advanced in vitro and in vivo models to assess efficacy in more clinically relevant scenarios, this integrated approach provides the comprehensive data package necessary for informed decision-making in the antimicrobial drug development pipeline. Adherence to standardized methodologies, coupled with a clear understanding of the scientific principles behind each assay, is paramount for generating trustworthy and authoritative data that will ultimately contribute to the fight against antimicrobial resistance.
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In Vitro Cytotoxicity Evaluation of Synthetic Acrylic Acid Derivatives: An Application Note
Introduction: The Imperative for Rigorous Cytotoxicity Profiling of Acrylic Acid Derivatives
Synthetic acrylic acid derivatives are a cornerstone in the development of a vast array of materials, from biomedical devices and dental resins to industrial polymers.[1] Their widespread use necessitates a thorough understanding of their potential biological impact. While invaluable for their tunable physical properties, residual monomers or degradation byproducts can pose significant toxicological risks.[2][3] Therefore, a robust in vitro cytotoxicity evaluation is not merely a regulatory checkpoint but a fundamental step in ensuring the biocompatibility and safety of any material intended for human contact or environmental exposure.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for assessing the cytotoxic potential of synthetic acrylic acid derivatives. We will delve into a multi-parametric approach, moving beyond simple viability assays to elucidate the underlying mechanisms of cell death, such as apoptosis and necrosis. By integrating data from multiple assays, a more complete and reliable cytotoxicity profile can be constructed, facilitating informed decisions in material selection and development.[5][6]
Core Principles of Cytotoxicity Assessment
The cytotoxic effects of a compound can manifest through various cellular insults, including disruption of metabolic activity, loss of membrane integrity, and induction of programmed cell death (apoptosis).[3] Consequently, a single assay is often insufficient to capture the full spectrum of cytotoxic events. This guide will focus on a tiered approach, employing a battery of assays that probe different aspects of cellular health:
-
Metabolic Activity: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test measure the activity of mitochondrial dehydrogenases, providing an indication of overall cell viability.[7][8]
-
Membrane Integrity: The Lactate Dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme into the culture medium, a hallmark of compromised cell membrane integrity often associated with necrosis.[9]
-
Apoptosis: Annexin V/Propidium Iodide (PI) staining and Caspase-3 activity assays are employed to specifically detect and quantify cells undergoing programmed cell death.[10][11]
Experimental Workflow: A Multi-Assay Approach
A logical and sequential workflow is critical for obtaining reliable and reproducible data. The following diagram illustrates the recommended experimental pipeline for evaluating the cytotoxicity of acrylic acid derivatives.
Figure 1. A multi-phase workflow for cytotoxicity testing.
Detailed Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that assesses cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living, metabolically active cells.[8]
Materials:
-
96-well cell culture plates
-
Selected cell line (e.g., human dermal fibroblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[7]
-
Treatment: Prepare serial dilutions of the synthetic acrylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh medium containing 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[13]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[4][9] This enzyme is rapidly released into the culture medium upon loss of membrane integrity, which is a key feature of necrosis.
Materials:
-
Cell culture supernatant from treated cells
-
LDH assay kit (commercially available)
-
96-well plate
-
Microplate reader
Protocol:
-
Sample Collection: Following treatment with acrylic acid derivatives as described in the MTT protocol, carefully collect the cell culture supernatant from each well. If cells are adherent, centrifuge the plate to pellet any detached cells and use the supernatant.
-
Assay Procedure: Follow the manufacturer's instructions for the specific LDH assay kit being used. Typically, this involves transferring a small volume of the supernatant to a new 96-well plate and adding the reaction mixture provided in the kit.[14]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (usually around 490 nm).[4]
-
Controls: It is crucial to include controls for background LDH activity in the culture medium and a maximum LDH release control (by lysing untreated cells).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[10]
Materials:
-
Treated cells (both adherent and suspension)
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[16] This assay measures the activity of Caspase-3 by detecting the cleavage of a specific substrate, which releases a chromophore or fluorophore.[11][17]
Materials:
-
Treated cell lysates
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Protocol:
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit.[11]
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Procedure: Add the cell lysate to a 96-well plate and add the Caspase-3 substrate (e.g., DEVD-pNA).[17][18]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[18]
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[11]
Data Analysis and Interpretation
Data Presentation:
Table 1: Hypothetical Cytotoxicity Data for Acrylic Acid Derivative 'X'
| Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Max) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis/Necrosis (%) (Annexin V+/PI+) |
| 0 (Control) | 100 ± 5.2 | 5.1 ± 1.2 | 2.3 ± 0.8 | 1.5 ± 0.5 |
| 10 | 85.3 ± 4.8 | 15.6 ± 2.5 | 10.2 ± 1.5 | 3.1 ± 0.9 |
| 50 | 45.1 ± 6.1 | 48.9 ± 5.3 | 35.8 ± 4.2 | 15.4 ± 2.8 |
| 100 | 15.7 ± 3.5 | 85.2 ± 7.1 | 20.1 ± 3.1 | 60.7 ± 6.5 |
Interpretation:
-
IC₅₀ Value: From the MTT assay data, the concentration of the acrylic acid derivative that inhibits cell viability by 50% (IC₅₀) can be calculated. In the hypothetical data above, the IC₅₀ would be around 50 µM.
-
Mechanism of Cell Death: The combined data from the LDH and Annexin V/PI assays can elucidate the primary mode of cell death. An increase in LDH release suggests necrosis, while a significant population of Annexin V positive and PI negative cells indicates early apoptosis. A concurrent increase in both Annexin V and PI positive cells points towards late-stage apoptosis or necrosis.[10] The Caspase-3 assay would further confirm the involvement of the apoptotic pathway.
Potential Mechanisms of Acrylic Acid Derivative-Induced Cytotoxicity
The cytotoxicity of acrylic acid derivatives can be attributed to several molecular mechanisms. One prominent mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[3] This can lead to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases like Caspase-3.[3]
Figure 2. Potential pathways of acrylic acid derivative cytotoxicity.
Safety Precautions
Acrylic acid and its derivatives can be corrosive, flammable, and toxic.[19][20] It is imperative to handle these compounds with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21][22] All work should be conducted in a well-ventilated chemical fume hood.[19] Refer to the Safety Data Sheet (SDS) for each specific derivative for detailed handling and disposal instructions.[23]
Conclusion
The in vitro evaluation of cytotoxicity is a critical step in the safety assessment of synthetic acrylic acid derivatives. A multi-parametric approach, as outlined in this application note, provides a comprehensive understanding of a compound's cytotoxic potential and its underlying mechanisms. By integrating data from assays that measure metabolic activity, membrane integrity, and apoptosis, researchers can make more informed decisions regarding the development and application of these versatile materials.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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- Fujisawa, S., et al. (2011). Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy. International Journal of Molecular Sciences, 12(7), 4348–4363.
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
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Redox. (2021, August 18). Safety Data Sheet Acrylic Acid. Retrieved from [Link]
- Chang, M.-C., et al. (2022). Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages. International Journal of Molecular Sciences, 23(16), 9295.
- Kurata, S., et al. (2012). Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp.
-
Scribd. (n.d.). Acrylic Acid A Summary of Safety and Handling. Retrieved from [Link]
-
BASF. (2024, April 5). ACRYLIC ACID GLACIAL - Safety data sheet. Retrieved from [Link]
- El-Sayed, M. T., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 13(35), 24430–24443.
- El-Sayed, M. T., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 39077–39095.
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ResearchGate. (n.d.). Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp. Retrieved from [Link]
-
PubMed. (n.d.). Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp. Retrieved from [Link]
Sources
- 1. Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp. | Semantic Scholar [semanticscholar.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(2,5-Dichlorophenyl)acrylic Acid
Welcome to the technical support center for the synthesis of 3-(2,5-Dichlorophenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your yield and purity.
Introduction: Synthetic Strategies for an Important Precursor
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. The most common and effective methods for creating this α,β-unsaturated acid involve carbon-carbon bond formation between 2,5-dichlorobenzaldehyde and a two-carbon unit. This guide will focus on troubleshooting the three primary synthetic routes: the Knoevenagel Condensation, the Perkin Reaction, and the Mizoroki-Heck Reaction.
Table 1: Comparison of Primary Synthetic Routes
| Synthetic Route | Starting Materials | Catalyst/Base | Key Advantages | Common Challenges |
| Knoevenagel Condensation | 2,5-Dichlorobenzaldehyde, Malonic Acid | Weak amine base (e.g., Piperidine, Pyridine) | High yields, mild conditions, readily available reagents.[1][2] | Equilibrium driven (requires water removal), potential for side reactions.[3][4] |
| Perkin Reaction | 2,5-Dichlorobenzaldehyde, Acetic Anhydride | Alkali salt of the acid (e.g., Sodium Acetate) | Cost-effective reagents.[5][6] | Requires high temperatures, can have lower yields, mechanism is debated.[7][8] |
| Mizoroki-Heck Reaction | 2,5-Dihaloarene, Acrylic Acid (or ester) | Palladium complex (e.g., Pd(OAc)₂) | High functional group tolerance, excellent stereoselectivity for the E-isomer.[9][10] | Expensive catalyst, sensitivity to air/impurities, catalyst removal can be difficult.[11][12] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions based on chemical principles.
Issue 1: Low or No Product Yield
Q1: My Knoevenagel condensation of 2,5-dichlorobenzaldehyde with malonic acid is giving a very low yield. What are the most likely causes and how can I fix them?
A1: Low yield in a Knoevenagel condensation is a frequent issue, often stemming from one of several factors. Let's break down the troubleshooting process.
-
Cause A: Unfavorable Reaction Equilibrium. The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[3] If water is not removed from the reaction mixture, the equilibrium will not favor product formation.
-
Solution: Perform the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus to azeotropically remove water as it forms. This will drive the reaction to completion.
-
-
Cause B: Inappropriate Catalyst or Base. The choice and amount of the amine catalyst are critical. A base that is too strong can cause the aldehyde to self-condense (though less likely with benzaldehydes lacking α-hydrogens), while a base that is too weak will not efficiently deprotonate the malonic acid.[1]
-
Solution: Piperidine is a common and effective catalyst. If using a solvent like pyridine, it can serve as both the solvent and the base (the Doebner modification).[1] Ensure the catalyst is not degraded and is used in appropriate catalytic amounts (typically 0.1-0.2 equivalents).
-
-
Cause C: Low Reaction Temperature. While the reaction can proceed at room temperature, it is often slow.
-
Solution: Gently heating the reaction mixture (e.g., to 80-110 °C, depending on the solvent) will significantly increase the reaction rate. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to avoid decomposition at excessive temperatures.[13]
-
-
Cause D: Reagent Purity. Impurities in the 2,5-dichlorobenzaldehyde (such as the corresponding carboxylic acid) can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. If necessary, recrystallize the aldehyde before use.
-
Q2: I am attempting a Mizoroki-Heck reaction between a 2,5-dichlorohalobenzene and an acrylate, but the reaction has stalled. What should I investigate first?
A2: The success of a Heck reaction is almost entirely dependent on the integrity of the palladium catalytic cycle.[9] Stalling indicates a problem with the catalyst.
-
Cause A: Catalyst Oxidation. The active catalyst is a Pd(0) species, which is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[11]
-
Solution: This is the most common cause of failure. Ensure your entire reaction is performed under a strictly inert atmosphere (nitrogen or argon). Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
-
Cause B: Inefficient Pre-catalyst Reduction. If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0). This is often accomplished by a phosphine ligand or the base.
-
Solution: Ensure your phosphine ligand (if used) is not oxidized. Consider adding a small amount of a reducing agent or screening different bases to find one that facilitates this reduction effectively.[11]
-
-
Cause C: Catalyst Poisoning. Impurities in your reagents, particularly sulfur- or selenium-containing compounds, can irreversibly bind to the palladium center and poison the catalyst.
-
Solution: Use high-purity reagents and solvents. If you suspect contamination, purify your starting materials before the reaction.
-
-
Cause D: Incorrect Base. The base plays multiple roles: it neutralizes the HX generated and regenerates the Pd(0) catalyst.[9] Its strength and solubility are crucial.
-
Solution: Organic bases like triethylamine (Et₃N) are common, but inorganic bases like K₂CO₃ or NaOAc can also be effective.[14] Ensure the base is sufficiently soluble in the reaction medium. If using an inorganic base, a phase-transfer catalyst may be required.
-
Issue 2: Impurity and Side Product Formation
Q3: My final product shows multiple spots on TLC after a Perkin reaction. What are the likely side products?
A3: The high temperatures used in the Perkin reaction can lead to side reactions.
-
Likely Impurity A: Self-Condensation of Acetic Anhydride. Acetic anhydride can undergo self-condensation to form ketene, which can lead to various byproducts.
-
Prevention: Maintain careful temperature control. Do not exceed the recommended reaction temperature. The use of the sodium or potassium salt of the corresponding acid helps to minimize this by ensuring the primary reactive species is the enolate of the anhydride.[15]
-
-
Likely Impurity B: Unreacted Starting Materials. Incomplete conversion is common.
-
Prevention & Removal: Monitor the reaction by TLC until the starting aldehyde is consumed. Unreacted aldehyde and anhydride can typically be removed during the workup and purification steps. Hydrolysis of the reaction mixture will convert excess anhydride to acetic acid, which can be removed by aqueous extraction.
-
Q4: After my Knoevenagel condensation and workup, my NMR spectrum shows my desired product but also other unexpected signals. What could they be?
A4: While generally a clean reaction, side products can form under certain conditions.
-
Likely Impurity A: Bis-adduct. If the reaction conditions are not carefully controlled, a second molecule of the aldehyde can react with the initial product, especially if there are any remaining active methylene protons.
-
Prevention: Use a stoichiometry with a slight excess of the malonic acid component. This ensures the aldehyde is fully consumed in the desired initial reaction.
-
-
Likely Impurity B: Michael Addition Product. If the reaction is run in the presence of a strong nucleophile (e.g., excess piperidine at high temperatures), it's possible for the nucleophile to add to the α,β-unsaturated product via a Michael addition.
-
Prevention: Use only a catalytic amount of the amine base. Ensure the workup effectively removes the catalyst.
-
General Synthesis and Troubleshooting Workflow
The following diagram illustrates a logical workflow for synthesizing and troubleshooting the production of this compound.
Caption: General workflow for synthesis and troubleshooting.
Frequently Asked Questions (FAQs)
Q: Which synthetic method is generally recommended for the highest yield and purity?
A: For laboratory-scale synthesis, the Knoevenagel condensation (specifically the Doebner modification using pyridine as the solvent and catalyst) is often the most reliable and highest-yielding method.[1] It proceeds under relatively mild conditions and the starting materials are readily available. The Mizoroki-Heck reaction offers excellent control but the cost and sensitivity of the palladium catalyst make it more complex for routine synthesis unless specific functional group tolerance is required.[12]
Q: How do I confirm the stereochemistry of my final product? I need the (E)-isomer.
A: The Knoevenagel, Perkin, and Heck reactions all strongly favor the formation of the more thermodynamically stable (E)-isomer (trans). You can confirm this using ¹H NMR spectroscopy. The coupling constant (J-value) between the two vinyl protons on the acrylic acid double bond will be significantly larger for the trans isomer (typically 12-18 Hz) compared to the cis isomer (typically 6-12 Hz).
Q: What are the critical safety precautions for this synthesis?
A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2,5-Dichlorobenzaldehyde: Irritant. Avoid inhalation and contact with skin.
-
Pyridine/Piperidine: Flammable, toxic, and have strong, unpleasant odors. Handle with care.
-
Acetic Anhydride: Corrosive and a lachrymator. Reacts violently with water.
-
Palladium Catalysts: Can be pyrophoric and toxic. Handle under an inert atmosphere.
Detailed Experimental Protocol: Doebner-Knoevenagel Synthesis
This protocol provides a robust method for synthesizing this compound with a high yield.
Materials:
-
2,5-Dichlorobenzaldehyde (1.0 eq)
-
Malonic Acid (1.2 eq)
-
Pyridine (as solvent)
-
Piperidine (0.1 eq, optional catalyst)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dichlorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (approx. 3-4 mL per gram of aldehyde).
-
Catalysis (Optional but Recommended): Add piperidine (0.1 eq) to the mixture. The pyridine will act as the primary base, but piperidine can accelerate the reaction.[1]
-
Reaction: Heat the mixture to 80-90 °C with stirring. The reaction will evolve CO₂ gas (decarboxylation), so ensure adequate ventilation. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting aldehyde spot has disappeared (typically 2-4 hours).
-
Workup - Quenching: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the dark mixture into a beaker containing ice and concentrated HCl. This will neutralize the pyridine and precipitate the crude product. The final pH should be ~1-2.
-
Workup - Extraction: If the product precipitates as a clean solid, it can be collected by vacuum filtration. If it forms an oil or impure solid, transfer the entire mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Workup - Washing: Combine the organic extracts and wash successively with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound as a white to off-white solid.
Troubleshooting Decision Tree: Low Yield
This diagram provides a step-by-step guide to diagnosing low reaction yields.
Caption: A decision tree for troubleshooting low product yield.
References
- Benchchem. (n.d.). Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide. Benchchem.
-
El-azab, A. S. (2017). Optimizing the reaction conditions for Heck reaction at different ratios of Pd/CuO. ResearchGate. Retrieved from [Link]
-
Pathiranage, A. L. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Scirp.org. Retrieved from [Link]
-
Kantam, M. L., et al. (2015). Optimization of conditions for the Heck reaction. ResearchGate. Retrieved from [Link]
-
Sarkhail, P., et al. (2014). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. PubMed Central (PMC). Retrieved from [Link]
-
Cortés-Borda, D., et al. (2016). Optimizing the Heck–Matsuda reaction in flow with a constraint-adapted direct search algorithm. ACS Publications. Retrieved from [Link]
-
Cortés-Borda, D., et al. (2016). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. ACS Publications. Retrieved from [Link]
- Vincent, M., et al. (1993). Process for the synthesis of α-substituted acrylic acids and their application. Google Patents.
- Ue, M., et al. (1992). Method for obtaining high-purity cinnamic acid. Google Patents.
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [Link]
-
Sarkhail, P., et al. (2014). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. ResearchGate. Retrieved from [Link]
-
The Pharma Innovation. (2019). Cinnamic acid derivatives: An ERA. The Pharma Innovation. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Retrieved from [Link]
-
Unacademy. (2023). Knoevenagel condensation. YouTube. Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. SATHEE. Retrieved from [Link]
-
Unknown. (n.d.). Perkin Reaction. Cambridge University Press. Retrieved from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. MDPI. Retrieved from [Link]
-
Organic Syntheses. (n.d.). acrylic acid. Organic Syntheses. Retrieved from [Link]
-
JoVE. (2025). Aldol Condensation with β-Diesters. JoVE. Retrieved from [Link]
-
Singh, R., & Singh, P. (2025). recent developments in knoevenagel condensation reaction: a review. Retrieved from [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. BYJU'S. Retrieved from [Link]
-
Kumar, D. (2017). A Concise Introduction of Perkin Reaction. Longdom Publishing. Retrieved from [Link]
-
Nolan, S. P., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. NIH. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Perkin reaction for aliphatic aldehydes. Chemistry Stack Exchange. Retrieved from [Link]
-
Larhed, M. (2008). Heck Reactions with Aryl Chlorides. Diva-portal.org. Retrieved from [Link]
-
Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Organic Chemistry Portal. Retrieved from [Link]
-
Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. Retrieved from [Link]
-
Majeed, H. (2022). ACRYLIC ACID | CHEMISTRY | SYNTHESIS | APPLICATIONS | INDUSTRIAL USAGE. YouTube. Retrieved from [Link]
-
European Patent Office. (2023). METHOD FOR PRODUCING ACRYLIC ACID. Googleapis.com. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of acrylic acid. PrepChem.com. Retrieved from [Link]
-
Kuznetsov, N. Y., et al. (2024). Synthesis of acrylic acid and acrylates from CO2 and ethylene — the thorny path from dream to reality. Russian Chemical Reviews. Retrieved from [Link]
-
Unknown. (2021). Perkin's Reaction. YouTube. Retrieved from [Link]
-
Arkat USA. (2006). Synthesis and copolymerization of pentachlorophenyl acrylate monomers. Arkat USA. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of acrylic acid from aldehydes by distillation with a reagent. Google Patents.
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- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 15. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Purification of Crude 3-(2,5-Dichlorophenyl)acrylic Acid by Recrystallization
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the purification of crude 3-(2,5-dichlorophenyl)acrylic acid via recrystallization. The content is structured in a practical question-and-answer format to directly address challenges encountered during experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that the solubility of most solids in a solvent increases with temperature.[1] In an ideal recrystallization:
-
The crude this compound is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution.
-
Insoluble impurities can be removed at this stage by hot filtration.
-
As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.
-
The soluble impurities remain in the cold solvent (mother liquor).[2]
The effectiveness of this process hinges on selecting a solvent where this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1][3]
Q2: What are the critical properties of this compound to consider before starting recrystallization?
Understanding the physicochemical properties of this compound is crucial for designing an effective recrystallization protocol.
| Property | Value/Description | Significance for Recrystallization |
| Molecular Formula | C₉H₆Cl₂O₂[4] | --- |
| Molecular Weight | 217.05 g/mol [4] | --- |
| Appearance | Typically a solid at room temperature. | Dictates the need for a purification method like recrystallization. |
| Polarity | The presence of a carboxylic acid group imparts polarity, while the dichlorophenyl ring is nonpolar.[5] | This dual nature will influence solvent selection. Polar solvents like alcohols or water may interact with the carboxylic acid, while nonpolar solvents will interact with the aromatic ring. |
| pKa | The carboxylic acid group makes the compound acidic. The pKa of the parent acrylic acid is 4.25.[6] | The compound's acidity can affect its solubility in protic or basic solvents. |
Q3: How do I select the best solvent for the recrystallization of this compound?
Solvent selection is the most critical step for a successful recrystallization.[1] The ideal solvent should meet the following criteria:
-
High-Temperature Solubility: The compound should be very soluble in the solvent at or near its boiling point.[2]
-
Low-Temperature Insolubility: The compound should be insoluble or sparingly soluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).[2]
-
Impurity Solubility: Impurities should either be completely soluble in the solvent at all temperatures or completely insoluble at all temperatures.[3]
-
Chemical Inertness: The solvent must not react with the this compound.[2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[2]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[7]
Practical Approach to Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a potential solvent to each test tube at room temperature and observe the solubility.
-
If the compound does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.[3]
-
If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a suitable candidate.
Commonly Tested Solvents for Compounds with Similar Functionality:
-
Water
-
Ethanol
-
Methanol
-
Acetone
-
Ethyl Acetate
-
Toluene
-
Hexane or Heptane
-
Mixtures of the above (e.g., ethanol/water, toluene/hexane)
II. Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization of this compound.
Problem 1: The compound "oils out" instead of forming crystals.
Q: I've dissolved my crude this compound in the hot solvent, but upon cooling, a liquid or oily layer forms instead of solid crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[8] This typically happens when the melting point of the compound (or an impure mixture) is lower than the temperature of the solution at which it becomes supersaturated.[9] Impurities can significantly lower the melting point of a compound, making oiling out more likely.[10] The oily droplets often trap impurities, defeating the purpose of recrystallization.[8][9]
Causality and Solutions:
-
Cause: The solution is becoming supersaturated at a temperature above the melting point of your crude product.
-
Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool very slowly. This keeps the compound dissolved for longer, allowing it to reach a lower temperature before crystallizing.[9]
-
Solution 2: Lower the Cooling Rate: Rapid cooling can induce precipitation at a higher temperature.[11] Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling process.[12][13]
-
Solution 3: Change the Solvent System: The current solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system. For a mixed solvent system, dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[10]
-
Solution 4: Use Activated Charcoal: If the oiling out is due to a high concentration of impurities, adding activated charcoal to the hot solution can help adsorb these impurities.[14] After adding the charcoal, perform a hot filtration to remove it before cooling the solution.
dot graph TD { A[Start: Oiling Out Observed] --> B{Is the compound's melting point low or are there significant impurities?}; B -->|Yes| C[Reheat solution to dissolve oil]; C --> D{Add more solvent}; D --> E[Cool slowly]; E --> F[Observe for crystals]; B -->|No, or above fails| G[Consider alternative solvent system]; G --> H[Perform solvent screening]; H --> I[Attempt recrystallization with new solvent]; F --> J{Success?}; I --> J; J -->|Yes| K[End]; J -->|No| A; } Troubleshooting Oiling Out
Problem 2: No crystals form upon cooling.
Q: My solution has cooled to room temperature and even been in an ice bath, but no crystals have appeared. What should I do?
A: The absence of crystal formation usually indicates that the solution is not supersaturated. This can be due to using too much solvent or the inherent properties of the compound-solvent system.
Causality and Solutions:
-
Cause: The concentration of this compound is below its saturation point at the lower temperature.
-
Solution 1: Induce Crystallization by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[15]
-
Solution 2: Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" provides a template for other molecules to crystallize upon.[16]
-
Solution 3: Reduce the Volume of Solvent: If the above methods fail, it is likely that too much solvent was used.[9] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Once the volume is reduced, allow the solution to cool again.[15]
-
Solution 4: Lower the Temperature: If not already done, use a colder cooling bath (e.g., a dry ice/acetone bath, with caution) to further decrease the solubility.
dot graph TD { A[Start: No Crystals Formed] --> B{Is the solution clear?}; B -->|Yes| C[Induce Crystallization]; C --> D[Scratch inner surface of flask]; D --> E{Crystals form?}; E -->|No| F[Add a seed crystal]; F --> G{Crystals form?}; G -->|No| H[Reduce solvent volume by boiling]; H --> I[Cool again]; I --> G; E -->|Yes| J[Continue cooling]; G -->|Yes| J; J --> K[End]; } Inducing Crystallization
Problem 3: The crystal yield is very low.
Q: I have successfully obtained pure crystals, but the amount is much less than I expected. How can I improve the yield?
A: A low yield can result from several factors, including using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.
Causality and Solutions:
-
Cause 1: Too much solvent was used. The more solvent used, the more of your compound will remain dissolved in the mother liquor even after cooling.[17]
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[11]
-
-
Cause 2: Incomplete crystallization.
-
Solution: Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature. Placing it in an ice bath for an extended period (e.g., 30 minutes) can maximize crystal formation.[17]
-
-
Cause 3: Loss during transfers.
-
Solution: Minimize the number of transfers of the solution. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[11]
-
-
Cause 4: Premature crystallization during hot filtration.
-
Solution: To prevent the product from crystallizing in the funnel during hot filtration, use a stemless funnel and keep the funnel and the receiving flask hot.[18] You can do this by placing them on a steam bath or hot plate. Also, pre-heating the funnel with hot solvent before filtration can help.[18]
-
Problem 4: The purified crystals are still colored.
Q: The crude this compound was colored, and after recrystallization, the crystals still have a colored tint. How can I remove colored impurities?
A: Colored impurities are often large, polar molecules with extended conjugation. These can sometimes be removed by adsorption onto activated charcoal.
Causality and Solutions:
-
Cause: The presence of colored, soluble impurities that co-crystallize with the product.
-
Solution: Use Activated Charcoal:
-
After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Boil the solution with the charcoal for a few minutes to allow for adsorption of the colored impurities.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.[2]
-
Allow the clear, colorless filtrate to cool and crystallize.
-
Caution: Using too much charcoal can lead to the adsorption of your desired product, thereby reducing the yield.
III. Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated, stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[18]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[15]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove the last traces of solvent.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in a minimal amount of a hot "good" solvent (one in which the compound is highly soluble).
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble but is miscible with the "good" solvent) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Collection, and Drying: Follow steps 4-6 from the single-solvent protocol.
IV. References
-
CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield? Retrieved from CK-12.
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Retrieved from Brainly.
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from RSC Education.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo.
-
Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from Chemistry Stack Exchange.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester.
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from r/chemistry.
-
Chem.ucla.edu. (n.d.). Recrystallization. Retrieved from UCLA Chemistry.
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from ChemTalk.
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectionn. Retrieved from Science Learning Center.
-
ECHEMI. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from ECHEMI.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from Mettler Toledo.
-
BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from BOC Sciences.
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from University of Toronto.
-
Dartmouth College. (n.d.). Recrystallization. Retrieved from Dartmouth College.
-
University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. Retrieved from University of Colorado Boulder.
-
Solubility of Things. (n.d.). Acrylic Acid. Retrieved from Solubility of Things.
-
BLD Pharm. (n.d.). This compound. Retrieved from BLD Pharm.
-
Wikipedia. (n.d.). Acrylic acid. Retrieved from Wikipedia.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. 101869-82-3|this compound|BLD Pharm [bldpharm.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Acrylic acid - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. ck12.org [ck12.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. brainly.com [brainly.com]
- 15. Home Page [chem.ualberta.ca]
- 16. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Troubleshooting Low Yield in Knoevenagel Condensation of Dichlorobenzaldehyde
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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Knoevenagel condensation, specifically when using dichlorobenzaldehyde as a substrate. Here, we address common issues leading to low product yield and provide systematic, field-tested solutions to optimize your reaction outcomes.
FAQs and Troubleshooting Guide
Question 1: My Knoevenagel condensation with dichlorobenzaldehyde is resulting in a surprisingly low yield. What are the most probable causes?
Low yields in this specific reaction can be traced back to several key factors, often amplified by the electronic and steric properties of dichlorobenzaldehyde isomers. The most common culprits include:
-
Sub-optimal Catalyst Choice or Activity: The selection and state of your basic catalyst are paramount.
-
Improper Reaction Conditions: Temperature, solvent, and reaction time are critical variables that need fine-tuning.
-
Purity of Reactants: Impurities in either the dichlorobenzaldehyde or the active methylene compound can significantly hinder the reaction.
-
Formation of Side Products: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.
-
Inhibition by Water: The water produced during the condensation can shift the reaction equilibrium unfavorably.[1][2][3]
A systematic approach, as outlined in the following sections, is the most effective way to diagnose and resolve the issue.
Question 2: How does the position of the chlorine atoms on the benzaldehyde ring affect the reaction?
The position of the two chlorine atoms on the aromatic ring significantly influences the reactivity of the aldehyde group through a combination of electronic and steric effects.
-
Electronic Effects: Chlorine is an electron-withdrawing group. This property generally activates the carbonyl group towards nucleophilic attack, which should theoretically favor the Knoevenagel condensation.[2]
-
Steric Hindrance: When chlorine atoms are in the ortho positions (e.g., 2,6-dichlorobenzaldehyde), they can physically block the approach of the nucleophile (the enolate of the active methylene compound) to the carbonyl carbon.[2] This steric hindrance can dramatically decrease the reaction rate and overall yield. Aldehydes like 2,4- or 3,4-dichlorobenzaldehyde are generally less sterically hindered and may react more readily.
If you are working with an ortho-substituted dichlorobenzaldehyde, you may need to employ more forcing reaction conditions or a less bulky catalyst to achieve a satisfactory yield.
Question 3: I'm using piperidine as a catalyst, but the yield is still low. What are my other options, and what is the underlying mechanism?
While piperidine is a classic and often effective catalyst for the Knoevenagel condensation, its performance can be substrate-dependent.[4][5][6] If you're experiencing low yields, consider the following alternatives and the mechanistic implications:
Catalyst Selection:
The Knoevenagel condensation is typically catalyzed by a weak base.[1][4] Using a base that is too strong can lead to undesired side reactions, such as the self-condensation of the aldehyde.[1][4]
| Catalyst Type | Examples | Suitability for Dichlorobenzaldehyde |
| Secondary Amines | Piperidine, Pyrrolidine | Commonly used, but may be hindered by ortho-substituents. Pyrrolidine is a viable alternative.[7] |
| Primary Amines | β-alanine | Can be effective, especially in the Verley modification.[8] |
| Ammonium Salts | Ammonium acetate | A milder option that can sometimes suppress side reactions.[2] |
| Lewis Acids | Boric Acid, Zinc Chloride | Can activate the carbonyl group for nucleophilic attack.[9][10] |
| Heterogeneous Catalysts | Metal oxides (e.g., CaO-MgO), Zeolites | Offer advantages in terms of easy separation and reusability.[11][12][13][14] |
Reaction Mechanism:
The reaction proceeds through a series of steps:[8][15][16]
-
Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate.[8][16]
-
Nucleophilic Attack: The enolate then attacks the carbonyl carbon of the dichlorobenzaldehyde.[8][16]
-
Aldol Addition: This forms a tetrahedral intermediate.[9][16]
-
Dehydration: The intermediate eliminates a molecule of water to yield the final α,β-unsaturated product.[8][15]
With amine catalysts, an alternative pathway involving the formation of an iminium ion intermediate is also possible.[17][18][19]
Question 4: Can the choice of solvent dramatically impact my yield?
Absolutely. The solvent plays a crucial role in the Knoevenagel condensation by influencing reactant solubility and reaction kinetics.[1][20]
Solvent Comparison:
| Solvent Type | Examples | Effect on Reaction |
| Protic Polar | Ethanol, Methanol | Often effective and can facilitate proton transfer steps.[1][21][22] |
| Aprotic Polar | DMF, Acetonitrile | Can lead to high conversions and selectivity in shorter reaction times.[1][23][24] |
| Nonpolar | Toluene, Benzene | May result in longer reaction times but are useful for azeotropic water removal.[1][18] |
| Green Solvents | Water, Ionic Liquids | Environmentally friendly options that have proven successful in many cases.[1][11][25] |
For dichlorobenzaldehyde, starting with a polar protic solvent like ethanol is a good baseline. If solubility is an issue or yields are low, switching to an aprotic polar solvent like DMF could be beneficial.
Question 5: My reaction seems to stall before completion. How can I drive it forward?
Incomplete conversion is a common reason for low yields.[1] Here are several strategies to push the reaction to completion:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1]
-
Optimize Temperature: While many Knoevenagel condensations can proceed at room temperature, gentle heating (e.g., 40-80°C) can often enhance the reaction rate.[2][6]
-
Water Removal: The condensation produces water, which can inhibit the reaction.[1][2][3] Employing a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water can significantly improve yields.[1]
Question 6: I suspect side reactions are occurring. What are the likely culprits and how can I minimize them?
The primary side reactions to be aware of are:[2]
-
Self-Condensation of the Aldehyde: This is less of a concern with dichlorobenzaldehyde as it lacks α-hydrogens.[26]
-
Michael Addition: The α,β-unsaturated product can undergo a subsequent nucleophilic attack by another molecule of the active methylene compound. This is more prevalent with longer reaction times and higher temperatures.[2]
-
Cannizzaro Reaction: Under strongly basic conditions, aldehydes without α-hydrogens can disproportionate.[26]
To mitigate these, consider using a milder catalyst, carefully controlling the stoichiometry of your reactants (aim for a 1:1 or 1:1.2 molar ratio of aldehyde to active methylene compound), and optimizing the reaction time to avoid prolonged exposure of the product to the reaction conditions.[1][25][27]
Question 7: How critical is the purity of my dichlorobenzaldehyde and active methylene compound?
Reactant purity is non-negotiable for achieving high yields. Impurities in the dichlorobenzaldehyde, which can arise during its synthesis or storage, may interfere with the catalyst or introduce competing side reactions.[2][28][29][30][31] Similarly, the active methylene compound (e.g., malonic acid, ethyl cyanoacetate) should be of high purity.[32][33][34]
Recommendation: If you suspect purity issues, consider purifying your starting materials before proceeding. Dichlorobenzaldehyde can often be purified by recrystallization or distillation.
Experimental Protocols & Workflows
Protocol 1: Standard Knoevenagel Condensation
-
In a round-bottom flask, dissolve the dichlorobenzaldehyde (1 equivalent) and the active methylene compound (1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol).[1]
-
Add a weak base catalyst (e.g., piperidine, 0.1 equivalents) to the mixture.[1]
-
Stir the reaction mixture at room temperature or heat to a gentle reflux.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture. If a precipitate forms, filter the solid product and wash it with a cold solvent.[1]
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[1][26]
Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[1]
-
Add the dichlorobenzaldehyde (1 equivalent), the active methylene compound (1.0-1.2 equivalents), and a solvent that forms an azeotrope with water (e.g., toluene) to the flask.[1]
-
Add the catalyst (e.g., piperidine, 0.1 equivalents).[1]
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.[1]
-
Continue the reaction until no more water is collected and TLC indicates the consumption of starting materials.[1]
-
Work up the reaction as described in Protocol 1.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
Mechanism Overview
Caption: The general mechanism of the Knoevenagel condensation.
References
-
Wikipedia. Knoevenagel condensation. [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Knoevenagel Condensation. Cambridge University Press. [Link]
-
Effect of the solvent on Knoevenagel condensation. ResearchGate. [Link]
-
Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. Royal Society of Chemistry. [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]
-
Knoevenagel Condensation. Chem-Station Int. Ed. [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]
-
Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. MDPI. [Link]
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Royal Society of Chemistry. [Link]
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. [Link]
-
Solvent effect on the Knoevenagel reaction. ResearchGate. [Link]
-
A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI. [Link]
-
Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. ACS Omega. [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]
-
Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. ResearchGate. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO. ResearchGate. [Link]
-
Knoevenagel condensation. YouTube. [Link]
-
Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]
-
The Knoevenagel Condensation. Organic Reactions. [Link]
-
The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]
- Process for preparing 2,3-dichlorobenzaldehyde.
-
Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde. Patsnap. [Link]
- Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene.
-
Condensation Reactions. II. Alkylidene Cyanoacetic and Malonic Esters. ACS Publications. [Link]
-
Aldol Condensation with β-Diesters. JoVE. [Link]
- One prepares the method for 2,6-dichlorobenzaldehyde.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. mdpi.com [mdpi.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Knoevenagel Condensation [organic-chemistry.org]
- 18. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]
- 20. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
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- 28. CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 29. Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 30. CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene - Google Patents [patents.google.com]
- 31. CN103396301B - One prepares the method for 2,6-dichlorobenzaldehyde - Google Patents [patents.google.com]
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- 34. pubs.acs.org [pubs.acs.org]
Identifying byproducts in the synthesis of substituted cinnamic acids
Welcome to the Technical Support Center for the synthesis of substituted cinnamic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies for the synthesis of this important class of compounds. Our focus is on identifying and mitigating the formation of byproducts in three common synthetic routes: the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to provide direct answers to specific issues you may encounter during your experiments.
Part 1: General Issues
Q1: My final product is an oil or a low-melting solid, not the expected crystalline cinnamic acid. What could be the cause?
A1: An oily or low-melting product often indicates the presence of impurities that disrupt the crystal lattice of the desired cinnamic acid. Common culprits include:
-
Unreacted Starting Materials: Residual benzaldehyde or its derivatives can lead to an oily product.
-
Presence of cis-Isomer: The trans-isomer of cinnamic acid is typically a stable crystalline solid, while the cis-isomer may be an oil or have a lower melting point. The formation of a significant amount of the cis-isomer can prevent crystallization.
-
Solvent Impurities: Incomplete removal of reaction solvents can result in a non-crystalline final product.
-
Formation of Byproducts: Various side reactions can lead to byproducts that are difficult to separate from the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oily or low-melting product.
Part 2: Byproducts in Specific Synthetic Routes
The Perkin reaction is a classic method for synthesizing cinnamic acids from aromatic aldehydes and an acid anhydride in the presence of a weak base.[1][2]
Q2: I'm performing a Perkin reaction and suspect the formation of byproducts. What are the common side reactions and their products?
A2: While the Perkin reaction is robust, several side reactions can occur, leading to a range of byproducts:
-
Self-Condensation of the Anhydride: The acid anhydride can undergo self-condensation, especially at high temperatures, leading to the formation of polymeric materials.
-
Decarboxylation: A minor side reaction can be the decarboxylation of an intermediate, which can lead to the formation of an alkene.[3]
-
Formation of Aldol-type Byproducts: The aromatic aldehyde can participate in other condensation reactions, although this is less common for non-enolizable aldehydes like benzaldehyde.[4]
Mechanism of a Potential Side Reaction in Perkin Condensation:
Caption: Simplified schematic of a potential byproduct pathway in the Perkin reaction.
Troubleshooting Tips for the Perkin Reaction:
-
Control Temperature: High temperatures can promote side reactions. Maintain the recommended reaction temperature.
-
Use Fresh Reagents: Use freshly distilled benzaldehyde and anhydrous sodium acetate to avoid moisture-induced side reactions.
-
Optimize Reaction Time: Prolonged reaction times can lead to the formation of degradation products. Monitor the reaction by TLC to determine the optimal endpoint.
The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds, often used to synthesize cinnamic acids from an aromatic aldehyde and an active methylene compound like malonic acid.[5][6]
Q3: My Knoevenagel condensation is producing significant byproducts. What are they and how can I avoid them?
A3: Common byproducts in the Knoevenagel condensation for cinnamic acid synthesis include:
-
Styrene Derivatives via Decarboxylation: The desired cinnamic acid product can undergo decarboxylation, especially at elevated temperatures or with certain catalysts, to form the corresponding styrene derivative.[7][8] This is particularly prevalent with hydroxy-substituted cinnamic acids.
-
Michael Addition Products: The α,β-unsaturated cinnamic acid product can act as a Michael acceptor for another molecule of the deprotonated active methylene compound, leading to a 1,4-addition byproduct.[5][9][10]
-
Self-Condensation of Aldehyde: If an enolizable aldehyde is used, it can undergo self-condensation under basic conditions.[6][11]
Mechanism of Byproduct Formation in Knoevenagel Condensation:
Caption: Pathways for byproduct formation in the Knoevenagel condensation.
Troubleshooting Tips for the Knoevenagel Condensation:
-
Choice of Base: Use a weak base like piperidine or pyridine to minimize self-condensation and other side reactions.[6]
-
Temperature Control: Lowering the reaction temperature can help to reduce the rate of decarboxylation.
-
Stoichiometry: Using a slight excess of the malonic acid can sometimes suppress Michael addition by ensuring the aldehyde is fully consumed.
The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be used to synthesize cinnamic acids from an aryl halide and an acrylic acid derivative.[12][13]
Q4: I am attempting a Heck reaction to synthesize a substituted cinnamic acid and am observing unexpected byproducts. What are the likely side products?
A4: The Heck reaction, while efficient, can be prone to side reactions, including:
-
Homo-coupling of the Aryl Halide: The aryl halide can couple with itself to form a biaryl byproduct. This is more common with electron-rich aryl halides.
-
Double-Bond Isomerization: The double bond in the cinnamic acid product can isomerize, leading to a mixture of regioisomers.
-
Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene.
Mechanism of Homo-coupling in the Heck Reaction:
Caption: Simplified representation of the Heck reaction and the competing homo-coupling pathway.
Troubleshooting Tips for the Heck Reaction:
-
Ligand Choice: The choice of phosphine ligand can significantly impact the outcome of the reaction. For difficult couplings, consider using more specialized ligands.
-
Base Selection: The base plays a crucial role in the catalytic cycle. A hindered amine base is often used.
-
Solvent: Polar aprotic solvents like DMF or NMP are commonly used. The choice of solvent can influence the reaction rate and selectivity.
Analytical Protocols for Byproduct Identification
Accurate identification of byproducts is crucial for optimizing your reaction conditions. Below are general protocols for NMR, HPLC, and GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation of the desired product and any byproducts.
Table 1: Representative ¹H NMR Chemical Shifts for Cinnamic Acid and Potential Byproducts
| Compound/Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| trans-Cinnamic Acid (Vinyl Hα) | ~6.4 | d | ~16 | [12] |
| trans-Cinnamic Acid (Vinyl Hβ) | ~7.7 | d | ~16 | [12] |
| cis-Cinnamic Acid (Vinyl Hα) | ~5.9 | d | ~12 | [14] |
| cis-Cinnamic Acid (Vinyl Hβ) | ~6.9 | d | ~12 | [14] |
| Benzaldehyde (Aldehyde H) | ~10.0 | s | - | [15] |
| Styrene (Vinyl Protons) | 5.3 - 6.8 | m | - |
Step-by-Step Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation: Dissolve 5-10 mg of your crude or purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural information, consider 2D NMR experiments like COSY and HSQC.
-
Data Analysis: Integrate the proton signals to determine the relative ratios of different species. Compare chemical shifts and coupling constants to known values for cinnamic acid and potential byproducts.[12][14]
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for separating and quantifying the components of a reaction mixture, including isomers and byproducts.[1][7]
Step-by-Step Protocol for HPLC Analysis:
-
Column: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A common mobile phase is a gradient of methanol and water containing a small amount of acid (e.g., 0.1% acetic acid or phosphoric acid).[7][11][16]
-
Detection: Use a UV detector set at a wavelength where cinnamic acid and its derivatives absorb strongly (e.g., 270-280 nm).[1][15]
-
Sample Preparation: Dissolve a small amount of your reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Compare the retention times of the peaks in your sample to those of authentic standards of the starting materials, product, and suspected byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile byproducts and impurities.
Step-by-Step Protocol for GC-MS Analysis:
-
Derivatization: For non-volatile compounds like carboxylic acids, derivatization (e.g., silylation) may be necessary to increase volatility.
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Temperature Program: Start at a low temperature and ramp up to a higher temperature to separate compounds with different boiling points.
-
Ionization: Electron ionization (EI) is commonly used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Analysis: The resulting mass spectra can be compared to a library of known compounds for identification.[17]
References
-
ResearchGate. (n.d.). Decarboxylation reaction of cinnamic acids 2. ResearchGate. Retrieved from [Link]
-
Vedantu. (n.d.). Decarboxylation of cinnamic acid gives A)Benzene B)Toluene C)Ethylbenzene D)Styrene. Vedantu. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Decarboxylation of cinnamic acids using a ruthenium sawhorse. Taylor & Francis Online. Retrieved from [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Wikipedia. Retrieved from [Link]
-
YouTube. (2018, May 10). Michael Addition Reaction Mechanism. YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved from [Link]
-
Study.com. (n.d.). Can benzaldehyde undergo a self-condensation reaction in the presence of an appropriate base? Explain. Study.com. Retrieved from [Link]
-
Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. Veeprho. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Retrieved from [Link]
-
CABI. (n.d.). Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple (Syzygium samarangenese [Blume] Merrill & L.M. Perry) by high performance liquid chromatography. CABI. Retrieved from [Link]
-
Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. Veeprho. Retrieved from [Link]
-
PubMed. (2002). An HPLC method for the determination and pharmacokinetic study of cinnamic acid in the plasma of rats having taken the traditional Chinese medicinal preparation Ling-Gui-Zhu-Gan decoction. Journal of Chromatographic Science, 40(4), 198–200. Retrieved from [Link]
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Longdom Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Wikipedia. Retrieved from [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The Perkin Reaction and Related Reactions. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate. Retrieved from [Link]
-
YouTube. (2023, January 15). Perkin condensation. YouTube. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Perkin Reaction and Related Reactions. Organic Reactions. Retrieved from [Link]
-
Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis:Library Search. Shimadzu. Retrieved from [Link]
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- 1. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
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- 4. is.muni.cz [is.muni.cz]
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- 7. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. Qualitative Methods of GC/MS Analysis:Library Search : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Solubilization Strategies for 3-(2,5-Dichlorophenyl)acrylic acid in Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges related to the solubility of 3-(2,5-Dichlorophenyl)acrylic acid in bioassay development. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure reliable and reproducible experimental outcomes.
Compound Overview: Predicted Physicochemical Properties
While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its chemical structure. The presence of a dichlorophenyl group renders the molecule hydrophobic, while the acrylic acid moiety provides a handle for pH-dependent solubility.
-
Poor Aqueous Solubility: The aromatic, halogenated ring structure significantly contributes to its lipophilicity (predicted LogP > 3), making it poorly soluble in aqueous media at neutral pH.[1][2]
-
Weak Acid: The carboxylic acid group means the compound is a weak acid. The pKa of acrylic acid itself is around 4.25.[3][4] The electron-withdrawing nature of the dichlorophenyl ring may slightly lower the pKa, but it is reasonable to estimate it to be in the range of 4-5. This is a critical parameter for solubility optimization.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when working with this compound.
Q1: My compound won't dissolve in my aqueous assay buffer. What is the first thing I should try?
Answer: The most direct and widely used first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your final assay medium.[5]
Causality: this compound is a hydrophobic molecule. Organic solvents can disrupt the strong intermolecular forces in the compound's crystal lattice, allowing it to dissolve. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and miscibility with aqueous solutions.[6]
Best Practice:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[7][8]
-
Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.[5][9]
-
Perform serial dilutions of this stock in DMSO before the final dilution into your aqueous assay buffer.[9]
-
When diluting into the final medium, add the DMSO stock directly to the buffer with vigorous vortexing or stirring to minimize localized high concentrations that can cause immediate precipitation.[5]
Crucial Consideration: The final concentration of DMSO in your bioassay should be kept to a minimum, typically well below 1%, as higher concentrations can be cytotoxic or interfere with assay components.[6][10][11][12] Always run a "vehicle control" (assay medium with the same final DMSO concentration but without your compound) to account for any solvent effects.[11]
Q2: I'm adding my DMSO stock to the culture medium, but the compound is precipitating. What's happening and how can I fix it?
Answer: This is a classic "salting out" or precipitation issue that occurs when a compound dissolved in a strong organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.[13] The key is to find a solubilization strategy that keeps the compound stable in the final aqueous medium.
Here is a systematic approach to troubleshoot this common problem:
Caption: Workflow for troubleshooting compound precipitation.
Strategies to Overcome Precipitation:
-
pH Adjustment: Since the compound is a carboxylic acid, increasing the pH of the medium will deprotonate the carboxyl group, forming a charged carboxylate salt. This charged form is significantly more water-soluble.[14][15][16] (See Protocol 2 for details).
-
Use of Co-solvents: Solvents like polyethylene glycol (PEG 400) or ethanol can be used in combination with DMSO to improve solubility in the final medium.[17] However, their effects on cells must also be validated.[18]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[19][20]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[21][22] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water and increasing its apparent solubility.[23][24][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Q3: How does pH affect the solubility of this compound?
Answer: The solubility of this compound is highly dependent on pH due to its carboxylic acid functional group.
-
At Low pH (pH < pKa): The carboxylic acid group is protonated (-COOH), making the molecule neutral and hydrophobic. Its aqueous solubility will be very low.
-
At High pH (pH > pKa): The carboxylic acid group loses a proton to become a negatively charged carboxylate ion (-COO⁻). This charged species is much more polar and therefore significantly more soluble in water.[14][15][16][26]
This relationship is governed by the Henderson-Hasselbalch equation and is a powerful tool for improving solubility. A good rule of thumb is that for every pH unit above the pKa, the proportion of the soluble, ionized form increases by a factor of 10.
Caption: Ionization state and solubility of a carboxylic acid at different pH values.
Detailed Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol outlines the standard procedure for creating an accurate and reliable concentrated stock solution.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (Biotechnology Grade)
-
Calibrated analytical balance[27]
-
Volumetric flask (Class A)[27]
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: Determine the mass of the compound needed to prepare your desired volume and concentration (e.g., for 10 mL of a 20 mM stock, MW = 217.05 g/mol ).[28] Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) Mass = 0.020 mol/L x 0.010 L x 217.05 g/mol = 0.0434 g (43.4 mg)
-
Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it carefully into the volumetric flask. It is good practice to weigh slightly more than needed and calculate the exact final concentration based on the actual mass.[27]
-
Initial Dissolution: Add approximately 70-80% of the final volume of DMSO to the flask.
-
Solubilize: Cap the flask and vortex thoroughly. If needed, place the flask in a 37°C water bath or use a bath sonicator for short bursts until all solid material is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Final Volume: Allow the solution to return to room temperature. Carefully add DMSO to the calibration mark on the volumetric flask.
-
Homogenize and Store: Invert the flask several times to ensure the solution is homogeneous. Aliquot into smaller, tightly sealed vials to minimize freeze-thaw cycles and store at -20°C, protected from light.[29][30]
Protocol 2: Solubility Enhancement via pH Adjustment
This protocol describes how to prepare a stock solution by converting the acid to its more soluble salt form.
Materials:
-
This compound (solid)
-
1N Sodium Hydroxide (NaOH) solution
-
Phosphate-Buffered Saline (PBS) or other desired buffer
-
pH meter
Procedure:
-
Weigh Compound: Weigh the desired amount of the compound into a sterile container.
-
Initial Suspension: Add a small volume of your target buffer (e.g., PBS) to create a suspension.
-
Titration: While stirring continuously, add 1N NaOH dropwise. Monitor the pH of the solution with a calibrated pH meter.
-
Dissolution Point: As the pH increases and approaches 2-3 units above the compound's estimated pKa (~pH 6.5-7.5), the suspension should clarify as the compound dissolves to form its sodium salt.[14][31][32]
-
Final pH and Volume: Once the compound is fully dissolved, adjust the pH to your desired final value (e.g., 7.4 for physiological assays). Bring the solution to the final desired volume with your buffer.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.
Critical Validation Step: Always test the final pH-adjusted vehicle (buffer + NaOH without the compound) in your assay as a control. This ensures that the slight increase in salinity or the final pH does not independently affect your experimental results.
Data Summary Table
The following table summarizes common excipients used for solubilization and their typical working concentrations.
| Excipient Class | Example | Typical Concentration in Final Assay | Mechanism of Action | Key Considerations |
| Organic Co-solvent | DMSO | < 1% (v/v) | Increases polarity of the bulk solvent. | Potential for cytotoxicity at >1%.[11][12] Run vehicle controls. |
| pH Modifier | NaOH / HCl | Adjust to pH > 6.5 | Forms a more soluble salt of the acidic drug.[31] | Ensure final pH is compatible with the assay and cells. |
| Surfactant | Tween® 80 | 0.01% - 0.1% | Forms micelles to encapsulate the compound.[20] | Can interfere with cell membranes at higher concentrations. |
| Cyclodextrin | HP-β-CD | 1-10 mM | Forms an inclusion complex, shielding the hydrophobic drug.[21][23] | Can sometimes extract cholesterol from cell membranes.[6] |
References
-
Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed, National Center for Biotechnology Information.[Link]
-
How to Make Accurate Stock Solutions. Bitesize Bio.[Link]
-
Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed, National Center for Biotechnology Information.[Link]
-
Top Ten Tips for Making Stock Solutions. Bitesize Bio.[Link]
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences.[Link]
-
How does pH affect water solubility of organic acids (or acids in general)? Reddit.[Link]
-
How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate.[Link]
-
Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information.[Link]
-
Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI.[Link]
-
In Vitro Enzyme Inhibition by Organic Solvents. Bio-Rad.[Link]
-
CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.[Link]
-
The Use of Cyclodextrins in Pharmaceutical Formulations. American Journal of Pharmaceutics.[Link]
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate.[Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.[Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.[Link]
-
(PDF) Cyclodextrins for Delivery of Biotechnology Based Drugs. ResearchGate.[Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Europe PMC.[Link]
-
Preparing Stock Solutions. PhytoTech Labs.[Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.[Link]
-
Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. National Center for Biotechnology Information.[Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.[Link]
-
DIFFERENT METHODS OF ENHANCEMENT OF SOLUBILIZATION AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A RECENT REVIEW. PharmaTutor.[Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.[Link]
-
The effect of different pH-adjusting acids on the aqueous solubility of carvedilol at room temperature. ResearchGate.[Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central, National Center for Biotechnology Information.[Link]
-
How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate.[Link]
-
3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid. PubChem, National Center for Biotechnology Information.[Link]
-
Acrylic acid. Wikipedia.[Link]
-
Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. ResearchGate.[Link]
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- 2. 3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid | C15H10Cl2O3 | CID 5399134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acrylic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 8. phytotechlab.com [phytotechlab.com]
- 9. researchgate.net [researchgate.net]
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- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
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- 14. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 32. researchgate.net [researchgate.net]
Technical Support Center: Cleaner Acrylic Acid Synthesis Workup Procedures
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in acrylic acid synthesis. It is designed to address common challenges encountered during the workup and purification stages, offering practical solutions and the underlying scientific principles to ensure a cleaner, safer, and more efficient process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude acrylic acid after synthesis, and why are they problematic?
A1: Crude acrylic acid typically contains a variety of impurities stemming from the synthesis process, which is most commonly the vapor-phase catalytic oxidation of propylene.[1][2][3] Understanding these impurities is the first step toward devising an effective purification strategy.
Common Impurities and Their Impact:
| Impurity Category | Specific Examples | Impact on Final Product and Process |
| Aldehydes | Formaldehyde, acetaldehyde, acrolein, furfural, benzaldehyde[4][5] | Can act as polymerization initiators or terminators, affecting polymer properties. May also impart color and odor. |
| Carboxylic Acids | Acetic acid, formic acid, propionic acid[4][5] | Acetic acid is often the most significant acidic impurity and can be difficult to separate due to its similar properties to acrylic acid. It can affect the final polymer's characteristics. |
| Water | - | A significant component of the initial crude product stream, which needs to be efficiently removed. |
| Solvents | Toluene, ethyl acetate, butyl acetate (from extraction)[6][7] | Residual solvents are undesirable in the final product and must be removed to meet purity specifications. |
| Polymerization Inhibitors | Hydroquinone (HQ), Hydroquinone monomethyl ether (MEHQ), Phenothiazine (PTZ)[8][9][10] | Intentionally added to prevent polymerization, but may need to be removed for certain applications. |
| Byproducts | β-hydroxypropionic acid, β-acryloxypropionic acid, maleic anhydride[4][5] | These can affect the reactivity of the acrylic acid and the properties of the resulting polymers. |
The presence of these impurities can significantly impact the polymerization process and the final properties of polyacrylic acid and its esters, making their removal critical.[11]
Q2: My acrylic acid is polymerizing during distillation. What are the likely causes and how can I prevent this?
A2: Uncontrolled polymerization during distillation is a common and dangerous problem.[12] It is typically caused by a combination of factors that lead to the formation of free radicals.
Causality of Polymerization During Distillation:
-
Excessive Heat: High temperatures in the distillation pot can overcome the energy barrier for polymerization.[12] Acrylic acid should never exceed 90°C to avoid spontaneous polymerization.[12]
-
Insufficient Inhibition: The concentration of the polymerization inhibitor may be too low, or it may have been consumed.
-
Absence of Oxygen: Many common inhibitors, such as MEHQ, require the presence of dissolved oxygen to function effectively as radical scavengers.[8][10] Distilling under a nitrogen or argon atmosphere can inadvertently promote polymerization.[13]
-
Presence of Initiators: Contaminants such as peroxides or certain metal ions can initiate polymerization.
Preventative Measures:
-
Vacuum Distillation: Always distill acrylic acid under reduced pressure to lower the boiling point and maintain a pot temperature below 70°C.[13][14]
-
Ensure Adequate Inhibition:
-
Add a suitable polymerization inhibitor, such as hydroquinone or phenothiazine, to the distillation flask.
-
Consider a combination of a liquid-phase inhibitor (like MEHQ) and a vapor-phase inhibitor (like nitroso compounds) for enhanced protection.[8]
-
-
Introduce a Small Amount of Air: A gentle stream of air or a controlled air leak into the distillation apparatus can provide the necessary oxygen for the inhibitor to function. Do not use an inert gas atmosphere.[13]
-
Use Copper: Adding clean copper shavings or wire to the distillation flask can help to quench radicals that form during heating.[15]
Troubleshooting Guides
Issue: Low Yield After Liquid-Liquid Extraction
Symptom: The amount of acrylic acid recovered in the organic phase after extraction is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Inappropriate Solvent | The partition coefficient of acrylic acid in the chosen solvent system is low. | 1. Select a more effective solvent: Solvents like ethyl acetate, n-butyl acetate, and methyl isobutyl ketone (MIBK) are known to be effective.[6] 2. Consider solvent mixtures: A mixture of butanol and butyl acrylate has been shown to be effective for extracting acrylic acid from aqueous solutions.[16] |
| Incorrect pH | Acrylic acid is a weak acid. At high pH, it will be deprotonated to the acrylate anion, which is much more soluble in the aqueous phase. | 1. Adjust the pH: Ensure the pH of the aqueous solution is acidic (ideally below the pKa of acrylic acid, ~4.25) to keep it in its protonated, less polar form. |
| Insufficient Mixing | Poor contact between the aqueous and organic phases leads to inefficient mass transfer. | 1. Increase agitation: Ensure vigorous mixing during the extraction process to maximize the interfacial surface area. 2. Increase contact time: Allow sufficient time for the acrylic acid to partition into the organic phase. |
| Phase Ratio | The volume ratio of the organic solvent to the aqueous phase is too low. | 1. Optimize the solvent ratio: Increase the volume of the organic solvent used for extraction. A typical starting point is a 1:1 volume ratio, which can be adjusted as needed. |
Issue: Acetic Acid Contamination in the Final Product
Symptom: The purified acrylic acid contains an unacceptably high level of acetic acid, as determined by GC or HPLC.[17][18]
Possible Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Inefficient Distillation | Acetic acid and acrylic acid have relatively close boiling points (118°C and 141°C, respectively), making simple distillation challenging. | 1. Use a fractionating column: Employ a distillation column with a high number of theoretical plates to improve separation efficiency. 2. Optimize reflux ratio: Increase the reflux ratio to enhance the separation of components with close boiling points. |
| Azeotrope Formation | Water can form azeotropes that complicate the separation of acrylic and acetic acids. | 1. Azeotropic Distillation: Use an entrainer such as butyl acetate or ethyl butyrate. This forms a lower-boiling azeotrope with water and acetic acid, allowing them to be removed as the distillate, while purified acrylic acid remains at the bottom.[7] |
| Recycling of Acetic Acid Stream | In some processes, a distillate containing both acrylic and acetic acid is recycled back to the extraction zone.[6] Improper control of this recycle loop can lead to an accumulation of acetic acid. | 1. Optimize the recycle stream: Carefully monitor the composition of the recycled stream and adjust the process parameters to ensure efficient removal of acetic acid from the system. |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction of Acrylic Acid
Objective: To separate acrylic acid from an aqueous solution into an organic solvent.
Materials:
-
Crude aqueous acrylic acid solution
-
Ethyl acetate (or other suitable solvent)
-
Separatory funnel
-
pH meter or pH paper
-
Hydrochloric acid (1M, for pH adjustment)
-
Sodium sulfate (anhydrous)
Procedure:
-
pH Adjustment: Measure the pH of the crude aqueous acrylic acid solution. If necessary, adjust the pH to < 3.0 by adding 1M HCl dropwise. This ensures the acrylic acid is in its protonated form.
-
Extraction: a. Place the aqueous solution in a separatory funnel. b. Add an equal volume of ethyl acetate. c. Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure. d. Allow the layers to separate completely.
-
Phase Separation: a. Drain the lower aqueous layer. b. Collect the upper organic layer, which now contains the acrylic acid.
-
Repeat Extraction (Optional but Recommended): For higher recovery, extract the aqueous layer again with a fresh portion of ethyl acetate. Combine the organic extracts.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate to remove residual water.
-
Solvent Removal: Decant the dried organic solution. The acrylic acid is now ready for purification by distillation to remove the ethyl acetate.
Protocol 2: Vacuum Distillation for Acrylic Acid Purification
Objective: To purify acrylic acid by removing solvents and other impurities under reduced pressure.
Safety Note: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[19][20][21][22]
Materials:
-
Crude acrylic acid in an organic solvent (from extraction)
-
Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Vacuum pump with a pressure gauge
-
Heating mantle
-
Copper shavings or wire
-
Hydroquinone (or another suitable inhibitor)
-
Air inlet/capillary for fine air bleed
Procedure:
-
Apparatus Setup: a. Assemble the distillation apparatus. Ensure all glass joints are properly sealed. b. Place the crude acrylic acid solution, a few copper shavings, and a small amount of hydroquinone (e.g., 200 ppm) into the distillation flask.
-
Initiate Vacuum: a. Turn on the condenser cooling water. b. Gradually apply vacuum to the system, aiming for a pressure of 25-50 mmHg.[13] c. Introduce a very fine stream of air through a capillary tube into the distillation flask. This is crucial for inhibitor function.
-
Heating and Distillation: a. Gently heat the distillation flask using a heating mantle. b. The lower-boiling solvent will distill first. Collect this in a separate receiving flask. c. Once the solvent is removed, the temperature at the distillation head will drop. Increase the heat gently to distill the acrylic acid. The boiling point of acrylic acid is approximately 53-56°C at 25 mmHg.[13]
-
Collection: a. Collect the pure acrylic acid in a clean receiving flask. b. Monitor the temperature and pressure throughout the distillation to ensure a clean separation.
-
Shutdown: a. Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature. b. Slowly and carefully release the vacuum before turning off the pump. c. Add a stabilizer to the purified acrylic acid for storage.
References
- Process for separating acrylic acid from aqueous solutions. (n.d.). Google Patents.
- Aşçı, Y. S., & İnci, İ. (2009). Extraction Equilibria of Acrylic Acid from Aqueous Solutions by Amberlite LA-2 in Various Diluents.
-
Investigation of acrylic acid extractability from aqueous solution using tridodecyl amine extractant. (n.d.). Retrieved from [Link]
-
Acrylic acid. (n.d.). Penta chemicals. Retrieved from [Link]
-
Acrylic Acid a Summary of Safety and Handling. (n.d.). Scribd. Retrieved from [Link]
- Process for purification of acrylic acid by extraction and distillation. (n.d.). Google Patents.
- Method of determining impurity in acrylic acid. (n.d.). Google Patents.
-
Acrylic Acid: Production and Applications. (n.d.). Scribd. Retrieved from [Link]
-
Safety Data Sheet Acrylic Acid. (2021). Redox. Retrieved from [Link]
-
How to Check Purity of Acrylic Acid? (n.d.). Chemicals Learning. Retrieved from [Link]
- Validation of analytical methods for acrylic acid from various food products. (2022). Food Science and Biotechnology, 31(11), 1377–1387.
-
ChE 182 Major #1 Acrylic Acid Process. (n.d.). Richard Turton. Retrieved from [Link]
-
Acrylic Acid. (n.d.). OSHA. Retrieved from [Link]
-
Synthesis Technology of Acrylic Acid (AA). (n.d.). Shanghai Douwin Chemical Co.,Ltd. Retrieved from [Link]
- Method for the separation of acrylic acid from aqueous solution containing acrylic acid and acetic acid. (n.d.). Google Patents.
-
Acrylic acid (EHC 191, 1997). (n.d.). Inchem.org. Retrieved from [Link]
-
At what temperature can i distill Acrylic Acid ? (n.d.). ResearchGate. Retrieved from [Link]
-
Production of Acrylic Acid. (n.d.). International Journal of Science and Research (IJSR). Retrieved from [Link]
-
Acrylic Acid Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
acrylic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
1999 Acrylic Acid. (n.d.). Retrieved from [Link]
- Determination of impurities in acrylic acid. (n.d.). Google Patents.
-
Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
How to purify Acrylic Acid. (n.d.). Reddit. Retrieved from [Link]
-
Inhibition of acrylic acid and acrylate autoxidation. (n.d.). RSC Publishing. Retrieved from [Link]
-
Acrylic Acid: Synthesis & Manufacturing Process. (n.d.). Study.com. Retrieved from [Link]
-
Process for isolating acrylic acid from aqueous crude acrylic acid by distillations with 3,3,5-trimethycyclohexamone and thin layer evaporation. (1972). SciSpace. Retrieved from [Link]
-
How can I purify Acrylic Acid in the solid state? (n.d.). ResearchGate. Retrieved from [Link]
-
How Is Polyacrylic Acid Synthesized? (n.d.). Chemistry For Everyone - YouTube. Retrieved from [Link]
-
Pharmaffiliates Acrylic Acid-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
acrylic acid and its Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Method for recovering unreacted acrylic acid in preparation process of polyol acrylate ester. (n.d.). Google Patents.
-
Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. (n.d.). ResearchGate. Retrieved from [Link]
-
How can I remove unreacted acrylic acid from reaction mixture ? (n.d.). ResearchGate. Retrieved from [Link]
-
How Do You Remove Catalysts From Polymers Efficiently? (n.d.). Chemistry For Everyone. Retrieved from [Link]
-
What Is The Best Way To Remove Polymerization Catalysts? (n.d.). Chemistry For Everyone. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. scribd.com [scribd.com]
- 3. Synthesis Technology of Acrylic Acid (AA) - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 4. EP1722222A1 - Method of determining impurity in acrylic acid - Google Patents [patents.google.com]
- 5. JP4118241B2 - Determination of impurities in acrylic acid - Google Patents [patents.google.com]
- 6. US3798264A - Process for purification of acrylic acid by extraction and distillation - Google Patents [patents.google.com]
- 7. US3666632A - Method for the separation of acrylic acid from aqueous solution containing acrylic acid and acetic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. veeprho.com [veeprho.com]
- 12. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. echemi.com [echemi.com]
- 16. US3962074A - Process for separating acrylic acid from aqueous solutions - Google Patents [patents.google.com]
- 17. osha.gov [osha.gov]
- 18. Acrylic acid (EHC 191, 1997) [inchem.org]
- 19. pentachemicals.eu [pentachemicals.eu]
- 20. thermofishersci.in [thermofishersci.in]
- 21. News - Acrylic acid properties and safety measures and emergency treatment [jinchangshengchem.com]
- 22. redox.com [redox.com]
Technical Support Center: Cinnamic Acid Synthesis via Perkin Reaction
Welcome to the technical support center for the synthesis of cinnamic acids using the Perkin reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction conditions and troubleshoot common issues. As a self-validating system, this document explains the causality behind experimental choices, enabling you to proactively minimize side reactions and maximize yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the Perkin reaction in a direct question-and-answer format.
Q1: My overall yield of cinnamic acid is significantly lower than expected. What are the primary causes?
Low yields in the Perkin reaction are a common issue and can typically be traced back to several key factors:
-
Presence of Moisture: The Perkin reaction is highly sensitive to moisture. The base catalyst (e.g., sodium acetate) and the acetic anhydride are both hygroscopic. Any water present will hydrolyze the acetic anhydride to acetic acid, which is unreactive, and can also reduce the efficacy of the base catalyst.[1][2] It is crucial to use freshly fused and finely powdered anhydrous sodium or potassium acetate and freshly distilled acetic anhydride.
-
Suboptimal Temperature: The reaction requires high temperatures, typically in the range of 160-180°C, to proceed at a reasonable rate.[3] However, excessively high temperatures can promote side reactions, such as decarboxylation of the cinnamic acid product and polymerization, leading to the formation of resinous byproducts. Conversely, a temperature that is too low will result in an incomplete reaction. The optimal temperature is often dependent on the specific substituted benzaldehyde being used (see Table 1).
-
Inefficient Base Catalyst: The choice and quality of the base are critical. Potassium acetate is often reported to give higher yields than sodium acetate because the corresponding potassium enolate is more readily formed.[4] Tertiary amines like triethylamine can also be used, sometimes offering milder reaction conditions, but may favor different side reaction pathways.[5][6]
-
Substituent Effects on Benzaldehyde: The electronic nature of the substituents on the aromatic ring of the benzaldehyde has a profound impact on the reaction.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by the anhydride enolate. This generally leads to higher yields.[7]
-
Electron-donating groups (e.g., -OCH₃, -CH₃) decrease the reactivity of the aldehyde, often resulting in lower yields under standard conditions.[8] Adjusting the reaction time or temperature may be necessary for these substrates.
-
Q2: I observe a significant amount of dark, tarry, or resinous material in my reaction flask upon completion. What is this and how can I prevent it?
The formation of resinous byproducts is a classic sign of polymerization and other side reactions occurring at the high temperatures required for the Perkin condensation.
-
Causality: This is often caused by the self-condensation of the aromatic aldehyde (especially if it has enolizable protons, though less common for benzaldehyde itself), or polymerization of the cinnamic acid product or its decarboxylated byproducts (styrene derivatives).[9] Overheating is a primary contributor to resin formation.
-
Preventative Measures:
-
Strict Temperature Control: Use an oil bath or a heating mantle with a temperature controller to maintain the reaction temperature within the optimal range for your specific substrate. Avoid localized overheating.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to polymer formation.
-
Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction's progress using Thin Layer Chromatography (TLC) and stop the heating once the starting benzaldehyde has been consumed.
-
Purification: During workup, after neutralization and removal of unreacted benzaldehyde, filtering the hot aqueous solution can help remove some of these insoluble resinous materials before the final acidification step.[10]
-
Q3: My TLC plate shows an unexpected spot, and the final product has a lower-than-expected melting point. What are the likely side products?
Besides resinous materials, two major side products can form, complicating purification and reducing yield.
-
Acetic Anhydride Self-Condensation: At high temperatures, acetic anhydride can undergo a self-condensation reaction to form acetoacetic acid, which can then decarboxylate to acetone. This consumes the anhydride, reducing the potential yield of cinnamic acid. While not typically isolated, this process reduces the concentration of the key reactant.
-
Decarboxylation of Cinnamic Acid: The desired α,β-unsaturated acid product can undergo decarboxylation (loss of CO₂) at high temperatures to form a styrene derivative.[11] This is particularly problematic with cinnamic acids bearing electron-donating groups at the para-position (e.g., p-hydroxy or p-methoxy), which stabilize the intermediate carbocation formed during decarboxylation.[9]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Perkin reaction.
Data & Protocols
Table 1: Influence of Benzaldehyde Substituents on Cinnamic Acid Yield
The following table provides a summary of reported yields for various substituted cinnamic acids synthesized via the Perkin reaction. Note that reaction conditions can be further optimized.
| Benzaldehyde Substituent | Base Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H (unsubstituted) | KOAc | 180 | 8 | 70-75 | [5] |
| 4-NO₂ | NaOAc | 180 | 5 | 82 | [6] |
| 2-NO₂ | NaOAc | 180 | 5 | 75 | [6] |
| 2,6-Cl₂ | NaOAc | 180 | 5 | 82 | [6] |
| 2-Cl | NaOAc | 180 | 5 | 71 | [6] |
| 4-Cl | NaOAc | 180 | 5 | 52 | [6] |
| 2-OCH₃ | NaOAc | 180 | 5 | 55 | [6] |
| 4-OCH₃ | NaOAc | 180 | 5 | 30 | [6] |
| 4-CH₃ | NaOAc | 180 | 5 | 33 | [6] |
As the data shows, electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) generally result in higher yields, while electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) lead to diminished yields under these standard conditions.
Experimental Protocol: Synthesis of trans-Cinnamic Acid
This protocol provides a detailed, self-validating methodology for the synthesis of cinnamic acid from benzaldehyde.
Materials:
-
Benzaldehyde (freshly distilled)
-
Acetic Anhydride (reagent grade, freshly opened or distilled)
-
Potassium Acetate (anhydrous, freshly fused and powdered)
-
Saturated Sodium Carbonate solution
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Deionized Water
-
Activated Charcoal
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, combine 10.0 mL (approx. 10.4 g, 0.098 mol) of freshly distilled benzaldehyde, 15.0 mL (approx. 16.2 g, 0.159 mol) of acetic anhydride, and 6.0 g (0.061 mol) of freshly fused and finely powdered anhydrous potassium acetate.
-
Add a magnetic stir bar. Equip the flask with a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
-
Heating & Reflux:
-
Place the flask in a thermostatically controlled oil bath preheated to 180°C.
-
Heat the mixture under reflux with vigorous stirring for 4-5 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent), observing the disappearance of the benzaldehyde spot.
-
-
Workup - Hydrolysis and Extraction:
-
Allow the mixture to cool slightly (to below 100°C) and pour the hot mixture into 100 mL of water in a larger flask (e.g., 500 mL) designated for steam distillation.
-
Rinse the reaction flask with a small amount of hot water and add it to the larger flask.
-
Slowly add a saturated solution of sodium carbonate with stirring until the solution is alkaline (check with pH paper). This neutralizes the acetic acid and converts the cinnamic acid to its soluble sodium salt. CO₂ will be evolved.
-
Steam Distillation: Perform steam distillation on the mixture to remove any unreacted benzaldehyde. Continue until the distillate runs clear and is no longer oily. This step is crucial for obtaining a pure final product.
-
-
Decolorization and Precipitation:
-
Cool the residual solution from the distillation. If any resinous material has formed, filter the hot solution by gravity.
-
Add a small amount (approx. 1 g) of activated charcoal to the filtrate and heat it to boiling for 5-10 minutes to remove colored impurities.
-
Filter the hot solution through a fluted filter paper into a clean beaker.
-
Cool the filtrate in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with constant stirring until the precipitation of cinnamic acid is complete and the solution is acidic to litmus paper (pH ~2).
-
-
Isolation and Purification:
-
Collect the white, crystalline precipitate of cinnamic acid by suction filtration using a Büchner funnel.
-
Wash the crystals on the filter paper with cold deionized water to remove any remaining inorganic salts.
-
Recrystallization: For highest purity, recrystallize the crude product from a mixed solvent system of water and ethanol.[12][13] Dissolve the crude acid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution just becomes cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold water, and dry in a desiccator.
-
-
Workflow Diagram:
Caption: Experimental workflow for cinnamic acid synthesis.
Mechanistic Insights: Key Reaction Pathways
Understanding the underlying mechanisms is key to controlling the reaction outcome.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 4. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Perkin reaction - Wikipedia [en.wikipedia.org]
- 12. brainly.com [brainly.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Acrylic Acid Derivatives
Welcome to the Technical Support Center for the synthesis of acrylic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during synthesis, providing in-depth troubleshooting guides and frequently asked questions (FAQs). Our focus is on explaining the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the synthesis of acrylic acid derivatives.
Q1: My acrylic acid (or acrylate ester) solution is turning viscous and solidifying unexpectedly. What is happening and how can I stop it?
A1: This is a classic sign of uncontrolled radical polymerization.[1] Acrylic acid and its derivatives are highly susceptible to polymerization, which is an exothermic process that can accelerate rapidly, especially at elevated temperatures.[1][2]
-
Immediate Action: Cool the reaction vessel immediately and ensure adequate stirring to dissipate heat.
-
Prevention: The most critical preventative measure is the use of a suitable polymerization inhibitor.[1] Common choices include hydroquinone monomethyl ether (MEHQ) and phenothiazine (PTZ).[1][3][4][5] For many inhibitors to be effective, the presence of dissolved oxygen is crucial.[3][5]
Q2: I'm performing an esterification of acrylic acid, and my yields are consistently low. What are the likely causes?
A2: Low yields in acrylic acid esterification can stem from several factors:
-
Incomplete Reaction: Esterification is often an equilibrium-limited reaction.[6] To drive the reaction forward, consider using an excess of the alcohol or removing water as it forms, for example, through azeotropic distillation.[6][7]
-
Catalyst Inefficiency: Ensure you are using an appropriate and active catalyst. Sulfuric acid and p-toluenesulfonic acid are common homogeneous catalysts.[6][8] For heterogeneous options, acidic ion-exchange resins can be effective.[9]
-
Side Reactions: Besides polymerization, other side reactions like Michael addition of the alcohol to the acrylate product can occur, especially at higher temperatures.
-
Purification Losses: Acrylic acid and its esters can be challenging to purify due to their reactivity and boiling points.[10] Ensure your purification method (e.g., distillation) is optimized to minimize product loss.[10]
Q3: My final product has a yellow or reddish tint. What causes this discoloration?
A3: Discoloration in acrylic resin production is often an irreversible issue.[11] It can be caused by:
-
Impurities in Starting Materials: Ensure the purity of your acrylic acid, alcohols, and solvents.[11] Contaminants can act as initiators for side reactions that produce colored byproducts.
-
High Reaction Temperatures: Excessive heat can lead to thermal degradation and the formation of colored impurities.[12] Carefully control the reaction temperature.
-
Oxidation: Exposure to air at high temperatures can cause oxidation, leading to discoloration.[13] Using an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Q4: How do I remove the polymerization inhibitor from my acrylic acid or acrylate before use?
A4: If you need to perform a reaction that is incompatible with the inhibitor, such as a controlled polymerization, you can remove it by:
-
Column Chromatography: Passing the monomer through a short column of neutral alumina is an effective method for removing phenolic inhibitors like MEHQ.
-
Vacuum Distillation: This technique can be used, but it must be done with extreme care to prevent polymerization in the distillation pot.[14] Always ensure the receiving flask contains a fresh amount of inhibitor and keep the distillation temperature as low as possible.[14]
Part 2: Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving complex issues in common reactions involving acrylic acid derivatives.
Guide 1: Uncontrolled Polymerization During Synthesis
Uncontrolled polymerization is a major safety hazard and can lead to complete loss of product.[1]
Symptoms:
-
Sudden increase in reaction temperature.
-
Increased viscosity of the reaction mixture.
-
Formation of a solid or gel-like mass.[1]
Root Cause Analysis and Solutions:
// Nodes A [label="Symptom:\nUncontrolled Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Potential Cause 1:\nInadequate Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Potential Cause 2:\nExcessive Heat", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Potential Cause 3:\nPresence of Initiators", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Solution 1a:\nSelect Appropriate Inhibitor\n(e.g., MEHQ, PTZ, TEMPO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Solution 1b:\nEnsure Sufficient Oxygen\n(for phenolic inhibitors)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Solution 2a:\nImprove Heat Dissipation\n(e.g., cooling bath, larger vessel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Solution 2b:\nControl Reactant Addition Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Solution 3a:\nPurify Reactants\n(remove peroxides)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; A -> C; A -> D; B -> E [label="Choose inhibitor effective\nfor your reaction conditions."]; B -> F [label="MEHQ requires O2 to function."]; C -> G [label="Exothermic nature of polymerization\nrequires efficient cooling."]; C -> H [label="Slow addition minimizes\nheat spikes."]; D -> I [label="Contaminants can act as\nradical initiators."]; } } Caption: Troubleshooting workflow for uncontrolled polymerization.
Detailed Troubleshooting Steps:
-
Inhibitor Selection and Concentration:
-
Problem: The chosen inhibitor may not be effective at the reaction temperature or may be consumed too quickly.
-
Solution: Phenothiazine (PTZ) and its derivatives are often more effective at higher temperatures than hydroquinone monomethyl ether (MEHQ).[15] Stable radical inhibitors like 4-hydroxy-TEMPO can also be highly effective.[16] Consult technical literature for the optimal inhibitor and concentration for your specific reaction. A combination of inhibitors can sometimes provide superior protection.[1][15]
-
-
Oxygen's Role:
-
Problem: Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function as radical scavengers.[3][5] Running a reaction under a strictly inert atmosphere can render these inhibitors ineffective.
-
Solution: If using a phenolic inhibitor, ensure a gentle stream of air or oxygen is bubbled through the reaction mixture.[1] If an inert atmosphere is required for your chemistry, switch to an inhibitor that does not depend on oxygen, such as certain stable radicals or phenothiazine derivatives.
-
-
Thermal Management:
-
Problem: The exothermic nature of both the desired reaction and the potential polymerization can lead to thermal runaway.[2]
-
Solution: Employ strategies to effectively manage heat.[2] This can include using a temperature-controlled reactor, adding reactants in stages (starved-feed polymerization), or diluting the reaction mixture with a suitable solvent.[2][17]
-
Quantitative Data: Recommended Inhibitor Concentrations
| Inhibitor System | Component A | Concentration (ppm) | Component B | Concentration (ppm) | Total Concentration (ppm) |
| Single Agent | Phenothiazine (PTZ) | 200 - 1000 | - | - | 200 - 1000[1] |
| Single Agent | MEHQ | 200 - 500 | - | - | 200 - 500[1] |
| Combination | N-oxyl compound (e.g., 4-hydroxy-TEMPO) | 0.1 - 100 | Phenol compound (e.g., MEHQ) | 1 - 500 | 1.1 - 600[1] |
Guide 2: Optimizing Michael Addition Reactions
The Michael addition (or conjugate addition) is a key reaction for forming C-C, C-N, C-O, and C-S bonds with acrylic acid derivatives.[18]
Symptoms:
-
Low conversion of starting materials.
-
Formation of multiple products (e.g., bis-addition).
-
Competition with other reactions (e.g., transesterification).[19]
Root Cause Analysis and Solutions:
// Nodes A [label="Problem:\nPoor Michael Addition Outcome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Potential Cause 1:\nIncorrect Catalyst/Base", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Potential Cause 2:\nUnfavorable Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Potential Cause 3:\nSide Reactions", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Solution 1a:\nUse an appropriate base\n(e.g., KOtBu for solvent-free)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Solution 1b:\nConsider a Lewis acid catalyst\n(e.g., CuCl2 for alcohols)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Solution 2:\nOptimize solvent polarity.\nSolvent-free can be effective.", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Solution 3a:\nControl stoichiometry to\nprevent multiple additions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Solution 3b:\nAdjust temperature to favor\nMichael addition over\ncompeting reactions.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; A -> C; A -> D; B -> E [label="Base strength is critical."]; B -> F [label="Catalyst can enhance reactivity\nand selectivity."]; C -> G [label="Solvent can influence\nnucleophile and electrophile\nreactivity."]; D -> H [label="Excess nucleophile can lead\nto bis-adducts."]; D -> I [label="Different reactions have\ndifferent activation energies."]; } Caption: Troubleshooting workflow for Michael addition reactions.
Detailed Troubleshooting Steps:
-
Catalyst and Base Selection:
-
Problem: The choice of catalyst or base is crucial for activating the nucleophile and promoting the addition.
-
Solution: For the addition of alcohols, a copper-based catalyst like CuCl₂ in the presence of a base can be effective.[19] For a more environmentally friendly approach, simple inorganic bases like potassium tert-butoxide (KOtBu) can catalyze the reaction efficiently under solvent-free conditions.[19] The strength and stoichiometry of the base should be carefully optimized.
-
-
Solvent Effects:
-
Problem: The solvent can significantly impact the rate and selectivity of the Michael addition.
-
Solution: While various solvents can be used, consider performing the reaction under solvent-free conditions, which can be both environmentally friendly and highly efficient.[19] If a solvent is necessary, polar aprotic solvents often work well. The rate of polymerization can also be affected by the solvent, with acceleration observed in water, for instance.
-
-
Controlling Selectivity:
-
Problem: With di- or poly-functional nucleophiles, multiple additions can occur. With asymmetric divinyl compounds, regioselectivity is a concern.[20]
-
Solution: Carefully control the stoichiometry of the reactants. Using a limiting amount of the acrylate can favor mono-addition. For asymmetric substrates, the acrylic unit is generally more reactive towards nucleophilic attack than the methacrylic unit, allowing for regioselective reactions.[20]
-
Guide 3: Challenges in Amide Bond Formation
Forming amides from acrylic acid can be challenging due to the reactivity of the double bond and the relatively low electrophilicity of the carboxyl group.[21]
Symptoms:
-
Low yield of the desired acrylamide.
-
Formation of Michael addition byproducts.
-
Failure of the reaction to proceed.
Root Cause Analysis and Solutions:
-
Activation of the Carboxylic Acid:
-
Problem: The direct reaction between acrylic acid and an amine is often slow and requires high temperatures, which can promote polymerization and other side reactions.
-
Solution: The carboxylic acid must be activated. A common and effective method is to convert it to an acyl chloride using reagents like thionyl chloride (SOCl₂).[22][23] The reaction can then proceed rapidly with the amine, often without the need for an additional base.[22] Using a polar aprotic solvent like dimethylacetamide (DMAC) can offer advantages in rate and stability.[22][23]
-
-
Coupling Reagents:
-
Problem: Methods involving harsh activating agents may not be suitable for sensitive substrates.
-
Solution: Use modern coupling reagents. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is an effective reagent for promoting amide bond formation in aqueous solutions, even in the presence of unprotected hydroxyl groups.[24] This can be particularly useful for modifying polymers like poly(acrylic acid) with amines.[24]
-
-
Minimizing Side Reactions:
-
Problem: The amine can act as a nucleophile in a Michael addition reaction with either the starting acrylic acid or the product acrylamide.
-
Solution: Keep reaction temperatures low. The formation of an activated species like an acyl chloride allows the amidation to occur at or below room temperature, minimizing the risk of Michael addition.[25]
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of Acrylic Acid
This protocol describes a typical lab-scale synthesis of an alkyl acrylate using an acid catalyst.
Materials:
-
Acrylic acid
-
Alcohol (e.g., n-butanol) (1.2 to 3 molar equivalents)[7][9]
-
Acid catalyst (e.g., p-toluenesulfonic acid, 1-5 mol%)[8]
-
Polymerization inhibitor (e.g., MEHQ, 200-500 ppm)
-
Solvent for azeotropic removal of water (e.g., toluene)
-
Reaction vessel equipped with a Dean-Stark trap, reflux condenser, magnetic stirrer, and temperature control.
Procedure:
-
Setup: Assemble the reaction apparatus. Ensure the glassware is dry.
-
Charge Reactor: To the reaction vessel, add the alcohol, toluene, p-toluenesulfonic acid, and MEHQ.
-
Heat: Begin stirring and heat the mixture to reflux.
-
Reactant Addition: Slowly add the acrylic acid to the refluxing mixture over a period of 1-2 hours.
-
Reaction: Continue refluxing and collect the water that separates in the Dean-Stark trap. Monitor the reaction progress by TLC or GC. The reaction is complete when no more water is collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude ester by vacuum distillation. Crucially, add a small amount of polymerization inhibitor to the receiving flask before starting the distillation.
Protocol 2: Acryloyl Chloride Formation and Amidation
This protocol details the conversion of acrylic acid to an acrylamide via an acyl chloride intermediate.[22][23]
Materials:
-
Acrylic acid
-
Thionyl chloride (SOCl₂) (1.1 equivalents)
-
Dimethylacetamide (DMAC) as solvent
-
Amine (1.0 equivalent)
-
Reaction vessel with a stirrer, dropping funnel, and nitrogen inlet.
Procedure:
-
Acyl Chloride Formation:
-
In a flask under a nitrogen atmosphere, dissolve acrylic acid in DMAC and cool to 0-5°C.
-
Slowly add thionyl chloride dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 1-2 hours until the formation of the acyl chloride is complete (can be monitored by IR spectroscopy).
-
-
Amidation:
-
Cool the freshly prepared acryloyl chloride solution back to 0-5°C.
-
Slowly add a solution of the amine in DMAC dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
-
Workup:
-
Quench the reaction by slowly pouring it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude acrylamide.
-
-
Purification: Purify the product by column chromatography or recrystallization as needed.
References
-
Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. ACS Publications. Available from: [Link]
-
A Brief Discussion on Polymerization Inhibitors. Liskon Biological. Available from: [Link]
-
Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors | Request PDF. ResearchGate. Available from: [Link]
-
Origins of the Solvent Effect on the Propagation Kinetics of Acrylic Acid and Methacrylic Acid. Center for Molecular Modeling. Available from: [Link]
-
Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies. ioMosaic Corporation. Available from: [Link]
-
How to Control Acrylic Resin's Polymerization Exotherm. Patsnap Eureka. Available from: [Link]
-
acrylic acid. Organic Syntheses Procedure. Available from: [Link]
-
Purification of poly(acrylic acid) using a membrane ultra-filtration unit in flow. ResearchGate. Available from: [Link]
-
Switchable Synthesis of Ethylene/Acrylate Copolymers by a Dinickel Catalyst: Evidence for Chain Growth on Both Nickel Centers and Concepts of Cation Exchange Polymerization. ACS Publications. Available from: [Link]
- Process for purification of acrylic acid by extraction and distillation. Google Patents.
-
N-butyl Acrylate Synthesis Reaction, The New Catalyst And Process Research. Global Thesis. Available from: [Link]
-
Higher temperature acrylic polymerization. American Chemical Society. Available from: [Link]
-
Optimization of Heck Reaction a | Download Scientific Diagram. ResearchGate. Available from: [Link]
-
How to purify Acrylic Acid : r/chemistry. Reddit. Available from: [Link]
-
Free-solvent Michael addition of glycerol to acrylic compounds | Request PDF. ResearchGate. Available from: [Link]
-
Optimization of Michael Addition Reaction | Download Table. ResearchGate. Available from: [Link]
- Esterification of acrylic acid. Google Patents.
-
(a) One-pot catalytic systems for acrylate synthesis from ethylene and... ResearchGate. Available from: [Link]
-
Catalysis for the synthesis of methacrylic acid and methyl methacrylate. Chemical Society Reviews (RSC Publishing). Available from: [Link]
-
Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji–Trost and Suzuki Reactions in Aqueous Media. MDPI. Available from: [Link]
- Method for the separation of acrylic acid from aqueous solution containing acrylic acid and acetic acid. Google Patents.
-
Synthesis of Acrylic Acid Derivatives from CO 2 and Ethylene | Request PDF. ResearchGate. Available from: [Link]
-
Exploring the Kinetics of Solution Polymerization of Butyl Acrylate for Tailoring a Microstructure at Elevated Temperatures | Industrial & Engineering Chemistry Research. ACS Publications. Available from: [Link]
-
Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid,... ResearchGate. Available from: [Link]
-
The addition of secondary aliphatic amines to acrylic acid derivatives... ResearchGate. Available from: [Link]
-
Summary of Solutions to Common Problems in Acrylic Resin Production. Available from: [Link]
-
Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases | Semantic Scholar. Semantic Scholar. Available from: [Link]
-
Oxa-Michael Addition Reaction and Polymerization of Morita–Baylis–Hillman Adducts and Derivatives (2017) | Shin-ichi Matsuoka | 9 Citations. SciSpace. Available from: [Link]
-
Acrylic Acid: Properties, Reactions, Production And Uses. Chemcess. Available from: [Link]
- Esterification of acrylic acid with methanol. Google Patents.
- Process for the production of acrylic acid esters containing carboxyl groups. Google Patents.
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. Available from: [Link]
-
Heck Reaction—State of the Art. MDPI. Available from: [Link]
-
Optimization of Heck reaction conditions. a | Download Scientific Diagram. ResearchGate. Available from: [Link]
-
Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. Available from: [Link]
-
ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. PMC - NIH. Available from: [Link]
-
Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases | Request PDF. ResearchGate. Available from: [Link]
-
Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent | Request PDF. ResearchGate. Available from: [Link]
-
Advances in the Production of Acrylic Acid and Its Derivatives by CO 2 /C 2 H 4 Coupling. Available from: [Link]
-
Exploring the Kinetics of Solution Polymerization of Butyl Acrylate for Tailoring a Microstructure at Elevated Temperatures. the University of Bath's research portal. Available from: [Link]
-
Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. MDPI. Available from: [Link]
-
Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. Available from: [Link]
-
Experimental and Kinetic Study of Esterification of Acrylic Acid with Ethanol Using Homogeneous Catalyst. ResearchGate. Available from: [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH. Available from: [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available from: [Link]
-
STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. TIJER. Available from: [Link]
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Challenges in the scale-up synthesis of 3-(2,5-Dichlorophenyl)acrylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2,5-Dichlorophenyl)acrylic acid. Recognizing the unique challenges presented by the scale-up of this specific molecule, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental hurdles but also to foster a deeper understanding of the reaction dynamics.
Troubleshooting Guide: Navigating Scale-Up Synthesis
The scale-up of organic reactions often introduces challenges not apparent at the laboratory bench scale. The following section addresses specific issues that may arise during the synthesis of this compound, providing causative explanations and actionable solutions.
Q1: My reaction yield is significantly lower upon scale-up. What are the likely causes and how can I improve it?
Low yield is a multifaceted problem, often exacerbated during scale-up. Several factors could be at play:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making efficient heating and cooling more challenging. This can lead to localized "hot spots" or insufficient heating, both of which can negatively impact reaction kinetics and promote side reactions.
-
Solution: Employ a jacketed reactor with a reliable temperature control unit. Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture. For highly exothermic or endothermic reactions, consider a slower addition of reagents to better manage temperature fluctuations.
-
-
Poor Mixing: Inadequate agitation in a larger reactor can lead to localized high concentrations of reactants or catalysts, which can promote the formation of byproducts.
-
Solution: Use an appropriately sized and shaped impeller for your reactor. The mixing efficiency should be validated to ensure homogeneity.
-
-
Sub-optimal Reaction Conditions: Conditions that work well on a small scale may not be optimal for a larger batch.
-
Solution: A design of experiments (DoE) approach can be beneficial to re-optimize parameters such as temperature, reaction time, and catalyst loading for the larger scale.
-
-
Moisture Sensitivity: The Perkin reaction, a common route for this synthesis, often uses acetic anhydride, which is sensitive to moisture. Increased exposure to atmospheric moisture during transfers in a larger-scale setup can reduce the effective concentration of the anhydride.[1]
-
Solution: Ensure all glassware and reactors are thoroughly dried. Use anhydrous reagents and solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I am observing a significant amount of a dark, tarry byproduct. What is it and how can I minimize its formation?
The formation of dark, polymeric, or tarry materials is often due to side reactions involving the starting materials or product under the reaction conditions.
-
Aldehyde Self-Condensation: Although aromatic aldehydes like 2,5-dichlorobenzaldehyde do not have α-hydrogens and thus cannot undergo self-aldol condensation, they can participate in other side reactions under harsh basic conditions.
-
Product Polymerization: Acrylic acids are known to polymerize, especially at elevated temperatures.[2] The presence of impurities can sometimes initiate this process.
-
Solution:
-
Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to harsh conditions.
-
Inhibitor: For purification and storage, consider the addition of a radical inhibitor like hydroquinone or phenothiazine to prevent polymerization, especially if distillation is used.
-
-
Q3: The purification of the final product by crystallization is proving difficult, with low recovery and/or poor purity. What can I do?
Crystallization is a critical step for obtaining high-purity this compound. Challenges in this stage often stem from the presence of impurities that can inhibit crystal growth or co-crystallize with the product.
-
Impurity Profile: The type and amount of impurities will dictate the best crystallization strategy. Common impurities may include unreacted 2,5-dichlorobenzaldehyde, and byproducts from side reactions.
-
Solution:
-
Solvent Screening: A thorough solvent screening is crucial. A good crystallization solvent will dissolve the product well at elevated temperatures but poorly at lower temperatures, while impurities should remain soluble or insoluble at all temperatures. Consider solvent mixtures to fine-tune the solubility properties.
-
Pre-purification: If the crude product is highly impure, a preliminary purification step, such as a wash with a suitable solvent to remove specific impurities or a column chromatography on a small scale to identify problematic byproducts, can be beneficial.
-
Controlled Cooling: Avoid crash cooling. A slow, controlled cooling rate allows for the formation of larger, purer crystals. Seeding the solution with a small amount of pure product can also promote crystallization.
-
-
Q4: My reaction seems to stall before completion, even with extended reaction times. Why is this happening?
A stalled reaction can be frustrating, especially on a larger scale where material loss is more significant.
-
Catalyst Deactivation: The base catalyst used in the Perkin or Knoevenagel condensation can be neutralized by acidic impurities or consumed in side reactions.
-
Solution: Ensure the purity of your starting materials. If acidic impurities are suspected, a pre-treatment or the use of a slight excess of the base catalyst might be necessary.
-
-
Reversibility of an Intermediate Step: Some steps in the reaction mechanism may be reversible.[3] On a larger scale, with potential mixing and temperature issues, the equilibrium may not be effectively driven towards the product.
-
Solution: For reactions that produce water, such as the Knoevenagel condensation, removal of water using a Dean-Stark apparatus can drive the reaction to completion.[4]
-
-
Electron-Withdrawing Effects: The two chlorine atoms on the phenyl ring are electron-withdrawing, which can decrease the reactivity of the aldehyde carbonyl group towards nucleophilic attack.[5]
-
Solution: This is an inherent property of the starting material. Compensating for this may require slightly harsher reaction conditions (e.g., higher temperature or a more active catalyst system), but this must be balanced against the risk of byproduct formation.
-
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes to this compound?
A: The two most prevalent methods are the Perkin reaction and the Knoevenagel condensation.[6][7]
-
Perkin Reaction: This involves the condensation of 2,5-dichlorobenzaldehyde with acetic anhydride in the presence of a weak base, typically sodium acetate.[1][8][9]
-
Knoevenagel Condensation: This reaction uses 2,5-dichlorobenzaldehyde and an active methylene compound like malonic acid, followed by decarboxylation.[10] This route can sometimes offer milder reaction conditions.
Q: What are the key safety considerations when working with 2,5-dichlorobenzaldehyde and this compound?
A: Chlorinated organic compounds require careful handling.
-
Toxicity: Dichlorinated aromatic compounds can be toxic and should be handled in a well-ventilated fume hood.[11][12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thermal Stability: While acrylic acids are generally stable, they can polymerize exothermically at elevated temperatures.[2] It is important to have adequate temperature control and an emergency cooling plan for large-scale reactions.
-
Waste Disposal: All chlorinated organic waste should be disposed of according to institutional and environmental regulations.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting aldehyde and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended, especially during scale-up and process optimization.
Q: What is the expected stereochemistry of the product?
A: The reaction conditions of both the Perkin and Knoevenagel reactions generally favor the formation of the more thermodynamically stable (E)-isomer (trans-isomer) of the acrylic acid.[1]
Experimental Protocols
The following are generalized protocols that should be optimized for your specific equipment and scale.
Protocol 1: Perkin Reaction Synthesis
This protocol is a starting point for the synthesis of this compound via the Perkin reaction.
Materials:
-
2,5-Dichlorobenzaldehyde
-
Acetic Anhydride (anhydrous)
-
Sodium Acetate (anhydrous)
-
Hydrochloric Acid (concentrated)
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 2,5-dichlorobenzaldehyde (1 equivalent) and anhydrous sodium acetate (2 equivalents).
-
Reagent Addition: Add acetic anhydride (3 equivalents) to the reactor.
-
Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring. Maintain this temperature for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the 2,5-dichlorobenzaldehyde is consumed.
-
Workup:
-
Allow the reaction mixture to cool to below 100 °C.
-
Slowly and carefully add deionized water to the reaction mixture to hydrolyze the excess acetic anhydride. This step is exothermic.
-
Once the hydrolysis is complete, add more water to dissolve the sodium acetate.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the crude product.
-
-
Isolation and Purification:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by filtration and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol/water) to obtain pure this compound.
-
Protocol 2: Knoevenagel Condensation Synthesis
This protocol offers an alternative route that may proceed under milder conditions.
Materials:
-
2,5-Dichlorobenzaldehyde
-
Malonic Acid
-
Pyridine (as solvent)
-
Piperidine (as catalyst)
-
Hydrochloric Acid (concentrated)
-
Deionized Water
Procedure:
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, condenser with a Dean-Stark trap, and temperature probe, add 2,5-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) to pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heating: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Reaction Monitoring: Continue refluxing until water is no longer being collected and the starting aldehyde is consumed as indicated by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
-
Isolation and Purification:
-
Collect the crude product by filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.
-
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Perkin Reaction | Knoevenagel Condensation |
| Starting Materials | 2,5-Dichlorobenzaldehyde, Acetic Anhydride | 2,5-Dichlorobenzaldehyde, Malonic Acid |
| Catalyst/Base | Sodium Acetate | Piperidine/Pyridine |
| Typical Temperature | 140-150 °C | Reflux (Pyridine: ~115 °C) |
| Byproducts | Acetic Acid | Water, Carbon Dioxide |
| Advantages | Readily available reagents | Milder reaction conditions |
| Disadvantages | High temperature, potential for tar formation | Use of pyridine (toxic, unpleasant odor) |
Visualizations
Caption: Perkin Reaction Pathway for this compound Synthesis.
Caption: Knoevenagel Condensation Pathway for this compound Synthesis.
References
Sources
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- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 12. 1-Chloro-4-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene | C14H9Cl5 | CID 3036 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Comparative Analysis of Dichlorophenylacrylic Acid Isomers' Biological Activity
Introduction: The Critical Role of Isomerism in Drug Efficacy
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is often the very determinant of therapeutic efficacy and toxicological profile. Isomers, molecules that share the same chemical formula but differ in atomic arrangement, can exhibit profoundly different biological activities.[1][2] This principle is paramount for compounds like dichlorophenylacrylic acid, where positional (e.g., 2,3-dichloro vs. 3,4-dichloro) and geometric (E/Z) isomers can present unique pharmacological profiles.
This guide provides a comprehensive framework for the systematic and comparative evaluation of dichlorophenylacrylic acid isomers. We move beyond simple protocols to explain the causal logic behind the experimental design, ensuring that the generated data is robust, reproducible, and directly informs the drug development pipeline. The methodologies described herein are designed as a self-validating system, incorporating necessary controls and benchmarks to ensure the trustworthiness of your findings.
Part 1: Foundational Screening - Assessing General Cytotoxicity
The initial step in characterizing any potential therapeutic agent is to understand its effect on cell viability. A broad assessment of cytotoxicity across relevant cell lines provides a foundational dataset from which to build a more nuanced understanding of an isomer's activity. The MTT assay is a robust and widely used colorimetric method for this purpose, as it measures the metabolic activity of living cells, offering a reliable proxy for cell viability.[3][4]
Experimental Protocol: MTT Cell Viability Assay
This protocol details the steps to compare the cytotoxic effects of various dichlorophenylacrylic acid isomers on a selected cancer cell line (e.g., A549, human lung carcinoma).
Causality Behind Experimental Choices:
-
Cell Seeding Density: Optimizing the initial number of cells is critical. Too few cells will result in a weak signal, while over-confluence can inhibit growth and skew results independent of the compound's effect.[5]
-
Serum-Free Media: During treatment, serum-free or low-serum media is often used to ensure that the observed effects are due to the test compound and not interactions with growth factors in the serum.[5]
-
Controls: Including untreated (vehicle control, e.g., DMSO) and positive controls (a known cytotoxic agent) is non-negotiable for validating the assay's performance and normalizing the results.
Step-by-Step Methodology:
-
Cell Plating:
-
Compound Preparation and Treatment:
-
Prepare 10 mM stock solutions of each dichlorophenylacrylic acid isomer in DMSO.
-
Create a series of dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM) for each isomer in a serum-free cell culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[4]
-
Add 10 µL of the MTT solution to each well, achieving a final concentration of 0.45-0.5 mg/mL.[5][6]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[5]
-
Add 100 µL of DMSO to each well to dissolve the crystals.[3][4]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]
-
Workflow Visualization
Caption: Workflow for a Luminescence-Based Kinase Inhibition Assay.
Part 3: Data Presentation and Interpretation
Clear and concise presentation of quantitative data is essential for comparative analysis. All IC50 values (the concentration of an inhibitor where the response is reduced by half) should be calculated using a non-linear regression curve fit and summarized in a table.
Comparative Data Summary
| Isomer | Cell Viability IC50 (µM) (A549 cells, 48h) | Kinase Inhibition IC50 (nM) (VEGFR2) |
| (E)-3,4-dichlorophenylacrylic acid | 1.5 ± 0.2 | 25 ± 3 |
| (Z)-3,4-dichlorophenylacrylic acid | 25.8 ± 3.1 | 450 ± 28 |
| (E)-2,3-dichlorophenylacrylic acid | 18.2 ± 2.5 | 310 ± 19 |
| (Z)-2,3-dichlorophenylacrylic acid | > 100 | > 10,000 |
| Staurosporine (Control) | 0.05 ± 0.01 | 5 ± 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Logical Flow of Analysis
The experimental strategy follows a logical progression from a broad biological effect to a specific molecular target. This tiered approach is efficient and cost-effective, ensuring that only the most promising candidates from the initial screen are advanced to more complex and resource-intensive mechanistic studies.
Caption: Logical progression from isomer library to lead candidate.
This structured approach ensures that the distinct biological activities of each dichlorophenylacrylic acid isomer are rigorously and comparatively characterized, providing a solid empirical foundation for advancing the most promising candidate in the drug discovery process.
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24) [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01) [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Can anyone suggest a protocol for a kinase assay? ResearchGate. (2015-03-25) [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024-07-02) [Link]
-
Synthesis and Biological Activity of the Isomers and. Amanote Research. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY STUDY OF BI CYCLIC COMPOUNDS BASED ON BROMANILI ISOMERS. Yagub. [Link]
-
stereochemistry and biological activity of drugs. [Link]
-
A. Early Methods. [Link]
-
The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib. PMC - NIH. [Link]
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A-Z Guide to Cross-Validation of Biological Activity with a Reference Compound
Introduction: The Imperative of Ground Truth in Bioactivity Assessment
In the landscape of drug discovery and development, the reliable assessment of a compound's biological activity is paramount. As researchers, we are constantly in pursuit of ground truth—a verifiable and reproducible measure of a molecule's intended effect. This guide provides a comprehensive framework for a critical process in this pursuit: the cross-validation of a test compound's biological activity against a well-characterized reference compound. This process is not merely a procedural checkbox; it is the bedrock of data integrity, ensuring that observed effects are real, reproducible, and directly comparable to a known standard.
The potency of a test sample is determined as a relative potency by comparison to the potency of a reference standard.[1] Consequently, the determination of the reference standard's potency must be accurate and consistent over time and across different batches.[1] This guide will navigate the intricacies of selecting an appropriate reference, designing robust experimental protocols, and applying rigorous statistical analysis to confidently validate the biological activity of your test compounds.
The Cornerstone of Comparability: The Role of the Reference Compound
A reference standard serves as the analytical benchmark against which a test compound is measured.[2] It is a highly purified and well-characterized material that provides a stable point of comparison, allowing researchers to control for the inherent variability of biological assays.[3][4] Biological assays, which often utilize living cells, tissues, or animals, are naturally subject to variation.[3] By comparing the response of a test compound to a reference, the effects of this biological variation can be minimized.[3]
The use of a reference standard is critical for:
-
Ensuring Accuracy and Reproducibility: It provides a consistent measure to achieve reproducible results, eliminating uncertainties in research.[2]
-
Controlling for Assay Variability: It helps to control for variations arising from cell lines, reagents, sample handling, and environmental factors.[5]
-
Facilitating Data Comparison: It allows for the meaningful comparison of data generated across different experiments, laboratories, and even over the entire lifecycle of a drug development program.[6]
-
Regulatory Compliance: Regulatory agencies like the FDA and EMA have stringent guidelines that necessitate the use of well-characterized reference standards to ensure the safety and efficacy of pharmaceutical products.[2]
Selecting Your Gold Standard: Choosing and Qualifying a Reference Compound
The selection of an appropriate reference compound is a critical first step that profoundly impacts the validity of the entire cross-validation study.
Types of Reference Standards
It's important to understand the hierarchy of reference standards:
-
Primary Reference Standard: A highly characterized and stable "gold" standard, often established from a clinically validated batch of the drug.[1][7]
-
Secondary (Working) Reference Standard: Calibrated against the primary reference standard and used for routine testing to preserve the primary standard.[1][7]
-
In-house Interim Reference Standard: Utilized in early product development when a fully characterized primary standard is not yet available.[7]
For many applications, internationally recognized reference preparations from organizations like the World Health Organization (WHO) or national pharmacopeias (e.g., USP, Ph.Eur.) are available and should be the first choice.[3]
Qualification of a New Reference Standard
When a new in-house reference standard is established, it must be rigorously qualified against the existing standard. This process, often referred to as "bridging," involves comprehensive comparative physicochemical and biological analysis to ensure the new standard is representative of the material it is replacing.[1][8] It is recommended to use a reference standard from a single lot throughout a study to avoid lot-to-lot variability.[8] If using a new lot is unavoidable, appropriate bridging procedures with predefined acceptance criteria must be followed.[8]
Designing a Self-Validating Experiment: The Cross-Validation Workflow
A well-designed cross-validation experiment is a self-validating system. The following workflow outlines the key considerations for generating robust and reliable data.
Caption: A generalized workflow for the cross-validation of biological activity.
Step-by-Step Experimental Protocol: A General Framework
The following protocol provides a general framework for an in-vitro cell-based assay. It should be adapted to the specific assay and biological system.
-
Preparation of Stock Solutions:
-
Accurately prepare concentrated stock solutions of both the test compound and the reference compound in a suitable solvent.
-
Demonstrate the accuracy of stock solutions by comparing separate preparations, with acceptance criteria such as a percent difference of ±10% of the nominal concentration.[8]
-
-
Cell Culture and Seeding:
-
Culture cells under standardized conditions to ensure consistency.
-
Seed cells into microplates at a predetermined density and allow them to adhere and stabilize.
-
-
Compound Dilution and Treatment:
-
Prepare a series of dilutions for both the test and reference compounds to cover a full dose-response range. A logarithmic range of concentrations is typically used.[9]
-
Treat the cells with the different concentrations of the compounds. Include a vehicle control (solvent only).
-
-
Incubation and Assay Readout:
-
Incubate the treated cells for a predetermined period.
-
Perform the assay readout (e.g., measuring cell viability, enzyme activity, reporter gene expression).
-
-
Data Collection:
-
Record the raw data for each concentration of the test and reference compounds.
-
Data Analysis and Interpretation: Unveiling the Story in the Numbers
The goal of the data analysis is to determine if the test compound exhibits a biological activity profile that is statistically equivalent to the reference compound.
Dose-Response Curve Analysis
The dose-response curve is a fundamental tool for visualizing and quantifying the effect of a compound.[9][10][11] These curves are typically sigmoidal in shape and can be described by mathematical models.[9][10]
Key Parameters to Compare:
| Parameter | Description | Importance for Comparison |
| EC50/IC50 | The concentration of the compound that produces 50% of the maximal effect (EC50 for agonists) or inhibition (IC50 for antagonists).[12] A lower value indicates higher potency.[12] | A primary measure of potency. Similar EC50/IC50 values suggest comparable potency. |
| Hill Slope | Describes the steepness of the curve. | Provides information about the cooperativity of the binding interaction. Parallel curves should have similar Hill slopes. |
| Maximal Effect (Emax) | The maximum response achievable by the compound. | Indicates the efficacy of the compound. Similar Emax values suggest comparable efficacy. |
Statistical Methods for Demonstrating Equivalence
Simply observing similar dose-response curves is not sufficient. Rigorous statistical analysis is required to establish bioequivalence.
-
Parallelism Testing: A critical assumption for relative potency calculations is that the dose-response curves of the test and reference compounds are parallel.[13] Statistical methods, such as F-tests, can be used to assess parallelism.[13] A lack of parallelism suggests that the compounds may have different mechanisms of action.
-
Equivalence Testing: This approach aims to demonstrate that the difference between the test and reference compound's key parameters (e.g., EC50) is within a predefined, acceptable range.[14] The two one-sided t-tests (TOST) procedure is a common method for equivalence testing.[14]
-
Relative Potency Calculation: If the curves are parallel, the relative potency of the test compound can be calculated as the ratio of the EC50 of the reference to the EC50 of the test compound.[5]
Example of Comparative Bioactivity Data:
| Compound | Target | Assay Type | IC50 (nM) | Hill Slope | Efficacy (% Inhibition) |
| Test Compound A | Kinase X | Enzyme Inhibition | 14.8 ± 1.5 | 1.0 | 97.9 |
| Reference Compound | Kinase X | Enzyme Inhibition | 15.2 ± 1.8 | 1.1 | 98.5 |
Troubleshooting and Best Practices: Ensuring the Integrity of Your Results
Even with a well-designed protocol, challenges can arise.
Common Issues and Solutions
| Issue | Possible Cause | Solution |
| High Variability | Pipetting errors, inconsistent cell seeding, reagent variability.[15][16] | Ensure proper training, use calibrated pipettes, and qualify new reagent lots.[15][16][17] |
| Non-Parallel Curves | Different mechanisms of action, matrix effects. | Investigate the mechanism of action of the test compound. Assess for potential interferences in the assay matrix. |
| Drift in Reference Standard Performance | Degradation of the reference standard. | Monitor the EC50 of the reference standard over time.[5] If a trend is observed, the standard may need to be replaced. |
Best Practices for Robust Cross-Validation
-
Thoroughly Characterize Your Reference Standard: Ensure your reference standard is well-characterized, stable, and available in sufficient quantity.[1][2]
-
Use a Validated Assay: The bioassay used for cross-validation should be properly validated for its intended purpose.[5]
-
Incorporate Appropriate Controls: Always include positive and negative controls to ensure the assay is performing as expected.
-
Randomize and Blind: Whenever possible, randomize the sample layout on plates and blind the analysis to minimize bias.[18]
-
Document Everything: Maintain detailed records of all experimental procedures, reagents, and data analysis methods.
Conclusion: Confidence in Your Biological Data
Cross-validation of biological activity with a reference compound is a cornerstone of rigorous scientific research in drug discovery and development. By carefully selecting and qualifying a reference standard, designing robust and self-validating experiments, and applying appropriate statistical analyses, researchers can generate high-quality, reproducible data. This, in turn, provides the confidence needed to make informed decisions and advance promising therapeutic candidates.
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DeSilva, B., et al. (2013). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 15(4), 1085-1095. Retrieved from [Link]
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Kpamegan, E. P. (2005). A Comparative Study of Statistical Methods to Assess Dilutional Similarity. BioPharm International, 18(10). Retrieved from [Link]
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A Comparative Guide to HPLC Methods for Purity Assessment of Acrylic Acid Derivatives
In the landscape of pharmaceutical development and materials science, the purity of acrylic acid derivatives is a critical quality attribute that directly impacts the safety, efficacy, and performance of the final product. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for quantifying these monomers and their related impurities. This guide provides an in-depth comparison of two primary HPLC methodologies—Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—offering field-proven insights into their application for the purity assessment of acrylic acid derivatives.
The narrative herein is grounded in the principles of scientific integrity, drawing from established analytical validation guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure that the described protocols are robust and self-validating.[1][2][3][4][5][6][7]
Section 1: The Workhorse of Purity Analysis: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely adopted chromatographic technique for the analysis of a broad range of compounds, including many acrylic acid derivatives. Its popularity stems from its versatility, reproducibility, and the availability of a wide variety of stationary phases.
The Causality Behind Experimental Choices in RP-HPLC
The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. For acrylic acid and its less polar derivatives, this method provides excellent resolution and peak shape.
However, the inherent polarity of acrylic acid itself can present a challenge. To achieve adequate retention on a non-polar C18 column, ion suppression is often employed.[8] By acidifying the mobile phase with an additive like phosphoric or formic acid, the ionization of the carboxylic acid group is suppressed, rendering the molecule more non-polar and enhancing its interaction with the stationary phase.[8][9]
Choice of Detector: The presence of a chromophore (the carbon-carbon double bond conjugated with the carbonyl group) in acrylic acid derivatives makes UV detection a straightforward and sensitive choice.[8][10][11] A Diode Array Detector (DAD) is particularly advantageous as it can capture the entire UV spectrum for each peak, aiding in peak identification and purity assessment.[11][12] Detection is commonly performed at wavelengths around 210 nm for maximum sensitivity.[8][13][14]
Experimental Protocol: RP-HPLC for Acrylic Acid Purity
This protocol outlines a validated RP-HPLC method for the determination of acrylic acid and its related impurities.
Step 1: Sample and Standard Preparation
-
Stock Standard Solution: Accurately weigh and dissolve approximately 20 mg of each acrylic acid derivative reference standard in a suitable solvent, such as a mixture of methanol and water or tetrahydrofuran (THF), to prepare a stock solution.[15]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the analyte and its impurities.[13][15]
-
Sample Solution: Dissolve the sample containing the acrylic acid derivative in the mobile phase or a compatible solvent to a known concentration.[15] For polymer samples, dissolution in THF may be necessary to extract residual monomers.[16]
Step 2: Chromatographic Conditions
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX SB-AQ column (4.6 x 250 mm, 5 µm) or equivalent C18 column.[14][17]
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile is common.[14][17] For ion suppression, 0.1% phosphoric acid is added to the aqueous phase.[8]
-
Column Temperature: 30 °C.[14]
-
Injection Volume: 10 µL.[13]
Step 3: Data Analysis and Purity Calculation
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the percentage purity using the area normalization method, assuming all components have a similar response factor at the detection wavelength. For more accurate quantification, use the external standard method with reference standards for each impurity.
Workflow for RP-HPLC Purity Assessment
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The Dichotomous Dance of Dichlorination: A Comparative Guide to the Structure-Activity Relationship of Dichlorinated Cinnamic Acids
In the landscape of medicinal chemistry, the cinnamic acid scaffold stands as a privileged structure, a versatile backbone from which a multitude of pharmacologically active agents have been developed.[1][2] These naturally occurring aromatic acids and their synthetic derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.[3][4] A key strategy in the optimization of these molecules is halogenation, a modification known to significantly modulate a compound's physicochemical properties and, consequently, its biological efficacy. The introduction of chlorine atoms, in particular, has proven to be a fruitful avenue of investigation.
This guide provides an in-depth comparative analysis of dichlorinated cinnamic acid derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between the substitution pattern of chlorine atoms on the phenyl ring and the resulting biological activity. By synthesizing data from disparate studies and presenting it in a comparative framework, this document aims to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding to guide future discovery efforts. We will explore how the simple repositioning of a chlorine atom can dramatically alter a molecule's therapeutic potential, transforming it from a modest antimicrobial to a potent agent against drug-resistant pathogens.
The Decisive Impact of Dichlorination: A Case Study in Antimicrobial Activity
The rationale for halogenating cinnamic acids is well-established: the introduction of halogens can enhance lipophilicity, facilitating passage through microbial cell membranes, and alter electronic properties, potentially improving interaction with biological targets.[3][5] While monochlorination has shown promise, studies indicate that dichlorination can lead to a significant leap in potency and spectrum of activity.
A pivotal study directly comparing a series of N-arylcinnamamides derived from 4-chlorocinnamic acid with those from 3,4-dichlorocinnamic acid provides a clear and compelling illustration of this principle.[3] The results, summarized below, demonstrate that the addition of a second chlorine atom at the 3-position of the phenyl ring markedly enhances antibacterial efficacy.
Comparative Antimicrobial Performance: 4-Chloro- vs. 3,4-Dichlorocinnamanilides
| Compound Scaffold | Test Organism | MIC (µM) | Reference |
| 4-Chlorocinnamanilide | Staphylococcus aureus | Submicromolar activity for some derivatives | [3] |
| Enterococcus faecalis | Generally low activity | [3] | |
| 3,4-Dichlorocinnamanilide | Staphylococcus aureus | Submicromolar activity for some derivatives | [3] |
| Enterococcus faecalis | Significantly increased activity | [3] | |
| Vancomycin-Resistant Enterococci (VRE) | Significant activity | [3] |
As the data unequivocally shows, the 3,4-dichlorocinnamanilides exhibited a broader spectrum of action and higher antibacterial efficacy than their 4-chlorocinnamanilide counterparts.[3] The introduction of the second chlorine atom at the C(3) position resulted in a significant extension and increase of activity against Enterococcus faecalis and, crucially, against vancomycin-resistant strains (VRE), a clinically significant threat.[3] This underscores a key SAR principle: the 3,4-dichloro substitution pattern is superior to the 4-chloro pattern for broad-spectrum antibacterial activity in the N-arylcinnamamide series.
This enhancement is likely attributable to a combination of factors. The increased lipophilicity of the dichlorinated ring may improve membrane penetration, while the altered electronic distribution across the aromatic system could optimize binding to the molecular target. It is noteworthy that for both series, the most potent compounds were those with electron-withdrawing groups, such as trifluoromethyl, on the N-aryl ring, suggesting a synergistic effect between the substitutions on both aromatic moieties of the molecule.[3]
The Isomeric Influence: Positional Effects on Biological Activity
While the 3,4-dichloro substitution has proven effective, it is crucial to recognize that the specific placement of the two chlorine atoms on the phenyl ring is a critical determinant of biological activity. Although direct, comprehensive comparative studies across all dichlorinated isomers are scarce, data from monochlorinated analogs and related compounds can provide valuable insights into these structure-activity relationships.
For instance, studies on monochlorinated cinnamic acids have shown that the position of the single chlorine atom (ortho, meta, or para) significantly influences their enzyme inhibitory and antimicrobial profiles.[6] The 4-chloro (para) isomer is the most extensively studied and often exhibits potent activity.[6][7][8] This suggests that substitution at the para position is a favorable modification. The superior activity of the 3,4-dichloro derivatives builds on this, indicating that adding a second chlorine at the meta position further enhances this effect. Conversely, a study on anti-biofilm activity found that 3,4-dichlorocinnamic acid was 10-fold less active than its monosubstituted counterpart, highlighting that the "optimal" substitution pattern is highly dependent on the specific biological endpoint being measured.[9]
Anticancer Potential: Modulating Cell Fate through Apoptosis and Cell Cycle Arrest
Cinnamic acid derivatives have emerged as promising candidates in oncology, primarily through their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells.[9] While specific comparative data for dichlorinated isomers is limited, the established mechanisms for the broader class of cinnamic acids provide a solid foundation for understanding their potential anticancer effects.
The anticancer activity of these compounds is often mediated by their influence on key signaling pathways that regulate cell survival and proliferation. Two of the most significant mechanisms are the induction of the intrinsic apoptotic pathway and the arrest of the cell cycle.
Mechanism of Action: Apoptosis Induction
Dichlorinated cinnamic acid derivatives are proposed to trigger apoptosis primarily through the mitochondrial (intrinsic) pathway. This involves the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The compounds can upregulate Bax and downregulate Bcl-2, leading to a disruption of the mitochondrial outer membrane potential and the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes (initiator caspase-9 and executioner caspase-3), which dismantle the cell and execute apoptosis.
Caption: Intrinsic apoptosis pathway induced by dichlorinated cinnamic acid derivatives.
Mechanism of Action: Cell Cycle Arrest
In addition to inducing cell death, these compounds can prevent cancer cell proliferation by arresting the cell cycle at specific checkpoints, often the G1/S transition. This is typically achieved by upregulating the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21. The p21 protein binds to and inhibits the activity of CDK2/Cyclin E complexes, which are essential for the cell to progress from the G1 phase to the S phase of the cell cycle. By blocking this transition, the compounds effectively halt cell division.
Caption: G1/S cell cycle arrest mediated by dichlorinated cinnamic acid derivatives.
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis of dichlorinated cinnamic acids and their derivatives relies on well-established organic chemistry reactions. The Knoevenagel condensation is a cornerstone method for creating the core cinnamic acid structure. Subsequent modifications, such as amidation or esterification, allow for the generation of a diverse library of compounds for SAR studies.
General Synthetic Workflow
Caption: General workflow for the synthesis of dichlorinated cinnamamide derivatives.
Protocol 1: Synthesis of Dichlorocinnamic Acids via Knoevenagel Condensation
This protocol describes a general method for synthesizing dichlorinated cinnamic acids from the corresponding dichlorobenzaldehyde.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the desired dichlorobenzaldehyde (1.0 eq.), malonic acid (1.2 eq.), and pyridine (as solvent).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water to remove any remaining pyridine hydrochloride and unreacted malonic acid. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield the pure dichlorocinnamic acid.
Protocol 2: Synthesis of Dichlorinated N-Aryl-Cinnamamides
This protocol describes the synthesis of amide derivatives from dichlorocinnamic acids, adapted from a microwave-assisted method.[5]
-
Reagent Preparation: Suspend the dichlorocinnamic acid (1.0 eq.) in dry chlorobenzene in a microwave reaction vessel.
-
Reagent Addition: Add the desired substituted aniline (1.0 eq.) to the suspension. Then, add phosphorus trichloride (0.5 eq.) dropwise to the mixture at room temperature.
-
Microwave Synthesis: Seal the vessel and place it in a microwave reactor. Heat the mixture to 130 °C for 40 minutes.
-
Solvent Removal: After the reaction is complete and the mixture has cooled, remove the chlorobenzene under reduced pressure.
-
Purification: The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure dichlorinated N-aryl-cinnamamide.
Conclusion and Future Directions
The evidence presented in this guide clearly establishes that dichlorination is a powerful strategy for enhancing the biological activity of cinnamic acid derivatives. The comparative data on antimicrobial agents, in particular, demonstrates that the 3,4-dichloro substitution pattern is highly effective for broadening the spectrum and increasing the potency against challenging bacterial pathogens.[3] The position of the chlorine atoms is a critical determinant of activity, and further systematic exploration of other dichlorinated isomers (e.g., 2,4-, 2,6-, 3,5-) is warranted to build a more comprehensive SAR model.
While the anticancer potential of these compounds is promising, future research must focus on generating direct comparative data, including IC50 values against a panel of cancer cell lines, for various dichlorinated isomers. Elucidating the specific molecular targets within the apoptotic and cell cycle pathways will be crucial for rational drug design. The detailed synthetic and biological evaluation protocols provided herein offer a robust framework for researchers to undertake these investigations. The dichotomous nature of dichlorination—its ability to significantly amplify desired biological effects—ensures that these compounds will remain an exciting and fruitful area of research in the quest for novel therapeutic agents.
References
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Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. National Institutes of Health. Available at: [Link]
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Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. Available at: [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Cinnamic Acid Synthesis Routes
Cinnamic acid and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and fragrances. The efficiency of their synthesis is therefore a critical consideration for researchers and chemical manufacturers. This guide provides a detailed comparison of the most prevalent synthetic routes to cinnamic acid, offering an in-depth analysis of their respective yields, reaction conditions, and environmental impact. The experimental data and protocols provided herein are grounded in authoritative literature to ensure scientific integrity and reproducibility.
The Perkin Reaction: A Classic Route to α,β-Unsaturated Aromatic Acids
The Perkin reaction, first reported in 1868, is a cornerstone of organic synthesis for the preparation of α,β-unsaturated aromatic acids. The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid as a weak base.
Mechanism and Experimental Rationale:
The reaction proceeds via the formation of an enolate from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to yield the unsaturated product. The choice of the alkali salt as a base is crucial; it must correspond to the acid anhydride to prevent unwanted trans-esterification reactions. While historically significant, the Perkin reaction often requires high temperatures (170-200 °C) and long reaction times, which can be significant drawbacks in modern, energy-conscious synthetic chemistry.
Figure 1: Simplified mechanism of the Perkin reaction for cinnamic acid synthesis.
Experimental Protocol - Perkin Reaction: [1]
-
Combine 4 g of benzaldehyde, 6 g of acetic anhydride, and 2 g of anhydrous sodium acetate in a round-bottomed flask equipped with an air condenser.[1]
-
Heat the reaction mixture in an oil bath at 180 °C for 3 hours.[1]
-
Allow the mixture to cool slightly and pour it into a flask containing 50 mL of water.
-
Boil the mixture to hydrolyze any unreacted acetic anhydride.
-
Once cooled, add a saturated solution of sodium carbonate until the solution is alkaline to precipitate unreacted benzaldehyde.
-
Filter the solution to remove any impurities.
-
Acidify the filtrate with concentrated hydrochloric acid until the precipitation of cinnamic acid is complete.
-
Collect the crude cinnamic acid by filtration, wash with cold water, and recrystallize from hot water to obtain the pure product.
Knoevenagel Condensation: A More Versatile Approach
The Knoevenagel condensation is a modification of the aldol condensation and is a highly effective method for carbon-carbon bond formation. It involves the reaction of an aldehyde or ketone with a compound having an active methylene group, such as malonic acid, in the presence of a basic catalyst.
Mechanism and Experimental Rationale:
The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine), which deprotonates the active methylene compound to form a carbanion.[2] This carbanion then adds to the carbonyl group of the aldehyde, followed by dehydration to yield the α,β-unsaturated product.[2] When malonic acid is used, the initial product is a dicarboxylic acid which can subsequently undergo decarboxylation upon heating to afford cinnamic acid. The Knoevenagel condensation generally proceeds under milder conditions and gives higher yields compared to the Perkin reaction. Recent advancements have focused on the use of greener catalysts and solvents.[3]
Figure 2: Mechanism of the Knoevenagel condensation for cinnamic acid synthesis.
Experimental Protocol - Knoevenagel Condensation: [4][5]
-
In a round-bottomed flask, dissolve 5 mmol of benzaldehyde and 5 mmol of malonic acid in 10 mL of ethanol.[3]
-
Add a catalytic amount of piperidine (0.5 mmol).
-
Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After cooling, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid.
-
The precipitated cinnamic acid is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Heck Coupling: A Modern Palladium-Catalyzed Synthesis
The Heck reaction is a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds.[6] It involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. For the synthesis of cinnamic acid, this typically involves the coupling of an aryl halide with acrylic acid or its esters.
Mechanism and Experimental Rationale:
The catalytic cycle of the Heck reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene into the Pd-aryl bond, and β-hydride elimination to release the product and regenerate the catalyst. The choice of palladium source, ligand, base, and solvent are all critical for achieving high yields and selectivity. While highly efficient, the cost of the palladium catalyst and the need to remove residual metal from the final product are important considerations.
Figure 3: Catalytic cycle of the Heck coupling for cinnamic acid synthesis.
Experimental Protocol - Heck Coupling: [7][8]
-
To a mixture of iodobenzene (1 to 1.25 equivalents), acrylamide (1 to 1.8 equivalents), and a suitable base such as triethylamine (1 to 1.5 equivalents) in acetonitrile, add the palladium catalyst (e.g., Pd(OAc)2, 1-10 mol%) and a ligand (e.g., PPh3, 2 equivalents of Pd(OAc)2).[7]
-
Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Biocatalytic Synthesis: A Green and Sustainable Alternative
The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. For cinnamic acid synthesis, the enzyme Phenylalanine Ammonia-Lyase (PAL) is of particular interest.[9]
Mechanism and Experimental Rationale:
PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[9][10] This reaction is highly specific and proceeds with 100% atom economy.[10] The enzyme operates in aqueous media at or near ambient temperature and pressure, making it an exceptionally green synthetic route. The primary considerations for this method are the cost and stability of the enzyme, as well as the potential for substrate or product inhibition. Immobilization of the enzyme can enhance its stability and reusability.[11]
Figure 4: General workflow for the biocatalytic synthesis of cinnamic acid using PAL.
Experimental Protocol - Biocatalytic Synthesis:
-
Prepare a buffered aqueous solution (e.g., Tris-HCl, pH 8.5) containing L-phenylalanine at a desired concentration.
-
Add Phenylalanine Ammonia-Lyase (PAL) to the solution. The enzyme can be in a free or immobilized form.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the formation of trans-cinnamic acid over time using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Once the reaction has reached completion or the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding acid or heating).
-
Extract the cinnamic acid from the aqueous solution using an organic solvent (e.g., ethyl acetate) after acidification.
-
Dry the organic phase, evaporate the solvent, and purify the product if necessary.
Comparative Analysis of Synthetic Routes
| Parameter | Perkin Reaction | Knoevenagel Condensation | Heck Coupling | Biocatalytic (PAL) |
| Typical Yield | 40-60% | 70-90%[4] | 80-95%[7] | >95% (conversion) |
| Reaction Temperature | High (170-200 °C)[12] | Moderate (Reflux) | Moderate to High (80-120 °C) | Ambient (30-40 °C) |
| Reaction Time | Long (3-10 hours)[13] | Moderate (2-4 hours) | Moderate (4-12 hours) | Variable (hours to days) |
| Catalyst | Weak Base (e.g., NaOAc) | Amine (e.g., Piperidine) | Palladium Complex | Phenylalanine Ammonia-Lyase |
| Starting Materials | Benzaldehyde, Acetic Anhydride | Benzaldehyde, Malonic Acid | Aryl Halide, Acrylate | L-Phenylalanine |
| Atom Economy | Moderate | Good | Good | Excellent[10] |
| Environmental Impact | High energy consumption, harsh conditions | Use of organic solvents and catalysts | Use of heavy metal catalyst, organic solvents | Green, aqueous media, biodegradable catalyst |
| Cost Considerations | Inexpensive reagents | Relatively inexpensive reagents | Expensive palladium catalyst | Potentially high enzyme cost |
Conclusion
The choice of a synthetic route for cinnamic acid is a multifactorial decision that depends on the desired scale, purity requirements, cost constraints, and environmental considerations.
-
The Perkin reaction , while of historical importance, is often limited by its harsh conditions and moderate yields.
-
The Knoevenagel condensation offers a more efficient and versatile alternative, with milder conditions and generally higher yields.
-
The Heck coupling represents a modern and highly efficient method, particularly for substituted cinnamic acids, although the cost and toxicity of the palladium catalyst are significant drawbacks.
-
Biocatalytic synthesis using PAL is emerging as a superior "green" alternative, offering excellent selectivity and sustainability. As the costs of enzyme production decrease and enzyme immobilization technologies improve, this route is likely to become increasingly attractive for industrial applications.
Ultimately, a thorough evaluation of these factors will guide the researcher or process chemist in selecting the most appropriate and efficient method for their specific needs.
References
- phenylalanine ammonia-lyase pal: Topics by Science.gov. (n.d.).
- Robust, site-specifically immobilized phenylalanine ammonia-lyases for the enantioselective ammonia addition of cinnamic acids - PMC - NIH. (n.d.).
- Preparation of cinnamic acid (Perkin condensation). (n.d.).
- synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential - SciSpace. (n.d.).
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- Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives - Benchchem. (n.d.).
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Nagalakshmi, K., Diwakar, B., Govindh, B., Reddy, P. G., Venu, R., Bhargavi, I., Devi, T. P., Murthy, Y., & Siddaiah, V. (2017). A Simple and Straightforward Synthesis of Cinnamic Acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561–1564. Retrieved from [Link]
- Perkin Reaction Mechanism - Sathee NEET - IIT Kanpur. (n.d.).
- Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids - Semantic Scholar. (n.d.).
- Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC - NIH. (2015-02-26).
- Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PubMed Central. (n.d.).
- The Gateway to Phenylpropanoids: A Technical Guide to Cinnamic Acid Synthesis via Phenylalanine Ammonia-Lyase (PAL) in Plants - Benchchem. (n.d.).
- Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase - Frontiers. (2023-05-03).
- A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (n.d.).
- US10150111B2 - Method for catalytic synthesis of cinnamic acid with catalyst recycle - Google Patents. (n.d.).
- Cinnamic Acid Knoevenagel Condensation - prod-02.srv.easyeventhireuk.com. (n.d.).
- Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation - ResearchGate. (2025-08-06).
- Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities - JOCPR. (n.d.).
- oa The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis - Johnson Matthey Technology Review. (1999-10-01).
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In Vivo Validation of 3-(2,5-Dichlorophenyl)acrylic acid: A Comparative Guide for Preclinical Researchers
Abstract
This guide provides a comprehensive framework for the in vivo validation of in vitro findings for 3-(2,5-dichlorophenyl)acrylic acid, a small molecule with potential therapeutic applications. While direct in vivo studies on this specific compound are not extensively published, its structural alerts and the activities of similar acrylic acid derivatives suggest a potential role in modulating inflammatory pathways. This document outlines a scientifically rigorous approach to transition from cell-based assays to whole-animal models, focusing on hypothesis-driven experimental design, comparative analysis with alternative compounds, and detailed protocols. The core objective is to equip researchers, scientists, and drug development professionals with the necessary tools to objectively assess the systemic efficacy, safety, and mechanism of action of this compound in a preclinical setting.
Unveiling the In Vitro Profile of this compound
This compound belongs to a class of compounds that have garnered interest for their biological activities. While the specific molecular target of this compound is not definitively established in publicly available literature, acrylic acid derivatives have been reported to exhibit a range of effects, including anti-proliferative and anti-inflammatory properties.[1][2] A plausible, yet currently unconfirmed, mechanism of action for compounds with similar structural features is the modulation of key signaling enzymes. One such family of enzymes is the SH2-containing inositol 5'-phosphatase (SHIP), particularly SHIP1, which is a crucial negative regulator of the PI3K/Akt signaling pathway in hematopoietic cells.[3][4]
The SHIP1 Signaling Nexus
SHIP1 plays a pivotal role in maintaining immune homeostasis by hydrolyzing the signaling lipid phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PIP2). This action effectively dampens the PI3K signaling cascade, which is central to cell proliferation, survival, and inflammatory responses.[5][6] Inhibition of SHIP1 would, therefore, be expected to lead to an accumulation of PIP3, hyperactivation of Akt, and potentially enhanced immune cell activation.[7] However, the downstream consequences of SHIP1 modulation can be context-dependent, with some studies suggesting that SHIP1 inhibition can also induce apoptosis in certain cancer cells.[8]
Caption: Hypothesized mechanism of this compound via SHIP1 inhibition.
The Rationale for In Vivo Validation
While in vitro assays are invaluable for initial screening and mechanistic elucidation, they cannot replicate the complex physiological environment of a living organism. The transition to in vivo models is a critical step in drug development for several reasons:
-
Pharmacokinetics (PK) and Bioavailability: To exert a therapeutic effect, a compound must be absorbed, distributed to the target tissue, metabolized, and eventually excreted (ADME). In vivo studies are essential to determine the PK profile of this compound and to ascertain whether it can achieve and maintain therapeutic concentrations at the site of action.
-
Pharmacodynamics (PD) and Target Engagement: It is crucial to confirm that the compound engages its target (e.g., SHIP1) in a living system and elicits the expected downstream biological response.[3]
-
Systemic Efficacy: The ultimate test of a therapeutic agent is its ability to favorably alter the course of a disease or condition. In vivo models of inflammation or other relevant pathologies are necessary to evaluate the efficacy of this compound.[9][10]
-
Safety and Toxicity: A compound that is safe in cell culture may exhibit unexpected toxicity in an animal due to effects on various organ systems. In vivo studies are indispensable for identifying potential adverse effects and establishing a therapeutic window.
A Strategic Framework for In Vivo Validation
Given the hypothesized anti-inflammatory potential of a SHIP1 inhibitor, a logical in vivo validation strategy would involve the use of well-established models of inflammation.
Experimental Workflow
Caption: General workflow for in vivo validation of an anti-inflammatory compound.
Comparative Agents
For a robust and objective assessment, this compound should be compared against both a standard-of-care anti-inflammatory drug and other known SHIP1 inhibitors.
-
Positive Control (Anti-inflammatory): Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), serves as an excellent positive control for validating the experimental model and providing a benchmark for anti-inflammatory efficacy.[11]
-
Alternative SHIP1 Inhibitors:
-
3α-aminocholestane (3AC): This is one of the most widely used small-molecule inhibitors of SHIP1 and would serve as a crucial mechanistic comparator.[12]
-
Tryptamine-based inhibitors: Several tryptamine derivatives have been identified as pan-SHIP1/2 inhibitors and could provide insights into the effects of targeting both SHIP isoforms.[8][13]
-
Detailed Experimental Protocols
The following are detailed protocols for two standard, well-validated in vivo models of acute inflammation.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-edematous effect of potential anti-inflammatory agents.[9][11][14]
Objective: To evaluate the ability of this compound to inhibit acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Diclofenac sodium
-
3α-aminocholestane (3AC)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the rats into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: this compound (e.g., 10 mg/kg)
-
Group III: this compound (e.g., 20 mg/kg)
-
Group IV: Diclofenac sodium (10 mg/kg)
-
Group V: 3α-aminocholestane (3AC) (e.g., 10 mg/kg)
-
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the respective compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Protocol 2: Acetic Acid-Induced Vascular Permeability
This model assesses the ability of a compound to inhibit the increase in vascular permeability, a key event in inflammation.[11]
Objective: To determine the effect of this compound on inflammatory mediator-induced vascular leakage.
Materials:
-
Male Albino Wistar rats (180-200 g)
-
Test compounds and vehicle as in Protocol 1
-
0.6% (v/v) Acetic acid solution
-
1% (w/v) Evans blue dye in sterile saline
Procedure:
-
Acclimatization and Grouping: As described in Protocol 1.
-
Compound Administration: Administer the test compounds or vehicle one hour prior to the acetic acid injection.
-
Induction of Permeability: Inject 0.25 mL of 0.6% acetic acid solution intraperitoneally.
-
Dye Injection: Immediately after the acetic acid injection, administer 10 mL/kg of 1% Evans blue solution intravenously via the tail vein.
-
Sample Collection: After 30 minutes, euthanize the animals and collect the peritoneal fluid by washing the peritoneal cavity with a known volume of saline.
-
Quantification: Centrifuge the peritoneal fluid and measure the absorbance of the supernatant at 590 nm using a spectrophotometer. The concentration of the dye is proportional to the vascular permeability.
-
Evaluation: A decrease in the absorbance of the dye in the peritoneal fluid of the treated groups compared to the vehicle group indicates a reduction in vascular permeability.[11]
Data Interpretation and Comparative Analysis (Hypothetical Data)
The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.
Table 1: Hypothetical Effects on Carrageenan-Induced Paw Edema
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.06 | - |
| This compound (10 mg/kg) | 0.62 ± 0.05 | 27.1% |
| This compound (20 mg/kg) | 0.45 ± 0.04 | 47.1% |
| Diclofenac (10 mg/kg) | 0.38 ± 0.03 | 55.3% |
| 3AC (10 mg/kg) | 0.51 ± 0.05 | 40.0% |
Table 2: Hypothetical Effects on Acetic Acid-Induced Vascular Permeability
| Treatment Group (Dose) | Peritoneal Fluid Absorbance (590 nm) (Mean ± SEM) | % Inhibition of Permeability |
| Vehicle Control | 0.45 ± 0.03 | - |
| This compound (20 mg/kg) | 0.28 ± 0.02 | 37.8% |
| Diclofenac (10 mg/kg) | 0.21 ± 0.02 | 53.3% |
| 3AC (10 mg/kg) | 0.25 ± 0.03 | 44.4% |
Interpretation:
In this hypothetical scenario, this compound demonstrates a dose-dependent reduction in both paw edema and vascular permeability. Its efficacy at 20 mg/kg is comparable to that of the known SHIP1 inhibitor 3AC, suggesting a similar mechanism of action. While not as potent as the broad-spectrum anti-inflammatory diclofenac, these results would provide strong evidence to support the in vitro findings and warrant further investigation into the compound's potential as a modulator of the SHIP1 pathway.
Critical Considerations and Potential Challenges
-
Bioavailability: Acrylic acid derivatives can have variable oral bioavailability. It is essential to conduct preliminary pharmacokinetic studies to ensure adequate systemic exposure and to select an appropriate dosing regimen.[1]
-
Off-Target Effects: Small molecules can often interact with multiple targets. Follow-up studies, such as kinome profiling or target engagement assays in vivo, would be necessary to assess the selectivity of this compound.[3]
-
Toxicity: High doses of some SHIP1 inhibitors have been associated with cytotoxicity.[3][4] A thorough toxicological evaluation, including dose-range finding studies and observation for any adverse clinical signs, is paramount.
-
Complexity of SHIP1 Biology: The role of SHIP1 can be context-dependent, and its inhibition may not be universally beneficial.[6] The choice of disease model should be carefully considered based on the specific pathology and the known role of the PI3K/SHIP1 axis.
Conclusion
The successful transition of this compound from an in vitro hit to a viable in vivo candidate requires a systematic and comparative validation approach. By employing established models of inflammation, benchmarking against both standard-of-care and mechanistically similar compounds, and paying close attention to pharmacokinetic and toxicological endpoints, researchers can build a robust data package. This guide provides a foundational strategy to rigorously test the hypothesis that this compound functions as a SHIP1 modulator in a whole-animal system, thereby paving the way for its further preclinical and potential clinical development.
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A Head-to-Head Comparison of Analytical Methods for Cinnamic Acid Analogues: An In-Depth Technical Guide
Cinnamic acid and its analogues are a pivotal class of phenolic compounds, naturally abundant in the plant kingdom and integral to various biological pathways.[1][2] Their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, has made them a subject of intense research in the pharmaceutical, cosmetic, and food industries.[2][3] As the investigation into their therapeutic potential deepens, the necessity for robust, reliable, and efficient analytical methods for their quantification in diverse matrices such as plant extracts, pharmaceutical formulations, and biological samples has become critically important.[3][4]
This guide provides a comprehensive, head-to-head comparison of the predominant analytical techniques employed for the analysis of cinnamic acid and its analogues. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), offering field-proven insights into their relative strengths and weaknesses. This document is designed to be a critical resource for researchers, scientists, and drug development professionals, enabling them to select the most appropriate analytical strategy for their specific research objectives.
The Analytical Arsenal: A Comparative Overview
The choice of an analytical method for cinnamic acid analogues is dictated by several factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and the specific research question being addressed. While spectroscopic methods offer valuable qualitative information, chromatographic techniques are the cornerstone for quantitative analysis.
Spectroscopic Characterization: A Qualitative Snapshot
Spectroscopic techniques such as UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide crucial information for the initial identification and structural elucidation of cinnamic acid derivatives.[1]
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption maxima (λmax) of cinnamic acid analogues are influenced by the substituents on the aromatic ring, with hydroxylation and methoxylation typically causing a bathochromic (red) shift.[1] This technique is often used for preliminary characterization and as a detection method in HPLC.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in a molecule.[1] Characteristic vibrational frequencies can confirm the presence of key structural features in cinnamic acid derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is instrumental in determining the chemical environment of protons within a molecule, aiding in the definitive structural identification of different analogues.[1]
While powerful for structural confirmation, these spectroscopic methods are generally not used for standalone quantification in complex mixtures due to their limited selectivity.
Chromatographic Techniques: The Quantitative Workhorses
For accurate and precise quantification of cinnamic acid analogues, chromatographic separation is essential. The most commonly employed techniques are HPLC, GC-MS, and LC-MS.
High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection (DAD)
HPLC, particularly in its reversed-phase configuration (RP-HPLC), is a widely adopted and robust technique for the analysis of phenolic compounds, including cinnamic acid and its derivatives.[3][5][6][7]
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase.[3] A UV or DAD detector is commonly used for the detection and quantification of the separated analytes.
Why it's a go-to method: HPLC-UV/DAD offers a good balance of resolution, sensitivity, and cost-effectiveness for routine analysis.[8] The development and validation of HPLC methods are well-established, with extensive literature and regulatory guidelines available, such as those from the International Council for Harmonisation (ICH).[3]
Experimental Protocol: A Validated RP-HPLC-DAD Method
This protocol outlines a general, validated method for the simultaneous analysis of several common cinnamic acid analogues.
Instrumentation:
-
HPLC System: Quaternary or Binary Gradient HPLC System with a Diode-Array Detector (DAD).[3][5]
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).[3][5][7]
Reagents:
-
Mobile Phase A: 0.1% Phosphoric acid in water.[3]
-
Methanol (for sample and standard preparation).[3]
Chromatographic Conditions:
-
Detection Wavelengths: 254, 275, 305, and 325 nm (monitored simultaneously with DAD).[5][7]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more nonpolar analytes.
Sample Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each reference standard (e.g., cinnamic acid, ferulic acid, caffeic acid, p-coumaric acid) and dissolve in 10 mL of methanol in separate volumetric flasks.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[3]
-
Plant Material Extraction:
-
Accurately weigh 1 g of the dried and powdered plant material.
-
Extract with 20 mL of methanol using ultrasonication for 30 minutes.[3]
-
Filter the extract through a 0.45 µm syringe filter.[3]
-
Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.[3]
-
Method Validation: The developed HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[3][5][6][7]
Workflow for HPLC-DAD Analysis of Cinnamic Acid Analogues
Caption: Workflow for HPLC-DAD analysis of cinnamic acid analogues.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like cinnamic acid, a derivatization step is typically required to increase their volatility.
Principle of Operation: GC separates volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase coated on the inside of a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides both quantitative data and structural information based on the mass-to-charge ratio of the fragments.
Why it's a valuable tool: GC-MS offers excellent chromatographic resolution and highly specific detection, making it suitable for the analysis of cinnamic acid esters and other volatile derivatives, particularly in complex matrices like essential oils and fragrances.[8]
Experimental Protocol: A General GC-MS Method (with Derivatization)
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
Reagents:
-
Derivatizing Agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Sample Preparation and Derivatization:
-
Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.
-
Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp is used to separate the analytes.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
Workflow for GC-MS Analysis of Cinnamic Acid Analogues
Caption: Workflow for GC-MS analysis of cinnamic acid analogues.
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
LC-MS and its tandem version (LC-MS/MS) have become the gold standard for the sensitive and selective quantification of a wide range of compounds, including cinnamic acid analogues, in complex biological and environmental matrices.[4][8][10]
Principle of Operation: LC-MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry.[10] In LC-MS/MS, a precursor ion is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer, providing an additional layer of specificity.[11]
Why it's the leading-edge technique: LC-MS/MS offers unparalleled sensitivity and selectivity, allowing for quantification at trace levels (ng/mL or even pg/mL).[8][11] This is particularly crucial for pharmacokinetic studies in biological fluids like plasma and urine.[4][11][12][13]
Experimental Protocol: A High-Sensitivity UPLC-MS/MS Method
Instrumentation:
-
UPLC-MS/MS System: An Ultra-Performance Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11][14]
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid.[14]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[14]
Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 50-100 mm length).[11][14]
-
Flow Rate: 0.2 - 0.5 mL/min.[14]
-
Gradient Elution: A rapid gradient is typically used to achieve short run times.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode, depending on the analyte.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[11]
Sample Preparation for Biological Matrices:
-
Protein Precipitation: A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[11]
-
Liquid-Liquid Extraction (LLE): A more selective method where the analyte is extracted from the aqueous sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte of interest from the sample matrix.[12]
Workflow for LC-MS/MS Analysis in Biological Samples
Caption: Workflow for LC-MS/MS analysis in biological samples.
Head-to-Head Performance Comparison
The following table summarizes the key performance characteristics of the discussed analytical methods for the analysis of cinnamic acid analogues.
| Feature | HPLC-UV/DAD | GC-MS | LC-MS/MS |
| Principle | Liquid-solid partitioning, UV/Vis absorbance | Gas-solid partitioning, mass fragmentation | Liquid-solid partitioning, mass fragmentation |
| Selectivity | Moderate | High | Very High |
| Sensitivity (LOQ) | µg/mL to high ng/mL[5][6] | ng/mL[8] | pg/mL to low ng/mL[8][11] |
| Sample Throughput | Moderate | Low to Moderate (due to derivatization) | High |
| Cost | Low | Moderate | High |
| Typical Applications | Routine QC, analysis of plant extracts and formulations[3][8] | Analysis of volatile esters, flavor & fragrance analysis[8] | Pharmacokinetics, metabolomics, trace analysis in complex matrices[4][8][11] |
| Key Advantage | Cost-effective, robust, widely available[3][8] | High resolution, excellent for volatile analogues[8] | Unmatched sensitivity and selectivity[4][8] |
| Key Limitation | Limited sensitivity and selectivity for complex matrices[8] | Requires derivatization for non-volatile compounds | High initial investment and operational cost |
Making the Right Choice: A Decision-Making Framework
The selection of the optimal analytical method is a critical step in any research project involving cinnamic acid analogues. The following logical framework can guide this decision-making process.
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 3-(2,5-Dichlorophenyl)acrylic Acid
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally sound management of the chemical byproducts of our work. The disposal of a compound like 3-(2,5-Dichlorophenyl)acrylic acid is not a mere janitorial task; it is a critical final step in the experimental workflow that demands precision, foresight, and a deep understanding of the molecule's chemical nature. This guide provides a comprehensive, technically-grounded protocol for its proper disposal, ensuring the safety of personnel and adherence to regulatory standards.
Hazard Assessment & Disposal Rationale: Understanding the Molecule
Effective disposal begins with a thorough understanding of the compound's hazards. This compound possesses three key structural features that dictate its handling and disposal pathway:
-
The Acrylic Acid Moiety: This functional group renders the molecule acidic and corrosive. Like acrylic acid itself, it can cause severe skin burns and eye damage.[1][2][3] Therefore, it must be treated as a corrosive hazardous waste.
-
The Dichlorophenyl Group: The presence of a chlorinated aromatic ring classifies this compound as a halogenated organic compound .[4][5] This is the most critical classification for disposal. Halogenated wastes are regulated stringently by the Environmental Protection Agency (EPA) because improper disposal (e.g., low-temperature burning) can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[6][7]
-
Aquatic Toxicity: Safety data for similar compounds indicates that they are often very toxic to aquatic life.[1][2][3] This underscores the environmental imperative to prevent its entry into the sanitary sewer system.
Based on this assessment, this compound waste must be managed as a segregated, corrosive, and halogenated organic hazardous waste . The only acceptable final disposal method is through a licensed hazardous waste management firm, typically via high-temperature incineration.[6][7]
Waste Characterization Summary
For clarity and quick reference, the properties and handling requirements for this compound waste are summarized below.
| Parameter | Specification & Rationale |
| Waste Type | Halogenated Organic Acid Waste |
| Primary Hazards | Corrosive, Skin/Eye Damage, Harmful if Inhaled/Swallowed, Aquatic Toxicity.[1][2][3] |
| Regulatory Framework | EPA Resource Conservation and Recovery Act (RCRA), OSHA Laboratory Standard (29 CFR 1910.1450).[8][9][10] |
| Required PPE | Chemical Splash Goggles, Fully Buttoned Lab Coat, Compatible Gloves (Nitrile, Neoprene, or Butyl recommended).[1][11] |
| Compatible Containers | High-Density Polyethylene (HDPE) or Glass containers with tightly sealing caps.[11][12] |
| Disposal Prohibitions | DO NOT dispose of in sink drains, regular trash, or allow to evaporate in a fume hood.[4][13][14] |
Step-by-Step Protocol for In-Laboratory Waste Management
This protocol covers the procedural steps from the point of waste generation to its readiness for pickup by your institution's Environmental Health & Safety (EHS) office.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. The corrosive nature of the acid necessitates robust protection.
-
Eye Protection: ANSI-approved chemical splash goggles are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves. Double-gloving is recommended for enhanced safety.[11]
-
Body Protection: A fully buttoned laboratory coat is required. Ensure you are wearing full-length pants and closed-toe shoes.[11]
Step 2: Waste Container Selection and Preparation
The causality here is containment integrity; the container must not react with or be degraded by the waste.
-
Select a Compatible Container: Choose a clean, dry container made of HDPE or glass. If reusing a container, ensure it originally held a compatible acid and has been triple-rinsed. The original product container is often an excellent choice.[14]
-
Inspect for Integrity: Check that the container and its cap are free from cracks, stars, or defects. The cap must form a tight seal.
-
Label the Container: Crucially, apply a completed hazardous waste label to the container before any waste is added.[11][14] This prevents the creation of "unknown" waste, which is costly and dangerous to dispose of. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." Do not use abbreviations.[9]
-
A clear indication of the hazards (e.g., "Corrosive," "Toxic").
-
The accumulation start date.
-
Step 3: Waste Segregation and Collection
This step is critical for preventing dangerous reactions within the waste container.
-
Designate a Halogenated Waste Stream: Dedicate a specific container solely for halogenated organic waste like this compound.
-
Do Not Mix: Never mix this waste with:
-
Bases or Amines: Can cause a violent exothermic neutralization reaction.
-
Oxidizing Agents (e.g., Nitric Acid, Peroxides): Can create a fire or explosion hazard.[11]
-
Non-Halogenated Solvents: Mixing waste streams increases disposal costs and complexity. Keep halogenated and non-halogenated wastes separate.[15]
-
-
Transfer Waste Carefully: Pour the waste slowly and carefully into the container, using a funnel if necessary. Keep the container in a fume hood during transfer.
-
Secure the Container: Immediately after adding waste, securely fasten the cap. Waste containers must remain closed at all times except when actively adding waste.[14][16] Do not leave a funnel in the opening.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Regulatory compliance and safety dictate where and how waste is stored pending pickup.
-
Location: Store the sealed waste container at or near the point of generation in a designated SAA.
-
Secondary Containment: Place the container within a larger, chemically resistant tub or tray to contain any potential leaks.[11]
-
Segregation: Ensure the SAA is organized to keep incompatible waste types physically separated. Store acids away from bases and flammables away from oxidizers.[17]
-
Volume Limits: Be aware of SAA volume limits (typically 55 gallons of hazardous waste total). Once a container is full, or if you exceed the SAA limit, arrange for a pickup.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of halogenated acid waste.
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OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
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Advances in greener separation processes – case study: recovery of chlorinated aromatic compounds. (2003). Royal Society of Chemistry. Retrieved from [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]
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Safety Data Sheet: (E)-3-(2,4-Difluorophenyl)acrylic acid. (2025). Angene Chemical. Retrieved from [Link]
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Chemical Waste Management Guide. (n.d.). Boston University, Environmental Health & Safety. Retrieved from [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
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In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 3-(2,5-Dichlorophenyl)acrylic acid: Personal Protective Equipment and Disposal
For the professional scientist, the responsible handling of chemical compounds is a cornerstone of laboratory safety and research integrity. This guide provides a detailed operational plan for the use of Personal Protective Equipment (PPE) when working with 3-(2,5-Dichlorophenyl)acrylic acid, a halogenated organic compound.
Understanding the Compound and Associated Risks
While a specific, comprehensive toxicological profile for this compound may be limited, its chemical structure—containing a dichlorinated phenyl ring and an acrylic acid moiety—necessitates a cautious approach. The acrylic acid component suggests potential for irritation to the skin, eyes, and respiratory system.[1][2] The presence of chlorine atoms classifies it as a halogenated organic compound, which requires specific disposal considerations.[3][4][5][6][7]
Core Safety Directives: Personal Protective Equipment (PPE)
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers handling hazardous chemicals.[8][9][10] The following PPE is essential when working with this compound to create a barrier against potential exposure.[11][12][13][14][15]
| Body Area | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are a standard choice for handling many organic substances.[3][4] Ensure they are of a suitable thickness and inspect for any signs of degradation before use. |
| Eyes | Safety Goggles | To protect against splashes, safety goggles that provide a complete seal around the eyes are mandatory.[12][16] |
| Body | Laboratory Coat | A long-sleeved lab coat protects the skin and personal clothing from accidental spills.[3][4][16] |
| Respiratory | Fume Hood | All manipulations of this compound, especially when in powdered form or being heated, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4] |
Procedural Workflow for Safe Handling
A systematic approach to donning and doffing PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing PPE.
Emergency Response Plan
In the event of an accidental exposure, immediate and appropriate action is crucial.
Skin Contact:
-
Promptly flush the affected area with copious amounts of water for at least 15 minutes.[17][18][19]
-
Remove any contaminated clothing while continuing to flush.[17][18][20]
-
Seek medical attention if irritation persists.[17]
Eye Contact:
-
Immediately proceed to an emergency eyewash station and flush the eyes with water for a minimum of 15 minutes.[17][18][19][20][21]
-
Ensure eyelids are held open to allow for thorough rinsing.[18][19]
-
Seek immediate medical attention.[17]
Inhalation:
-
Move the affected individual to fresh air immediately.[18][20]
-
If breathing is difficult, administer oxygen if you are trained to do so.
-
Seek immediate medical attention.
Spill Management:
-
For minor spills, use an inert absorbent material like vermiculite or sand to contain the substance.
-
Prevent the spread of dust and vapors by closing the laboratory door to increase exhaust through the fume hood.[17]
-
For major spills, evacuate the area and follow your institution's emergency procedures.[19]
Disposal of this compound and Contaminated Materials
As a halogenated organic compound, this compound requires specific waste disposal procedures.
-
Chemical Waste: All solid waste and any solutions containing this compound must be collected in a designated "Halogenated Organic Waste" container.[3][4][5][6][7] These containers should be clearly labeled and kept sealed when not in use.[5][7]
-
Contaminated Materials: Any disposable items that have come into contact with the chemical, such as gloves, weigh boats, and absorbent pads, must also be disposed of in the designated hazardous waste container.
Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [3][4][7]
This guide is intended to provide essential safety information for trained laboratory personnel. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before commencing any work.
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
